Product packaging for Corytuberine(Cat. No.:CAS No. 517-56-6)

Corytuberine

Número de catálogo: B190840
Número CAS: 517-56-6
Peso molecular: 327.4 g/mol
Clave InChI: WHFUDAOCYRYAKQ-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(S)-corytuberine is an aporphine alkaloid that is aporphine which is substituted by hydroxy groups at positions 1 and 11, and by methoxy groups at positions 2 and 10 (the S enantiomer). It has a role as a plant metabolite. It is an aporphine alkaloid, an organic heterotetracyclic compound, a tertiary amino compound, a polyphenol and an aromatic ether.
Corytuberine has been reported in Magnolia officinalis, Neolitsea konishii, and other organisms with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B190840 Corytuberine CAS No. 517-56-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFUDAOCYRYAKQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199649
Record name Corytuberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-56-6
Record name (+)-Corytuberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corytuberine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corytuberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYTUBERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YJ94A3D8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Corytuberine mechanism of action in neuronal pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Corytuberine in Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a naturally occurring aporphine (B1220529) alkaloid that exhibits significant activity within the central nervous system (CNS). Pharmacological evidence points to a multi-target mechanism of action, primarily involving agonism at dopamine (B1211576) receptors and interaction with the opioid system. In vivo studies in murine models reveal that this compound induces prostereotypic behaviors, suggesting a direct or indirect activation of dopaminergic pathways, distinguishing it from other neuroleptic-like aporphine alkaloids. Furthermore, its antinociceptive effects are sensitive to naloxone (B1662785) antagonism, indicating a clear engagement with opioid receptors. This guide provides a detailed overview of the inferred neuronal mechanisms, relevant signaling pathways, and the comprehensive experimental procedures required to fully elucidate its molecular interactions and functional consequences.

Inferred Mechanisms of Action and Neuronal Pathways

Based on behavioral pharmacology, the primary neuronal effects of this compound can be attributed to its interaction with dopaminergic and opioidergic systems.

Dopaminergic System Modulation

The most compelling evidence for this compound's mechanism comes from its distinct effects on motor behavior. Unlike related aporphine alkaloids such as bulbocapnine, which antagonize apomorphine-induced stereotypy, this compound is described as prostereotypic[1]. Apomorphine (B128758) is a classic non-selective dopamine receptor agonist, and the induction of stereotyped behaviors (e.g., repetitive gnawing, licking) is a hallmark of potent, direct stimulation of postsynaptic dopamine receptors, particularly within the nigrostriatal pathway[2][3][4].

That this compound does not antagonize but rather promotes these behaviors strongly suggests it acts as a dopamine receptor agonist or a positive allosteric modulator . This action likely involves direct binding to and activation of D1-like and/or D2-like receptors on medium spiny neurons in the striatum.

  • D1-like Receptor (D₁/D₅) Pathway: Activation of D₁ receptors, which are coupled to the Gαs/olf family of G-proteins, stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), subsequent activation of Protein Kinase A (PKA), and phosphorylation of downstream targets like the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa)[5][6]. This pathway is generally associated with excitatory effects and facilitates neurotransmission in the "direct" pathway of the basal ganglia.

  • D2-like Receptor (D₂/D₃/D₄) Pathway: Activation of D₂ receptors, coupled to Gαi/o G-proteins, has the opposite effect: it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels[5]. This signaling cascade is central to the function of the "indirect" pathway and typically mediates inhibitory effects on neuronal activity and neurotransmitter release.

The prostereotypic effect of this compound suggests a dominant or co-operative action on these pathways to facilitate dopamine-mediated motor programs.

Corytuberine_Dopamine_Synapse Figure 1: Inferred Action of this compound at a Dopaminergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release DA_Synth Tyrosine -> L-DOPA -> Dopamine DA_Synth->DA_Vesicle D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Stimulates (Gs) D2R D2 Receptor D2R->AC Inhibits (Gi) cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates Response Neuronal Response (Prostereotypic Behavior) PKA->Response This compound This compound This compound->D1R Agonist Action This compound->D2R Agonist Action DA->D1R DA->D2R

Figure 1: Inferred Action of this compound at a Dopaminergic Synapse
Opioidergic System Modulation

This compound also demonstrates clear antinociceptive (analgesic) properties. Crucially, this effect is inhibited by naloxone, a non-selective opioid receptor antagonist[1]. This strongly implicates the opioid system as a secondary mechanism of action. Naloxone has the highest affinity for the μ-opioid receptor (MOR), suggesting that this compound may act as an agonist at this receptor subtype.

Activation of μ-opioid receptors, which are also coupled to Gαi/o G-proteins, leads to:

  • Inhibition of adenylyl cyclase, reducing cAMP levels.

  • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

  • Inhibition of voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.

These actions, occurring in key pain-processing regions of the brain and spinal cord, collectively produce analgesia.

Corytuberine_Signaling_Pathways Figure 2: Downstream Signaling of D1 and D2/μ-Opioid Receptors cluster_d1 D1 Receptor Pathway (Excitatory) cluster_d2_mu D2 / μ-Opioid Receptor Pathway (Inhibitory) D1 D1 Receptor Gs Gs-protein D1->Gs AC1 Adenylyl Cyclase Gs->AC1 cAMP1 ATP → cAMP (Increased) AC1->cAMP1 PKA PKA Activation cAMP1->PKA CREB Phosphorylation of CREB/DARPP-32 PKA->CREB D2_MU D2 / μ-Opioid Receptor Gi Gi-protein D2_MU->Gi AC2 Adenylyl Cyclase Gi->AC2 Channels Modulation of Ion Channels • GIRK Channel Activation • Ca2+ Channel Inhibition Gi->Channels cAMP2 cAMP (Decreased) AC2->cAMP2 This compound This compound This compound->D1 This compound->D2_MU

Figure 2: Downstream Signaling of D1 and D2/μ-Opioid Receptors

Quantitative Data Summary

While specific binding affinities for this compound are not available, the following table summarizes its key in vivo pharmacological effects as observed in mice[1]. For context, a second table provides binding affinities for the structurally related and well-characterized aporphine alkaloid, apomorphine[7].

Table 1: Summary of In Vivo Pharmacological Effects of this compound

Pharmacological Effect Observation in Murine Model Inferred Mechanism Reference
Stereotyped Behavior Prostereotypic (does not antagonize apomorphine-induced stereotypy) Dopamine Receptor Agonism [1]
Nociception Antinociceptive (analgesic) effect observed in hot plate test Opioid and/or Adrenergic Modulation [1]
Naloxone Challenge Antinociceptive effect is inhibited by naloxone Opioid Receptor Agonism [1]
Convulsant Activity Proconvulsant (in contrast to other tested aporphines) Unknown; potentially complex interaction with GABAergic or glutamatergic systems [1]

| General CNS Effects | Palpebral ptosis, catalepsy, hypothermia | General CNS depression, likely via dopaminergic/other systems |[1] |

Table 2: Contextual Dopamine Receptor Binding Affinities of Apomorphine

Compound D₁ (Kᵢ, nM) D₂ (Kᵢ, nM) D₃ (Kᵢ, nM) D₄ (Kᵢ, nM) D₅ (Kᵢ, nM) Reference

| Apomorphine | 484 | 52 | 26 | 4.37 | 188.9 |[7] |

Detailed Experimental Protocols

To quantitatively determine the binding affinity, functional potency, and neuronal effects of this compound, the following standard experimental protocols would be employed.

Protocol: Competitive Radioligand Binding Assay for Dopamine D₂ Receptor Affinity (Kᵢ)

This protocol describes how to determine the inhibitory constant (Kᵢ) of this compound for the human D₂ dopamine receptor expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

  • HEK293-hD₂ cell membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Radioligand: [³H]Spiperone or [³H]Raclopride (a D₂ antagonist)

  • Non-specific determinant: Haloperidol (10 µM final concentration)

  • Test Compound: this compound dissolved in DMSO, then serially diluted in Assay Buffer

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and scintillation counter.

Methodology:

  • Preparation: Thaw the HEK293-hD₂ membrane preparation on ice. Homogenize gently in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

  • Assay Plate Setup: To each well of a 96-well plate, add in order:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding).

    • 50 µL of serially diluted this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of [³H]Spiperone at a final concentration near its Kₑ (e.g., 0.2-0.5 nM).

    • 50 µL of the membrane homogenate.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Punch out the filter discs for each well into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Allow vials to sit for at least 4 hours in the dark.

  • Data Analysis: Count the radioactivity (in disintegrations per minute, DPM) in a scintillation counter.

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental_Workflow Figure 3: Experimental Workflow for Competitive Binding Assay start Start prep Prepare Reagents: - Cell Membranes (hD2R) - Radioligand ([3H]Spiperone) - this compound Dilutions - Buffers start->prep plate Plate Assay Components: Total Binding, Non-Specific Binding, & this compound Concentrations prep->plate incubate Incubate to Reach Equilibrium (e.g., 90 min at RT) plate->incubate harvest Rapidly Filter & Wash (Separate Bound from Free) incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 count->analyze calc Calculate Ki (Cheng-Prusoff Equation) analyze->calc end End calc->end

Figure 3: Experimental Workflow for Competitive Binding Assay
Protocol: Whole-Cell Patch-Clamp Electrophysiology on Striatal Medium Spiny Neurons (MSNs)

This protocol assesses the functional effect of this compound on the membrane potential and excitability of individual neurons that express dopamine receptors.

Materials:

  • Acute brain slice preparation from a rodent model (e.g., mouse or rat).

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂.

  • Internal solution for patch pipette (K-gluconate based).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Microscope with DIC optics.

  • Test Compound: this compound dissolved in aCSF.

Methodology:

  • Slice Preparation: Prepare 250-300 µm thick coronal slices containing the striatum from a rodent brain in ice-cold, oxygenated slicing solution. Allow slices to recover in aCSF at 32-34°C for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber on the microscope stage, continuously perfusing with oxygenated aCSF at near-physiological temperature.

  • Cell Targeting: Visualize MSNs in the dorsal striatum using DIC optics.

  • Patching: Approach a target neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution. Form a high-resistance (>1 GΩ) seal (a "giga-seal") and then rupture the cell membrane to achieve whole-cell configuration.

  • Current-Clamp Recordings:

    • Record the resting membrane potential of the neuron.

    • Apply a series of depolarizing current steps to elicit action potentials and establish a baseline firing rate and pattern.

    • Bath-apply this compound (e.g., 1-10 µM) to the slice via the perfusion system.

    • After a stable effect is observed, repeat the current injection steps.

  • Data Analysis: Analyze changes in resting membrane potential, input resistance, action potential threshold, and the frequency of action potentials fired in response to current injections. An agonist effect at D₂-like receptors would be expected to cause hyperpolarization and a decrease in excitability, while a D₁-like agonist effect might cause depolarization or complex changes in firing patterns.

Protocol: cAMP Accumulation Assay

This functional assay determines whether this compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors.

Materials:

  • HEK293 or CHO cells stably expressing the receptor of interest (e.g., hD₁ or hD₂).

  • Assay medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • Test Compound: this compound.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology (for a Gs-coupled receptor like D₁):

  • Cell Plating: Plate the hD₁-expressing cells in a 96-well plate and grow to confluency.

  • Stimulation: Replace the culture medium with assay medium (containing IBMX) and add increasing concentrations of this compound.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect). A robust increase in cAMP indicates agonist activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a bioactive aporphine alkaloid with a multimodal mechanism of action centered on dopamine and opioid receptor agonism. Its prostereotypic profile distinguishes it from many related neuroleptic compounds and indicates a potential for direct stimulation of central dopaminergic pathways. Concurrently, its naloxone-reversible analgesic properties confirm its activity within the opioid system.

However, a significant knowledge gap remains regarding its precise molecular interactions. The immediate priorities for future research should be:

  • Quantitative Receptor Profiling: Conducting comprehensive competitive binding assays to determine the Kᵢ values of this compound against a full panel of CNS receptors, including all dopamine, opioid, serotonin, and adrenergic subtypes.

  • Functional Characterization: Performing functional assays (e.g., cAMP accumulation, calcium mobilization, receptor internalization) to determine its efficacy (EC₅₀, Eₘₐₓ) and classify it as a full, partial, or biased agonist at its primary targets.

  • Electrophysiological Studies: Using patch-clamp electrophysiology to understand its direct effects on the excitability of identified neuronal populations, such as striatal medium spiny neurons.

  • In Vivo Target Engagement: Employing techniques like in vivo microdialysis to measure how this compound modulates the release of dopamine, serotonin, and other neurotransmitters in specific brain regions of awake, behaving animals.

A thorough characterization using these standard preclinical methodologies is essential to fully unlock the therapeutic potential and understand the complete pharmacological profile of this compound for drug development professionals.

References

An In-depth Technical Guide to (S)-corytuberine Synthase and its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-corytuberine synthase, also known as CYP80G2, is a pivotal cytochrome P450 enzyme in the biosynthesis of aporphine (B1220529) alkaloids, a class of benzylisoquinoline alkaloids (BIAs) with diverse pharmacological activities. This guide provides a comprehensive overview of (S)-corytuberine synthase, its role in the magnoflorine (B1675912) biosynthetic pathway, and detailed methodologies for its study. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, synthetic biology, and drug development in their efforts to understand and engineer the biosynthesis of these valuable compounds.

Introduction to (S)-corytuberine Synthase (CYP80G2)

(S)-corytuberine synthase (EC 1.14.19.51) is a cytochrome P450-dependent monooxygenase that catalyzes the intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form the aporphine alkaloid (S)-corytuberine.[1][2][3][4] This reaction is a critical step in the biosynthesis of magnoflorine and other related aporphine alkaloids in various plant species, including Coptis japonica.[1][4][5] The enzyme is specific for its substrate, (S)-reticuline, and requires NADPH and molecular oxygen as co-factors.[1][4]

Systematic Name: (S)-reticuline,NADPH:oxygen oxidoreductase (C-C phenol-coupling; (S)-corytuberine-forming)[2][3]

Reaction: (S)-reticuline + [reduced NADPH—hemoprotein reductase] + O₂ = (S)-corytuberine + [oxidized NADPH—hemoprotein reductase] + 2 H₂O[2][3]

The Magnoflorine Biosynthetic Pathway

The biosynthesis of magnoflorine is a multi-step enzymatic pathway that begins with the amino acid L-tyrosine.[5][6] (S)-reticuline serves as a crucial branch-point intermediate in the biosynthesis of numerous BIAs. The pathway to magnoflorine proceeds from (S)-reticuline via the action of (S)-corytuberine synthase and subsequent N-methylation.

Magnoflorine_Biosynthesis cluster_upstream Upstream Pathway to (S)-Reticuline cluster_downstream Downstream Pathway to Magnoflorine L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) 4-HPAA 4-HPAA L-Tyrosine->4-HPAA Tyrosine Aminotransferase (TyrAT) 4-Hydroxyphenylpyruvate Decarboxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (DODC) (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine Synthase (NCS) 4-HPAA->(S)-Norcoclaurine (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine Norcoclaurine 6-O-Methyltransferase (6OMT) (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-Coclaurine->(S)-N-Methylcoclaurine Coclaurine N-Methyltransferase (CNMT) (S)-Reticuline (S)-Reticuline (S)-N-Methylcoclaurine->(S)-Reticuline N-Methylcoclaurine 3'-Hydroxylase (CYP80B1) 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) (S)-Corytuberine (S)-Corytuberine (S)-Reticuline->(S)-Corytuberine (S)-corytuberine synthase (CYP80G2) Magnoflorine Magnoflorine (S)-Corytuberine->Magnoflorine Coclaurine N-Methyltransferase (CNMT) or Reticuline (B1680550) N-Methyltransferase (RNMT)

Figure 1: The biosynthetic pathway of magnoflorine from L-tyrosine.

Quantitative Data

Quantitative characterization of enzymes is crucial for understanding their function and for applications in metabolic engineering. The following tables summarize the available quantitative data for key enzymes in the magnoflorine pathway.

Table 1: Kinetic Parameters of (S)-corytuberine Synthase (CYP80G2)

SubstrateKm (µM)Vmaxkcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)OrganismReference
(S)-ReticulineData not availableData not availableData not availableData not availableCoptis japonica[1][4]

Table 2: Substrate Specificity of Reticuline N-Methyltransferase (RNMT) from Papaver somniferum

SubstrateRelative Activity (%)
(S)-Reticuline100
(R)-Reticuline~80
(S)-Corytuberine~75

Note: This table provides a qualitative representation of substrate preference. The enzyme also shows activity towards other benzylisoquinoline and aporphine alkaloids.[1][5]

Table 3: General Properties of Plant Cytochrome P450 Enzymes

ParameterTypical Range
Optimal pH7.0 - 8.0
Optimal Temperature25 - 37 °C

Note: This table provides a general range for plant P450 enzymes and may not be specific to CYP80G2. The optimal conditions for a specific enzyme should be determined experimentally.[7][8][9]

Experimental Protocols

Heterologous Expression and Purification of (S)-corytuberine Synthase (CYP80G2) in Pichia pastoris

This protocol is adapted from general procedures for the expression of cytochrome P450 enzymes in Pichia pastoris.[10][11][12][13][14]

1. Gene Synthesis and Cloning:

  • Synthesize the coding sequence of CYP80G2 from Coptis japonica (GenBank accession number AB288053) with codon optimization for P. pastoris.

  • Clone the synthesized gene into a suitable P. pastoris expression vector (e.g., pPICZα A) under the control of the AOX1 promoter.

2. Transformation of P. pastoris

  • Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.

  • Select for positive transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin™).

3. Protein Expression:

  • Inoculate a single colony of a positive transformant into BMGY medium and grow at 30°C with vigorous shaking until the OD₆₀₀ reaches 2-6.

  • Harvest the cells by centrifugation and resuspend in BMMY medium containing 0.5% methanol (B129727) to induce protein expression.

  • Continue incubation at 28-30°C with shaking for 48-72 hours, adding methanol to a final concentration of 0.5% every 24 hours.

4. Microsome Preparation:

  • Harvest the yeast cells by centrifugation.

  • Resuspend the cell pellet in breaking buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

  • Disrupt the cells using glass beads or a high-pressure homogenizer.

  • Centrifuge the lysate at low speed to remove cell debris.

  • Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).

5. (Optional) Solubilization and Purification:

  • Solubilize the microsomal membrane proteins using a detergent (e.g., sodium cholate).

  • Purify the His-tagged CYP80G2 protein using immobilized metal affinity chromatography (IMAC).

Expression_Workflow Gene Synthesis & Cloning Gene Synthesis & Cloning Yeast Transformation Yeast Transformation Gene Synthesis & Cloning->Yeast Transformation Electroporation Protein Expression Protein Expression Yeast Transformation->Protein Expression Methanol Induction Microsome Preparation Microsome Preparation Protein Expression->Microsome Preparation Cell Lysis & Ultracentrifugation Purification (Optional) Purification (Optional) Microsome Preparation->Purification (Optional) Solubilization & IMAC

Figure 2: A representative workflow for the heterologous expression of CYP80G2.
Enzyme Assay for (S)-corytuberine Synthase Activity

This protocol is a generalized assay for cytochrome P450 enzymes and should be optimized for CYP80G2.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1-10 µM (S)-reticuline (substrate)

    • 1 mM NADPH

    • Microsomal preparation containing CYP80G2 (or purified enzyme)

2. Reaction Procedure:

  • Pre-incubate the reaction mixture (without NADPH) at 30°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Stop the reaction by adding an equal volume of a quenching solvent (e.g., methanol or ethyl acetate).

3. Product Extraction and Analysis:

  • Extract the product, (S)-corytuberine, with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

  • Analyze the formation of (S)-corytuberine by HPLC or LC-MS.

HPLC Method for Analysis of (S)-Reticuline and (S)-Corytuberine

This is a representative HPLC method that may require optimization.[15][16][17][18]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Example Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10-20 µL

  • Quantification: Use standard curves of purified (S)-reticuline and (S)-corytuberine.

Conclusion

(S)-corytuberine synthase (CYP80G2) is a key enzyme in the biosynthesis of magnoflorine, catalyzing a unique intramolecular C-C phenol coupling reaction. While the overall biosynthetic pathway is well-established, a detailed quantitative understanding of CYP80G2's enzymatic properties remains an area for future research. The protocols and information provided in this guide offer a solid foundation for researchers to further investigate this important enzyme and its potential applications in the biotechnological production of valuable aporphine alkaloids. Further studies to elucidate the kinetic parameters and optimal reaction conditions for CYP80G2 will be instrumental in advancing the field of plant metabolic engineering and synthetic biology.

References

Corytuberine: A Technical Guide to its Biological Sources and Isolation for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corytuberine, a prominent member of the aporphine (B1220529) class of isoquinoline (B145761) alkaloids, has garnered significant scientific interest due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the biological origins of this compound, detailing the key plant families and species in which it is found. Furthermore, this document outlines detailed methodologies for the extraction, isolation, and purification of this compound from these natural sources. Quantitative data on alkaloid content from various species are presented to aid in the selection of source materials. Additionally, this guide illustrates a representative experimental workflow for its isolation, providing a practical framework for laboratory application.

Biological Sources of this compound

This compound is distributed across a range of plant families, with notable concentrations found in the Papaveraceae, Menispermaceae, and Rhamnaceae families. The primary genera known to produce this alkaloid are Corydalis, Stephania, and Ziziphus. Other reported sources include species from the genera Magnolia, Neolitsea, Caulophyllum, and Xylopia. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and geographical location. Tubers and rhizomes are often the richest sources of this compound.

Plant FamilyGenusSpeciesPlant PartReported this compound and/or Total Alkaloid Content
Papaveraceae CorydalisCorydalis dasypteraTubersContains this compound[1]
Corydalis edulisTubersA known source of this compound[2]
Corydalis cavaTubersA source of various isoquinoline alkaloids, including this compound-related compounds[3]
Corydalis yanhusuoTubersContains a complex mixture of alkaloids
Menispermaceae StephaniaStephania glabraTubersTubers contain approximately 3-4% total alkaloids[4][5]
Stephania kwangsiensisTubersContains a variety of alkaloids
Stephania yunnanensisTubersA source of diverse alkaloids
Stephania pierreiTubersContains fangchinoline, cepharantine, and tetrandrine
Rhamnaceae ZiziphusZiziphus jujubaSeeds, LeavesA source of cyclopeptide and other alkaloids
Magnoliaceae MagnoliaMagnolia officinalisBarkReported to contain this compound[6]
Lauraceae NeolitseaNeolitsea konishiiNot specifiedReported to contain this compound[6]
Berberidaceae CaulophyllumCaulophyllum thalictroidesRhizomesReported to contain this compound[7]
Annonaceae XylopiaXylopia parvifloraNot specifiedReported to contain this compound[7]

Isolation and Purification of this compound: A Detailed Methodological Approach

The isolation of this compound, as an aporphine alkaloid, generally follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of aporphine alkaloids from plant materials.

General Experimental Workflow

G A Plant Material Collection and Preparation (e.g., Dried and Powdered Tubers) B Defatting with Non-polar Solvent (e.g., n-Hexane) A->B Soxhlet or Maceration C Extraction of Alkaloids (e.g., Methanol or Ethanol) B->C Air Dry D Acid-Base Extraction (Aqueous Acid -> Organic Solvent -> Basification -> Organic Solvent) C->D Concentration E Crude Alkaloid Fraction D->E Evaporation F Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) E->F Separation G Pure this compound F->G Isolation H Structural Elucidation (NMR, MS, etc.) G->H Characterization G cluster_0 Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction This compound This compound This compound->AChE Inhibition G cluster_0 Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Contraction Muscle Contraction Ca_ion_in->Contraction Ca_ion_out Extracellular Ca²⁺ Ca_ion_out->Ca_channel Relaxation Vasodilation This compound This compound This compound->Ca_channel Blockade

References

Pharmacological Profile of Corytuberine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corytuberine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species. As a chiral molecule, it exists in two enantiomeric forms: (+)-corytuberine and (-)-corytuberine. The spatial arrangement of atoms in enantiomers can lead to significant differences in their interactions with chiral biological targets such as receptors and enzymes, resulting in distinct pharmacological profiles. This technical guide aims to provide a comprehensive overview of the pharmacological properties of this compound enantiomers, with a focus on their receptor binding affinities and functional activities. However, a comprehensive search of the scientific literature reveals a significant lack of specific quantitative data on the individual enantiomers of this compound. While general information about aporphine alkaloids and the importance of stereochemistry in their biological activity is available, detailed studies characterizing the distinct pharmacological profiles of (+)- and (-)-corytuberine are not present in the public domain.

This guide will, therefore, summarize the available qualitative information and provide a framework for the types of experimental protocols and data that would be necessary to fully elucidate the pharmacological profiles of this compound enantiomers.

I. Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a radiolabeled competitor. A lower Ki value indicates a higher binding affinity.

Data Presentation: Receptor Binding Affinities (Ki)

A comprehensive pharmacological profile would require determining the Ki values of (+)- and (-)-corytuberine at a range of relevant receptors, including but not limited to dopamine, serotonin, adrenergic, and opioid receptors. As this data is not currently available in published literature, the following table is presented as a template for how such data would be structured.

Receptor Subtype(+)-Corytuberine Ki (nM)(-)-Corytuberine Ki (nM)Reference CompoundReference Compound Ki (nM)
Dopamine Receptors
D1Data not availableData not availableSCH23390Value
D2Data not availableData not availableSpiperoneValue
D3Data not availableData not available(+)-7-OH-DPATValue
D4Data not availableData not availableSpiperoneValue
D5Data not availableData not availableSCH23390Value
Opioid Receptors
μ (mu)Data not availableData not availableDAMGOValue
δ (delta)Data not availableData not availableDPDPEValue
κ (kappa)Data not availableData not availableU-50,488Value
Adrenergic Receptors
α1AData not availableData not availablePrazosinValue
α2AData not availableData not availableRauwolscineValue
β1Data not availableData not availableCGP 20712AValue
β2Data not availableData not availableICI 118,551Value

Experimental Protocols: Radioligand Binding Assay

A standard experimental approach to determine the binding affinities of this compound enantiomers would involve competitive radioligand binding assays.

Workflow for a Generic Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Cell Culture expressing receptor of interest prep2 Membrane Preparation (Homogenization & Centrifugation) prep1->prep2 assay1 Incubate membranes with a fixed concentration of radioligand prep2->assay1 assay2 Add increasing concentrations of this compound enantiomer assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 analysis1 Separate bound from free radioligand (Filtration) assay3->analysis1 analysis2 Quantify radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Generate competition curves analysis2->analysis3 analysis4 Calculate IC50 and Ki values analysis3->analysis4

Caption: Workflow for a typical radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are harvested.

    • The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd.

    • Increasing concentrations of the unlabeled this compound enantiomer are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Functional Activity

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. These assays measure the biological response following receptor activation or inhibition. Key parameters include EC50 (the concentration of an agonist that produces 50% of the maximal response) and Emax (the maximum response produced by the agonist). For antagonists, the IC50 (the concentration that inhibits 50% of the response to a known agonist) is determined.

Data Presentation: Functional Activity (EC50/IC50 and Emax)

Similar to binding affinity, specific functional activity data for this compound enantiomers is not available. The following table serves as a template for presenting such data.

Receptor SubtypeAssay TypeParameter(+)-Corytuberine(-)-Corytuberine
Dopamine Receptors
D1cAMP AccumulationEC50 (nM)Data not availableData not available
Emax (%)Data not availableData not available
D2cAMP InhibitionIC50 (nM)Data not availableData not available
Emax (%)Data not availableData not available
Opioid Receptors
μ (mu)[³⁵S]GTPγS BindingEC50 (nM)Data not availableData not available
Emax (%)Data not availableData not available

Experimental Protocols: Functional Assays

A variety of functional assays can be employed depending on the receptor and its signaling pathway.

Workflow for a cAMP Functional Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Culture cells expressing the receptor prep2 Seed cells into multi-well plates prep1->prep2 assay1 Pre-treat with phosphodiesterase inhibitor prep2->assay1 assay2 Add this compound enantiomer (agonist) or agonist + enantiomer (antagonist) assay1->assay2 assay3 Stimulate with forskolin (B1673556) (for Gi-coupled receptors) assay2->assay3 assay4 Incubate for a defined period assay3->assay4 analysis1 Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) assay4->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Calculate EC50/IC50 and Emax analysis2->analysis3

Caption: Workflow for a typical cAMP functional assay.

Detailed Methodology (cAMP Assay for Gs and Gi-coupled receptors):

  • Cell Culture: Cells expressing the receptor of interest are cultured and seeded into 96- or 384-well plates.

  • Assay Procedure:

    • For Gs-coupled receptors (e.g., D1), cells are incubated with increasing concentrations of the this compound enantiomer.

    • For Gi-coupled receptors (e.g., D2, μ-opioid), cells are incubated with a fixed concentration of an agonist (e.g., forskolin to stimulate adenylyl cyclase) and increasing concentrations of the this compound enantiomer to measure inhibition.

    • The incubation is carried out for a specific time at 37°C.

  • cAMP Measurement:

    • The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the enantiomer concentration.

    • EC50, IC50, and Emax values are determined using non-linear regression analysis.

III. Signaling Pathways

Understanding the signaling pathways activated or inhibited by this compound enantiomers is crucial for predicting their physiological effects.

Dopamine D1 Receptor (Gs-coupled) Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R D1 Receptor Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates Dopamine Dopamine / Agonist Dopamine->D1R binds

Caption: Simplified Dopamine D1 Receptor signaling pathway.

μ-Opioid Receptor (Gi-coupled) Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor Gi Gi protein MOR->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP production decreased Gi->AC inhibits K_channel K+ Channel Gi->K_channel activates (via Gβγ) Ca_channel Ca2+ Channel Gi->Ca_channel inhibits (via Gβγ) Opioid Opioid Agonist Opioid->MOR binds

Caption: Simplified μ-Opioid Receptor signaling pathway.

While the chemical structure of this compound is known, a detailed understanding of the pharmacological profiles of its individual enantiomers is currently absent from the scientific literature. This guide highlights the critical need for research in this area. The provided templates for data presentation and detailed experimental protocols offer a clear roadmap for future studies. Elucidating the stereoselective pharmacology of (+)- and (-)-corytuberine at various CNS receptors will be essential for understanding their potential therapeutic applications and for guiding any future drug development efforts based on this natural product scaffold. Researchers are encouraged to undertake these studies to fill this significant knowledge gap.

Corytuberine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Biosynthesis, Pharmacology, and Experimental Analysis of a Promising Aporphine (B1220529) Alkaloid

Introduction

Corytuberine is a naturally occurring aporphine alkaloid found in various plant species, notably within the Papaveraceae and Magnoliaceae families. As a secondary metabolite, it is part of a diverse class of nitrogen-containing compounds with a wide range of pharmacological activities. Aporphine alkaloids, characterized by their tetracyclic dibenzo[de,g]quinoline ring system, have garnered significant interest in the scientific community for their potential therapeutic applications, including neuroleptic, antinociceptive, and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, consolidating available data on its biosynthesis, pharmacological properties, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as a lead compound for novel therapeutics.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with the amino acid L-tyrosine. Through a series of reactions, L-tyrosine is converted to (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous isoquinoline (B145761) alkaloids. The final step in the formation of this compound involves an intramolecular C-C phenol (B47542) coupling of (S)-reticuline, a reaction catalyzed by (S)-corytuberine synthase.[1]

This compound Biosynthesis Figure 1: Biosynthesis of this compound cluster_precursors Primary Metabolism cluster_intermediates Intermediate Alkaloids cluster_final_product Final Product L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate L-Tyrosine->4-Hydroxyphenylpyruvate Tyrosine Aminotransferase Dopamine (B1211576) Dopamine L-DOPA->Dopamine DOPA Decarboxylase 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylpyruvate->4-Hydroxyphenylacetaldehyde 4-HPPA Decarboxylase Dopamine4-Hydroxyphenylacetaldehyde Dopamine4-Hydroxyphenylacetaldehyde (S)-Norcoclaurine (S)-Norcoclaurine Dopamine4-Hydroxyphenylacetaldehyde->(S)-Norcoclaurine (S)-Norcoclaurine Synthase (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine 6-O-Methyltransferase (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-Coclaurine->(S)-N-Methylcoclaurine N-Methyltransferase 3'-Hydroxy-(S)-N-Methylcoclaurine 3'-Hydroxy-(S)-N-Methylcoclaurine (S)-N-Methylcoclaurine->3'-Hydroxy-(S)-N-Methylcoclaurine Cytochrome P450 Monooxygenase (S)-Reticuline (S)-Reticuline 3'-Hydroxy-(S)-N-Methylcoclaurine->(S)-Reticuline 4'-O-Methyltransferase (S)-Corytuberine (S)-Corytuberine (S)-Reticuline->(S)-Corytuberine (S)-Corytuberine Synthase

Figure 1: Biosynthesis of this compound.

Pharmacological Activities

This compound has been reported to exhibit a range of pharmacological effects, including neuroleptic-like, antinociceptive, and cytotoxic activities. These properties suggest its potential as a scaffold for the development of new drugs targeting the central nervous system and cancer.

Neuroleptic-like and Antinociceptive Effects

Studies on aporphine alkaloids, including this compound, have demonstrated neuroleptic-like effects in mice, such as inhibition of exploratory rearing activity, induction of palpebral ptosis, catalepsy, and hypothermia.[2] Additionally, this compound has shown antinociceptive (pain-reducing) effects in hot plate and phenylquinone-induced writhing tests in mice.[2] Unlike morphine, the antinociceptive effect of this compound in the writhing test was not antagonized by naloxone, suggesting a mechanism independent of opioid receptors for this specific response.[2] However, in the hot plate test, the antijumping effect was inhibited by naloxone, indicating some involvement of the opioid system.[2]

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against certain cancer cell lines. Specifically, it has been shown to be active against SMMC-7721 human hepatoma cells.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
SMMC-772173.22 ± 2.35[3]

Mechanism of Action

The precise mechanisms of action for all of this compound's pharmacological effects are not fully elucidated. However, based on its structural similarity to other aporphine alkaloids and preliminary findings, its activities are likely mediated through interactions with various neurotransmitter systems. Aporphine alkaloids are known to interact with dopamine, serotonin, adrenergic, and acetylcholine (B1216132) receptors.[4]

Dopaminergic System Interaction (Hypothesized)

The neuroleptic-like effects of this compound, such as catalepsy, strongly suggest an interaction with the dopaminergic system. It is hypothesized that this compound may act as an antagonist or partial agonist at dopamine D2 receptors, a common mechanism for typical antipsychotic drugs. Blockade of D2 receptors in the nigrostriatal pathway can lead to the observed motor side effects.

Dopamine D2 Receptor Signaling Figure 2: Hypothesized this compound Action on Dopamine D2 Receptor Signaling This compound This compound Dopamine_D2_Receptor Dopamine D2 Receptor This compound->Dopamine_D2_Receptor Antagonist? Gi_Protein Gi Protein Dopamine_D2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits ATP ATP Adenylate_Cyclase->ATP cAMP cAMP ATP->cAMP Inhibited PKA PKA cAMP->PKA Inhibited Downstream Effects Downstream Effects PKA->Downstream Effects Inhibited

Figure 2: Hypothesized this compound Action on Dopamine D2 Receptor Signaling.
Opioid System Interaction (Partial)

The naloxone-reversible antijumping effect in the hot plate test suggests a partial interaction with the opioid system. This compound may act as a weak agonist or modulator at certain opioid receptors, contributing to its antinociceptive profile under specific pain modalities.

Opioid Receptor Signaling Figure 3: Hypothesized this compound Action on Opioid Receptor Signaling This compound This compound Opioid_Receptor Opioid Receptor (e.g., µ) This compound->Opioid_Receptor Weak Agonist? Gi_Protein Gi Protein Opioid_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits K_Channel K+ Channel Gi_Protein->K_Channel Activates Ca_Channel Ca2+ Channel Gi_Protein->Ca_Channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Inhibited PKA PKA cAMP->PKA Inhibited Analgesia Analgesia PKA->Analgesia Leads to Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca_Channel->Reduced Neurotransmitter Release Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability Reduced Neuronal Excitability->Analgesia Reduced Neurotransmitter Release->Analgesia

Figure 3: Hypothesized this compound Action on Opioid Receptor Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. While specific protocols for this compound are not always available, the following represent standard and widely accepted methods for the isolation, quantification, and pharmacological evaluation of aporphine alkaloids.

Isolation of this compound from Plant Material (General Protocol)

The following is a general procedure for the extraction and isolation of alkaloids from plant sources, which can be adapted for this compound from plants such as Corydalis cava or Dicranostigma leptopodum.[5]

Materials:

Procedure:

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% aqueous HCl and filter.

    • Wash the acidic solution with chloroform to remove neutral and acidic compounds.

    • Basify the aqueous layer to pH 9-10 with ammonia solution.

    • Extract the liberated alkaloids with chloroform. Repeat the extraction three times.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the total alkaloid fraction.

  • Column Chromatography:

    • Prepare a silica gel column packed in chloroform.

    • Apply the total alkaloid fraction to the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually adding methanol.

    • Collect fractions and monitor the separation by TLC.

  • Purification: Combine fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic methods) and re-chromatograph if necessary to achieve high purity.

  • Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol-chloroform) to obtain pure crystals.

Alkaloid Isolation Workflow Figure 4: General Workflow for Alkaloid Isolation Plant_Material Powdered Plant Material Extraction Methanol Extraction Plant_Material->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Acid-Base Partitioning Concentration->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Purification Purification of Fractions Fraction_Collection->Purification Crystallization Crystallization Purification->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Figure 4: General Workflow for Alkaloid Isolation.
Quantification of this compound by HPLC (General Method)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the quantification of this compound. The following is a general starting point for method development.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like 0.1% trifluoroacetic acid or ammonium (B1175870) acetate (B1210297) buffer to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Determined by UV-Vis scan of pure this compound (typically around 280 nm for aporphine alkaloids).

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and dilute to create a series of calibration standards of known concentrations.

  • Sample Preparation: Extract the plant material or formulate the sample in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Catalepsy Test in Mice

This test is used to assess the cataleptic effects of neuroleptic drugs.

Materials:

  • Male Swiss mice (20-25 g)

  • Horizontal bar (3 mm in diameter, 5 cm above the bench)

  • This compound solution

  • Vehicle control (e.g., saline with a small amount of Tween 80)

  • Positive control (e.g., haloperidol)

  • Stopwatch

Procedure:

  • Administer this compound, vehicle, or positive control to the mice (e.g., intraperitoneally).

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the mouse on the horizontal bar.

  • Measure the time the mouse remains in this unnatural posture with a stopwatch. The endpoint is when the mouse removes both paws from the bar. A cut-off time (e.g., 180 seconds) should be established.

  • Record the latency to movement for each mouse.

Hot Plate Test in Mice

This test is used to evaluate the central antinociceptive activity of a compound.

Materials:

  • Male Swiss mice (20-25 g)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • This compound solution

  • Vehicle control

  • Positive control (e.g., morphine)

  • Stopwatch

Procedure:

  • Administer this compound, vehicle, or positive control to the mice (e.g., intraperitoneally).

  • At a predetermined time after administration (e.g., 30 minutes), place the mouse on the hot plate.

  • Start the stopwatch and observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

  • Stop the stopwatch at the first sign of a nociceptive response and record the latency.

  • A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate and the latency recorded as the cut-off time.

Data Presentation

As more quantitative data for this compound becomes available, it should be summarized in clearly structured tables for easy comparison. The following are templates for presenting such data.

Table 2: Receptor Binding Affinities (Ki) of this compound (Data Not Currently Available)

Receptor SubtypeRadioligandKi (nM)Hill Slope (nH)
Dopamine D1[³H]SCH23390--
Dopamine D2[³H]Spiperone--
Serotonin 5-HT1A[³H]8-OH-DPAT--
Serotonin 5-HT2A[³H]Ketanserin--
α1-Adrenergic[³H]Prazosin--
α2-Adrenergic[³H]Yohimbine--
Muscarinic M1[³H]Pirenzepine--
Nicotinic α4β2[³H]Epibatidine--

Table 3: In Vivo Pharmacological Effects of this compound (Data Not Currently Available)

AssayEndpointED50 (mg/kg)Route of Administration
Catalepsy TestTime on bar-i.p.
Hot Plate TestLatency to response-i.p.
Phenylquinone Writhing% Inhibition-i.p.

Conclusion and Future Directions

This compound is a promising aporphine alkaloid with a range of pharmacological activities that warrant further investigation. Its neuroleptic-like, antinociceptive, and cytotoxic effects suggest its potential as a lead compound for the development of novel therapeutics. However, a significant amount of research is still required to fully characterize its pharmacological profile and mechanism of action.

Future research should focus on:

  • Determining the binding affinities of this compound for a wide range of neurotransmitter receptors to elucidate its primary molecular targets.

  • Conducting dose-response studies for its in vivo effects to establish its potency (ED50 values).

  • Investigating its effects on intracellular signaling pathways, such as cAMP levels and G-protein activation, to confirm its mechanism of action at the cellular level.

  • Developing and validating a specific and sensitive analytical method, such as RP-HPLC, for the routine quantification of this compound in biological matrices and herbal preparations.

  • Exploring the structure-activity relationships of this compound derivatives to optimize its pharmacological properties and reduce potential side effects.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

Initial Cytotoxicity Screening of Corytuberine on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Corytuberine, an aporphine (B1220529) alkaloid, against cancer cell lines. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its anti-cancer potential. This document summarizes the available quantitative data on its cytotoxic effects, outlines detailed experimental protocols for assessing its activity, and visualizes its potential mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a foundational resource for further preclinical investigation of this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring aporphine alkaloid found in various plant species. Alkaloids as a class of compounds have long been a source of potent therapeutic agents, including several clinically successful anti-cancer drugs. The initial evaluation of a novel compound's anti-cancer potential invariably begins with in vitro cytotoxicity screening against a panel of cancer cell lines. This process is crucial for determining the compound's potency and selectivity, providing the foundational data necessary for further development. This guide focuses on the available data and methodologies for the initial cytotoxicity assessment of this compound.

Quantitative Cytotoxicity Data

The primary metric for quantifying the cytotoxic effect of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Currently, the publicly available data on the cytotoxic activity of this compound is limited. One study has reported the IC50 value of this compound against the SMMC-7721 human hepatocellular carcinoma cell line.

Table 1: IC50 Value of this compound against a Human Cancer Cell Line

Cell LineCancer TypeIC50 (µM)
SMMC-7721Hepatocellular Carcinoma73.22 ± 2.35[1]

This data represents a single study and further research is required to establish a comprehensive cytotoxicity profile of this compound across a broader range of cancer cell lines.

Experimental Protocols

The following section details a standard experimental protocol for determining the cytotoxicity of this compound against adherent cancer cell lines using the MTT assay. This protocol is based on established methodologies for in vitro cytotoxicity screening.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound (of known purity)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cancer cell line of interest (e.g., SMMC-7721, MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a positive control (a known cytotoxic agent like doxorubicin). Also include wells with medium only as a blank.

    • After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_treatment Add this compound to Cells prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->add_treatment incubation_48_72h Incubate for 48-72h add_treatment->incubation_48_72h add_mtt Add MTT Reagent incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways modulated by this compound in cancer cells are not yet available, the mechanisms of action of other aporphine alkaloids suggest potential targets. These often involve the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Hypothetical Apoptosis Induction Pathway

Apoptosis is a critical process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Many natural compounds exert their anti-cancer effects by triggering apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 corytuberine_ext This compound (Potential Effector) corytuberine_ext->death_receptor ? caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c corytuberine_int This compound (Potential Effector) bax_bak Bax/Bak Activation corytuberine_int->bax_bak ? bax_bak->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis pathways potentially modulated by this compound.

Potential Modulation of Pro-Survival Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are crucial for cell growth, proliferation, and survival, and are often hyperactivated in cancer. Inhibition of these pathways is a key strategy in cancer therapy. It is plausible that this compound could exert its cytotoxic effects by downregulating these pro-survival signals.

survival_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway pi3k PI3K akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation This compound This compound This compound->pi3k Inhibition? This compound->ras Inhibition?

Caption: Potential inhibitory effects of this compound on pro-survival signaling pathways.

Conclusion and Future Directions

The initial cytotoxicity screening data for this compound, although limited, suggests that it possesses anti-proliferative activity against a human cancer cell line. This technical guide provides a framework for the systematic evaluation of this compound. To further elucidate its potential as an anti-cancer agent, the following steps are recommended:

  • Expanded Cytotoxicity Screening: Evaluate the cytotoxic effects of this compound against a diverse panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, prostate, leukemia) to determine its spectrum of activity and potential selectivity.

  • Mechanism of Action Studies: Investigate the molecular mechanisms underlying this compound-induced cytotoxicity. This should include assays for apoptosis induction (e.g., Annexin V/PI staining, caspase activation assays) and cell cycle analysis (e.g., flow cytometry).

  • Signaling Pathway Analysis: Utilize techniques such as Western blotting to determine the effect of this compound on key proteins within the PI3K/Akt, MAPK/ERK, and apoptosis signaling pathways.

  • In Vivo Studies: Should in vitro studies yield promising results, subsequent evaluation in animal models of cancer will be necessary to assess its efficacy and safety in a physiological context.

This guide serves as a starting point for the comprehensive investigation of this compound, a compound that warrants further exploration in the quest for novel cancer therapeutics.

References

The Neuroleptic Potential of Corytuberine and Related Aporphine Alkaloids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the neuroleptic-like effects of the aporphine (B1220529) alkaloid, Corytuberine, and its structural analogs. Aporphine alkaloids represent a class of naturally occurring compounds with a tetracyclic core structure that have demonstrated significant activity within the central nervous system. Their pharmacological profile, particularly their interaction with dopaminergic and serotonergic systems, suggests a potential for the development of novel antipsychotic agents. This whitepaper synthesizes the available preclinical data, details key experimental methodologies for assessing neuroleptic-like activity, and elucidates the primary signaling pathways implicated in their mechanism of action. Due to the limited availability of specific quantitative binding data for this compound, this guide also includes comparative data for other relevant aporphine alkaloids to provide a broader context for its potential pharmacological profile.

Introduction: Aporphine Alkaloids as Neuroleptic Agents

Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids found in various plant species. Their core chemical structure, a dibenzo[de,g]quinoline ring system, provides a scaffold for a wide range of pharmacological activities. Several members of this class, including Bulbocapnine, Boldine, and Glaucine, have been shown to exhibit neuroleptic-like effects in preclinical models. These effects are primarily attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors, key targets for antipsychotic drugs.

This compound, an aporphine alkaloid, has been specifically identified as eliciting neuroleptic-like behaviors such as catalepsy and inhibition of exploratory activity in animal models. While it shares some pharmacological properties with other aporphines, it also exhibits distinct effects, such as being proconvulsant and prostereotypic in certain assays, highlighting the nuanced structure-activity relationships within this class of compounds. Understanding the detailed receptor interaction profile and the downstream signaling consequences of this compound is crucial for evaluating its potential as a lead compound in neuroleptic drug discovery.

Quantitative Pharmacology: Receptor Binding Affinities

A critical aspect of characterizing a potential neuroleptic agent is to quantify its binding affinity for various neurotransmitter receptors. The primary targets for antipsychotic drugs are dopamine D2 receptors, with modulation of serotonin (5-HT) and adrenergic receptors also playing a significant role in efficacy and side-effect profiles.

While specific quantitative binding data (Ki or IC50 values) for this compound at key neuroreceptors is not extensively available in the public domain, the following tables summarize the available data for structurally related aporphine alkaloids to provide a comparative context. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki in nM) of Aporphine Alkaloids at Dopamine Receptors

AlkaloidD1 ReceptorD2 ReceptorReference
(R)-Aporphine717527[1]
(this compound)Data not availableData not available

Table 2: Comparative Binding Affinities (Ki in nM) of Aporphine Alkaloids at Serotonin Receptors

Alkaloid5-HT1A Receptor5-HT2A ReceptorReference
NantenineModerate AffinityAntagonist Activity[2]
(this compound)Data not availableData not available

Table 3: Comparative Binding Affinities (pKi) of Aporphine Alkaloids at α1-Adrenergic Receptors

Alkaloidα1A Receptorα1B Receptorα1D ReceptorReference
Roemerine6.65.56.2[3]
AnonaineLower than RoemerineLower than RoemerineLower than Roemerine[3]
PukateineLower than RoemerineLower than RoemerineSimilar to Roemerine[3]
(this compound)Data not availableData not availableData not available

Note: The lack of specific binding data for this compound underscores the need for further in vitro pharmacological profiling of this compound.

Key Experimental Protocols

The following sections detail the methodologies for key in vivo and in vitro experiments used to characterize the neuroleptic-like effects of aporphine alkaloids.

In Vivo Behavioral Assays

Objective: To assess the induction of catalepsy, a state of motor immobility and a hallmark of neuroleptic activity.

Methodology:

  • Animal Model: Male Swiss mice are commonly used.

  • Apparatus: A horizontal wooden bar (approximately 0.9 cm in diameter) is elevated 3 cm above a flat surface.

  • Procedure:

    • Mice are administered this compound or a reference neuroleptic (e.g., haloperidol) via intraperitoneal (i.p.) injection.

    • At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), each mouse is gently placed with its forepaws resting on the bar.

    • The latency to remove both forepaws from the bar is recorded.

    • A cut-off time (e.g., 180 or 720 seconds) is established to prevent undue stress on the animal. If the mouse remains in the cataleptic posture for the cut-off duration, this time is recorded.

  • Data Analysis: The mean latency to descend is calculated for each treatment group and compared to a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Objective: To evaluate the analgesic effects of the compound, which can be a characteristic of some neuroleptics.

Methodology:

  • Animal Model: Male albino mice are typically used.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The basal reaction time of each mouse to the thermal stimulus is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Animals are then treated with this compound, a reference analgesic (e.g., morphine), or a vehicle.

    • The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of the maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The results are then analyzed for statistical significance.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A).

Methodology:

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

    • A specific radioligand for the target receptor (e.g., [3H]spiperone for D2 receptors).

    • This compound at a range of concentrations.

    • A known "displacer" compound to determine non-specific binding (e.g., a high concentration of unlabeled haloperidol).

    • Assay buffer and a filtration apparatus with glass fiber filters.

  • Procedure:

    • In a series of tubes, the cell membranes, radioligand, and varying concentrations of this compound (or the displacer for non-specific binding) are incubated in the assay buffer.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

    • The reaction is terminated by rapid filtration through the glass fiber filters, which trap the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

The neuroleptic effects of aporphine alkaloids are believed to be mediated through the modulation of intracellular signaling cascades downstream of dopamine and serotonin receptors. The following diagrams illustrate the key pathways implicated in the action of antipsychotic drugs that target the dopamine D2 receptor.

G cluster_0 Dopamine D2 Receptor Signaling (Gi-coupled) D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates This compound This compound (Antagonist) This compound->D2R Blocks G cluster_1 Dopamine D2 Receptor β-Arrestin Signaling D2R Dopamine D2 Receptor Beta_Arrestin β-Arrestin 2 D2R->Beta_Arrestin Recruits PI3K PI3K Beta_Arrestin->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Cellular_Response Cellular Responses (e.g., Mood Regulation) GSK3b->Cellular_Response Modulates This compound This compound (Antagonist) This compound->D2R Blocks G Start Compound Selection (this compound) In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Behavioral Studies Start->In_Vivo Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin, Adrenergic) In_Vitro->Receptor_Binding Data_Analysis Data Analysis and SAR Studies Receptor_Binding->Data_Analysis Catalepsy Catalepsy Test In_Vivo->Catalepsy Hot_Plate Hot Plate Test In_Vivo->Hot_Plate Catalepsy->Data_Analysis Hot_Plate->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End Candidate for Further Development Lead_Optimization->End

References

Corytuberine: A Technical Guide to its Role in Traditional Herbal Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corytuberine, a prominent aporphine (B1220529) alkaloid found within the Corydalis genus, has been a cornerstone of traditional herbal medicine for centuries, particularly in managing pain and inflammation. This technical guide provides a comprehensive overview of the scientific understanding of this compound, focusing on its traditional applications, pharmacological activities, and underlying mechanisms of action. This document synthesizes available quantitative data, details experimental protocols for its study, and visualizes its known signaling pathways to support further research and drug development efforts.

Introduction

Plants of the Corydalis genus, belonging to the Papaveraceae family, have a long and storied history of use in traditional Chinese medicine (TCM) for their potent analgesic properties.[1][2][3] These plants are rich in a diverse array of isoquinoline (B145761) alkaloids, with this compound being a significant constituent.[4] In TCM, Corydalis preparations are often included in formulations aimed at invigorating the blood, promoting the flow of qi (vital energy), and alleviating pain from various etiologies.[3] This guide delves into the scientific evidence that is beginning to elucidate the traditional use of this compound, providing a technical foundation for its modern pharmacological exploration.

Traditional Herbal Medicine Applications

In traditional Chinese medicine, the tuber of Corydalis species is the primary part used for its medicinal properties. It is a key ingredient in several formulations designed to treat pain.

Traditional Formulations:

  • Jin Lingzi San (金鈴子散): This classic formula combines equal parts of Melia toosendan (Chuan Lian Zi) and Corydalis (Yan Hu Suo). It is traditionally used to alleviate pain by regulating qi and invigorating the blood. The typical dosage involves grinding the herbs into a powder and taking 9 grams per dose, often with wine to enhance its blood-circulating effects.[2]

  • Yan Hu Suo Pian (延胡索片) (Corydalis Relaxe™): This is a modern preparation that features Corydalis as the primary ingredient, often combined with other herbs like Dahurian Angelica Root (Bai Zhi), Cyperus Rhizome (Xiang Fu), and Sichuan Lovage Rhizome (Chuan Xiong) to enhance its pain-relieving actions.[1] It is used to address discomfort arising from qi obstruction or blood stasis.[1] The standard dosage is typically 5 tablets taken two to three times daily.[1]

These formulations are traditionally prescribed for a wide range of painful conditions, including menstrual pain, abdominal pain, and pain from traumatic injuries.[2][3]

Pharmacological Activities of this compound

Scientific investigations have begun to validate the traditional uses of this compound, revealing a range of pharmacological effects. The primary activities of interest are its antinociceptive (pain-relieving), neuroleptic-like, and cytotoxic properties.

Antinociceptive Effects

Studies in animal models have demonstrated the pain-relieving effects of this compound. The antinociceptive properties are believed to be mediated, at least in part, through interaction with the opioid system.

Quantitative Data on Antinociceptive Activity:

At present, specific ED50 values for this compound in various analgesic tests are not widely available in publicly accessible literature. However, one key study investigated its effects in mice and provided the following qualitative and semi-quantitative findings.

Test Animal Model Effect of this compound Interaction with Naloxone (B1662785) Reference
Hot Plate Test MiceReduced nociception (antijumping effect)The antijumping effect was inhibited by naloxone.[5]
Phenylquinone-Induced Writhing Test MiceReduced nociceptionThe effect was resistant to naloxone.[5]

Naloxone is a non-selective opioid receptor antagonist.[6][7]

Neuroleptic-like Effects

This compound has been observed to exhibit neuroleptic-like properties in animal studies. These effects include the inhibition of exploratory rearing activity, induction of palpebral ptosis (drooping of the upper eyelid), catalepsy, and hypothermia.[5] Unlike some other aporphine alkaloids, this compound was found to be prostereotypic, meaning it enhanced stereotyped gnawing behavior induced by apomorphine (B128758) and methylphenidate.[5]

Cytotoxic Effects

Preliminary in vitro studies have indicated that this compound possesses cytotoxic activity against certain cancer cell lines, suggesting potential for further investigation in oncology.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the pharmacological properties of this compound.

Isolation and Quantification of this compound

4.1.1. Extraction from Plant Material:

A general procedure for the extraction of alkaloids from Corydalis species involves the following steps:

  • Drying and Pulverization: The tubers of the Corydalis plant are dried and ground into a fine powder.[4][8]

  • Solvent Extraction: The powdered material is then extracted with a suitable solvent, typically methanol (B129727) or ethanol, often with the aid of ultrasonication or reflux.[4]

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. This involves dissolving the extract in an acidic solution, followed by extraction with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then made alkaline, and the alkaloids are extracted with an immiscible organic solvent like chloroform.[8]

4.1.2. Quantification by High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for the quantification of this compound in plant extracts and biological samples.

  • Chromatographic System: A typical HPLC system consists of a pump, an injector, a column, a detector (usually a UV or diode-array detector), and a data acquisition system.

  • Column: A reversed-phase C18 column is commonly used for the separation of alkaloids.[9]

  • Mobile Phase: The mobile phase is typically a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with triethylamine) and an organic solvent (e.g., acetonitrile). The pH of the aqueous phase is often adjusted to optimize the separation of the alkaloids.[9]

  • Detection: this compound can be detected by its UV absorbance, typically in the range of 280 nm.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve constructed with known concentrations of a purified this compound standard.

Analgesic Activity Assays

4.2.1. Hot Plate Test:

This test is used to evaluate the central analgesic activity of a compound.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[2]

  • Animals: Mice are commonly used for this assay.

  • Procedure: a. A baseline reaction time is determined for each mouse by placing it on the hot plate and measuring the latency to a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.[2] b. The test compound (this compound) or a control vehicle is administered to the animals (e.g., intraperitoneally). c. At a predetermined time after administration, the mice are again placed on the hot plate, and the reaction latency is measured.

  • Data Analysis: An increase in the reaction latency compared to the baseline and the control group indicates an analgesic effect.

4.2.2. Acetic Acid-Induced Writhing Test:

This test is used to assess peripheral analgesic activity.

  • Animals: Mice are typically used.

  • Procedure: a. The test compound (this compound) or a control vehicle is administered to the animals. b. After a set period, a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[10] c. The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, available evidence points towards the involvement of the opioid system and potential interactions with dopamine (B1211576) receptors.

Opioid Receptor Interaction

The finding that the antinociceptive effect of this compound in the hot plate test is antagonized by naloxone strongly suggests an interaction with opioid receptors.[5] Naloxone is a non-selective antagonist of mu (µ), kappa (κ), and delta (δ) opioid receptors.[6][7] This suggests that this compound may act as an agonist or a partial agonist at one or more of these receptor subtypes.

This compound This compound Opioid_Receptor Opioid Receptor (e.g., μ-opioid receptor) This compound->Opioid_Receptor Binds to/Activates Analgesia Analgesic Effect (Reduced Pain Perception) Opioid_Receptor->Analgesia Leads to Naloxone Naloxone Naloxone->Opioid_Receptor Blocks

Proposed Opioid-Mediated Analgesic Pathway of this compound.
Dopamine Receptor Interaction

Many aporphine alkaloids are known to interact with dopamine receptors. While direct binding studies for this compound are limited, its neuroleptic-like and prostereotypic effects suggest a potential modulation of dopaminergic signaling.[5] Further research is needed to determine the specific dopamine receptor subtypes (D1, D2, etc.) with which this compound may interact and the nature of this interaction (agonist, antagonist, or allosteric modulator).

Conclusion and Future Directions

This compound, a key alkaloid from the traditional medicinal plant Corydalis, demonstrates significant pharmacological potential, particularly as an analgesic. Its traditional use for pain management is supported by modern scientific evidence of its antinociceptive effects, which appear to be at least partially mediated by the opioid system. However, a comprehensive understanding of its mechanism of action, including its specific receptor targets and downstream signaling cascades, remains to be fully elucidated.

Future research should focus on:

  • Quantitative Pharmacological Profiling: Determining the binding affinities (Ki values) and functional potencies (EC50/IC50 values) of this compound at a range of opioid and dopamine receptor subtypes.

  • Detailed Mechanistic Studies: Investigating the downstream signaling pathways affected by this compound, such as the modulation of adenylyl cyclase, cAMP levels, and protein kinase A (PKA) activity, as well as its potential influence on inflammatory pathways like NF-κB.

  • In-depth Neuroprotective and Anti-inflammatory Studies: Characterizing the neuroprotective and anti-inflammatory properties of this compound in relevant in vitro and in vivo models and elucidating the underlying molecular mechanisms.

  • Pharmacokinetic and Toxicological Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its comprehensive safety and toxicity profile.

A more complete scientific understanding of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel, effective, and safe therapeutic agents derived from this traditional herbal medicine.

References

The Discovery and Structural Elucidation of Corytuberine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical discovery, structural determination, and physicochemical properties of the aporphine (B1220529) alkaloid, corytuberine.

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, an aporphine alkaloid of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document details the historical context of its discovery, the experimental methodologies employed for its isolation and characterization, and a summary of its key physicochemical and biological properties.

Discovery and Nomenclature

This compound was first isolated from the tubers of Corydalis cava in the late 19th century. In 1893, James J. Dobbie and Alexander Lauder reported the isolation of a new alkaloid from this plant source, which they named "this compound" after the genus Corydalis and the plant part (tuber) from which it was extracted.[1] Their initial work involved classical methods of natural product chemistry, including solvent extraction and crystallization, to obtain the pure compound. They determined its elemental composition through combustion analysis, proposing the molecular formula C₁₉H₂₅NO₄.[1] Subsequent work by the same researchers in 1895 further detailed the separation of this compound from other alkaloids present in Corydalis cava.[2]

The definitive structural elucidation of this compound, like many other alkaloids of its time, was later accomplished through the meticulous work of Ernst Späth and his colleagues. Their research, involving chemical degradation and synthesis, was instrumental in establishing the aporphine scaffold and the precise arrangement of the functional groups on the tetracyclic ring system.

Structural Elucidation

The determination of the intricate structure of this compound was a multi-step process that relied on a combination of classical chemical methods and modern spectroscopic techniques.

Chemical and Spectroscopic Analysis

Early structural studies involved chemical degradation reactions to break down the molecule into smaller, identifiable fragments. These classical methods, while laborious, provided the foundational understanding of the core aporphine skeleton.

With the advent of spectroscopic techniques, the structural elucidation process was significantly accelerated and refined.

  • UV-Visible Spectroscopy: The UV spectrum of this compound exhibits characteristic absorption maxima that are indicative of the aporphine chromophore.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amine (N-H) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (such as COSY, HSQC, and HMBC) allow for the unambiguous assignment of all protons and carbons in the this compound molecule, confirming the connectivity and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and, consequently, the precise molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns of the aporphine alkaloid core, which can be used for its identification in complex mixtures. The fragmentation of aporphine alkaloids typically involves the cleavage of substituent groups and retro-Diels-Alder (RDA) reactions within the heterocyclic ring system.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₁NO₄[1]
Molecular Weight 327.38 g/mol
Appearance Amorphous solid
Melting Point Not definite, decomposes around 200°C[1]
Optical Rotation Slightly dextrorotatory in alcoholic solution[1]
Solubility Soluble in acids and alcohol[1]

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and analysis of this compound, based on established methods for the extraction of alkaloids from Corydalis species.

Isolation and Purification of this compound from Corydalis cava

This protocol outlines a general procedure for the extraction and purification of this compound. Modern chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are now commonly employed for efficient separation.[4][5]

Protocol:

  • Extraction:

    • Dried and powdered tubers of Corydalis cava are exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.

    • The resulting crude extract is concentrated under reduced pressure.

  • Acid-Base Extraction:

    • The concentrated extract is acidified with a dilute acid (e.g., hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

    • The acidic aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

    • The aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted into an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to chromatographic separation.

    • High-Speed Counter-Current Chromatography (HSCCC): A suitable biphasic solvent system is selected to achieve separation of the target alkaloids.

    • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC using a C18 column with a gradient elution of acetonitrile (B52724) and water (often with an acid modifier like formic acid or trifluoroacetic acid) can be used for final purification.[6][7][8]

  • Crystallization:

    • The purified this compound fraction is concentrated, and the solid is recrystallized from a suitable solvent (e.g., ethanol) to obtain pure crystals.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS), and coupling constants (J) are reported in Hertz (Hz).[9][10][11][12]

4.2.2. Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer via direct infusion or coupled to an HPLC system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for alkaloids.

  • Data Acquisition: High-resolution mass spectra are acquired to determine the accurate mass. Tandem mass spectra (MS/MS) are obtained by selecting the protonated molecular ion ([M+H]⁺) as the precursor and subjecting it to collision-induced dissociation (CID).[3][13]

Biological Activity and Signaling Pathways

This compound, as an aporphine alkaloid, exhibits a range of biological activities. Aporphine alkaloids are known to interact with various cellular targets and modulate key signaling pathways.

Modulation of Inflammatory and Metabolic Pathways

Recent studies have indicated that aporphine alkaloids can influence inflammatory and metabolic processes through the modulation of key signaling pathways:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some aporphine alkaloids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[14][15][16][17][18]

  • AMPK Signaling Pathway: The AMP-activated protein kinase (AMPK) pathway is a crucial sensor of cellular energy status and plays a key role in regulating metabolism. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. Certain aporphine alkaloids have been found to activate the AMPK pathway.[19][20][21][22][23]

The potential interactions of this compound with these pathways are of significant interest for its therapeutic potential.

Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_metabolism Metabolic Signaling Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory\nStimuli->IKK Complex IκBα IκBα IKK Complex->IκBα NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus translocation Inflammatory Gene\nExpression Inflammatory Gene Expression Nucleus->Inflammatory Gene\nExpression transcription Corytuberine_inflam This compound Corytuberine_inflam->IKK Complex Inhibition? Low Energy\n(High AMP/ATP) Low Energy (High AMP/ATP) LKB1 LKB1 Low Energy\n(High AMP/ATP)->LKB1 AMPK AMPK LKB1->AMPK Metabolic\nRegulation Metabolic Regulation AMPK->Metabolic\nRegulation Activation Glucose Uptake,\nFatty Acid Oxidation Glucose Uptake, Fatty Acid Oxidation Metabolic\nRegulation->Glucose Uptake,\nFatty Acid Oxidation Corytuberine_metab This compound Corytuberine_metab->AMPK Activation?

Caption: Putative modulation of NF-κB and AMPK signaling pathways by this compound.

Conclusion

This compound, since its initial discovery over a century ago, continues to be a subject of scientific inquiry. Its unique aporphine structure and potential biological activities make it a valuable lead compound for drug discovery and development. This technical guide has provided a comprehensive overview of its discovery, the methodologies for its structural elucidation, its key physicochemical properties, and its potential interactions with important cellular signaling pathways. Further research into the precise molecular mechanisms of action of this compound will undoubtedly unveil new therapeutic possibilities.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the discovery and structural elucidation of this compound and the logical relationship of the analytical techniques employed.

Discovery_Workflow cluster_elucidation Structural Elucidation Plant Material\n(Corydalis cava tubers) Plant Material (Corydalis cava tubers) Extraction\n(Solvent) Extraction (Solvent) Plant Material\n(Corydalis cava tubers)->Extraction\n(Solvent) Crude Extract Crude Extract Extraction\n(Solvent)->Crude Extract Acid-Base\nPartitioning Acid-Base Partitioning Crude Extract->Acid-Base\nPartitioning Crude Alkaloid\nFraction Crude Alkaloid Fraction Acid-Base\nPartitioning->Crude Alkaloid\nFraction Chromatographic\nSeparation (e.g., HSCCC, HPLC) Chromatographic Separation (e.g., HSCCC, HPLC) Crude Alkaloid\nFraction->Chromatographic\nSeparation (e.g., HSCCC, HPLC) Purified this compound Purified this compound Chromatographic\nSeparation (e.g., HSCCC, HPLC)->Purified this compound Structural Elucidation Structural Elucidation Purified this compound->Structural Elucidation Confirmed Structure\nof this compound Confirmed Structure of this compound Structural Elucidation->Confirmed Structure\nof this compound Spectroscopic\nAnalysis Spectroscopic Analysis Structure Proposal Structure Proposal Spectroscopic\nAnalysis->Structure Proposal Structure Confirmation Structure Confirmation Structure Proposal->Structure Confirmation Chemical\nDegradation Chemical Degradation Chemical\nDegradation->Structure Proposal Analytical_Logic cluster_input Purified Compound cluster_techniques Analytical Techniques cluster_output Structural Information This compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) This compound->NMR MS Mass Spectrometry (HRMS, MS/MS) This compound->MS UV_IR UV-Vis & IR Spectroscopy This compound->UV_IR Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity Formula Molecular Formula & Fragmentation MS->Formula Functional_Groups Chromophore & Functional Groups UV_IR->Functional_Groups Final Structure Final Structure Final_Structure Complete Structure of this compound Connectivity->Final_Structure Formula->Final_Structure Functional_Groups->Final_Structure

References

Physical and chemical properties of (+)-Corytuberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (+)-Corytuberine, an aporphine (B1220529) alkaloid of significant interest in phytochemical and pharmacological research.

Core Chemical and Physical Properties

(+)-Corytuberine is a naturally occurring isoquinoline (B145761) alkaloid found in various plant species, including those in the Fumariaceae, Papaveraceae, Lauraceae, and Menispermaceae families.[1] It presents as a white to off-white crystalline solid or powder.[1][2][] Structurally, it is the (S)-enantiomer of an aporphine core substituted with two hydroxy groups at positions 1 and 11, and two methoxy (B1213986) groups at positions 2 and 10.[4][5]

The key physical and chemical properties of (+)-Corytuberine are summarized in the table below for easy reference and comparison.

PropertyValue
IUPAC Name (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol[4][6]
Synonyms (S)-Corytuberine, 1,11-Dihydroxy-2,10-dimethoxy-6aα-aporphine[2][5]
CAS Number 517-56-6[1][4][6][7]
Molecular Formula C₁₉H₂₁NO₄[1][2][4][7]
Molecular Weight 327.37 g/mol [6][7]
Monoisotopic Mass 327.14705815 Da[4][8]
Appearance White to off-white crystalline solid; leaflets or plates that may turn gray on exposure to light.[2][6]
Melting Point 240-245 °C with decomposition.[5][6][9]
Optical Rotation [α]D²⁰ = +283° (in alcohol)[6]
Solubility Soluble in alcohol, hot water, and DMSO; slightly soluble in ether, chloroform (B151607), and ethyl acetate; limited solubility in water.[2][][6][10]
pKa (Predicted) 9.20 ± 0.20[][9]
UV max (Methanol) 227, 272, 311.5 nm[6]

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of (+)-Corytuberine are often specific to the research laboratory and may not be fully detailed in publicly available literature. However, this section outlines generalized, representative methodologies based on established procedures for aporphine alkaloids.

(+)-Corytuberine has been isolated from plants such as Corydalis cava.[6] A general procedure for extracting and purifying aporphine alkaloids from plant material involves solvent extraction, acid-base partitioning, and chromatographic separation.

  • Extraction: Dried and powdered plant material (e.g., rhizomes) is subjected to extraction with a solvent such as methanol (B129727).

  • Acid-Base Partitioning: The crude methanol extract is concentrated, and the residue is partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., diethyl ether) to separate acidic and neutral compounds from the basic alkaloids. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) and re-extracted with an organic solvent like chloroform to recover the free alkaloids.

  • Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to chromatographic techniques for separation.

    • Column Chromatography: The mixture is often first fractionated using column chromatography on silica (B1680970) gel or alumina, with a gradient elution system of solvents like chloroform and methanol.

    • High-Speed Counter-Current Chromatography (HSCCC): For higher resolution, HSCCC can be employed. A suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-acetonitrile-water) is used to separate individual alkaloids based on their partition coefficients.[8]

    • Preparative HPLC: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

The structural elucidation and confirmation of (+)-Corytuberine rely on a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information on the number and chemical environment of protons, helping to piece together the molecule's structure.

    • ¹³C-NMR: Identifies the number of unique carbon atoms and their hybridization state. Extensive databases and literature reviews exist for the ¹³C-NMR data of aporphine alkaloids, which are crucial for confirming the carbon skeleton.[1][2][7]

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons (COSY), directly link protons to the carbons they are attached to (HSQC), and identify long-range (2-3 bond) correlations between protons and carbons (HMBC), allowing for the unambiguous assignment of the complete molecular structure.[4]

  • Purity Analysis: The purity of the isolated compound is typically assessed by analytical HPLC using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[1]

The following diagram illustrates a generalized workflow for the isolation and characterization of (+)-Corytuberine.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_characterization Structural Characterization plant Dried Plant Material (e.g., Corydalis cava) extract Methanol Extraction plant->extract partition Acid-Base Partitioning extract->partition crude Crude Alkaloid Mixture partition->crude cc Column Chromatography (Silica/Alumina) crude->cc hplc Preparative HPLC / HSCCC cc->hplc pure (+)-Corytuberine (>95% Purity) hplc->pure ms Mass Spectrometry (MS) pure->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure->nmr final Structure Confirmed ms->final nmr->final

Generalized workflow for isolation and characterization.

Biological Activity and Mechanism of Action

(+)-Corytuberine has demonstrated notable biological activities, particularly in the context of cancer research. It is reported to exhibit cytotoxic effects against certain tumor cell lines, such as SMMC-7721, and has been identified as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[][5][11]

CDK2 is a key protein kinase that, in complex with Cyclin E and Cyclin A, regulates the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. Deregulation of CDK2 activity is a common feature in many human cancers, making it a significant therapeutic target.[11][12]

The mechanism by which an inhibitor like (+)-Corytuberine exerts its effect involves blocking the ATP-binding site of CDK2. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRB). When pRB remains in its active, hypophosphorylated state, it sequesters the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. This leads to an arrest of the cell cycle at the G1/S checkpoint, thereby inhibiting tumor cell proliferation and potentially inducing apoptosis (programmed cell death).[12][13]

The following diagram illustrates the proposed signaling pathway for cell cycle arrest mediated by (+)-Corytuberine through CDK2 inhibition.

G cluster_G1S G1/S Transition CyclinE Cyclin E Complex Cyclin E / CDK2 (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex pRB pRB (Retinoblastoma Protein) Complex->pRB Phosphorylates pRB_p p-pRB (Inactive) pRB->pRB_p E2F E2F (Transcription Factor) pRB->E2F Sequesters pRB_p->E2F Releases Genes S-Phase Genes E2F->Genes Activates Proliferation Cell Proliferation Genes->Proliferation Corytuberine (+)-Corytuberine This compound->Complex

Proposed mechanism of cell cycle arrest by (+)-Corytuberine.

While some sources note that (+)-Corytuberine may have effects on the central nervous system, and related alkaloids from its plant sources have been shown to interact with neurotransmitter systems like the GABAergic system, specific signaling pathways for (+)-Corytuberine in the CNS are not well-defined in the current body of literature.[2][10] Further research is required to elucidate its precise neurological mechanisms.

References

Proconvulsant versus Anticonvulsant Properties of Corytuberine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Corytuberine, a prominent aporphine (B1220529) alkaloid isolated from plants of the Corydalis genus, presents a complex and contradictory pharmacological profile with respect to neuronal excitability. While many alkaloids from Corydalis cava and related species exhibit sedative or anticonvulsant properties, preclinical evidence uniquely identifies this compound as possessing proconvulsant activity. This technical guide synthesizes the available data on the convulsant properties of this compound, contrasting it with related compounds. It provides a detailed examination of the experimental protocols used in its assessment, proposes potential mechanisms of action based on indirect evidence, and outlines future research directions necessary to fully elucidate its effects on the central nervous system. This document is intended for researchers, neuropharmacologists, and drug development professionals investigating novel modulators of seizure activity.

Introduction

This compound is an isoquinoline (B145761) alkaloid belonging to the aporphine class, naturally occurring in species of the Papaveraceae family, most notably Corydalis cava[1][2][3]. Alkaloids from Corydalis species, such as bulbocapnine (B190701) and corydaline, have a long history in traditional medicine and have been investigated for a range of pharmacological effects, including sedative and muscle-paralyzing properties[4][5]. The therapeutic potential of these compounds has driven research into their mechanisms of action on the central nervous system.

However, within this family of compounds, this compound stands out. A pivotal comparative study of aporphine alkaloids revealed that while its structural analogs—bulbocapnine, boldine (B1667363), and glaucine (B1671577)—exhibited anticonvulsant effects in specific seizure models, this compound was distinctly proconvulsant[6]. This finding raises critical questions about the structure-activity relationships that govern the neurological effects of aporphine alkaloids and positions this compound as a pharmacological tool for investigating the mechanisms that initiate or exacerbate seizure activity. This guide will delve into the evidence defining this unique proconvulsant profile.

Preclinical Evidence of Proconvulsant and Anticonvulsant Activity

The characterization of this compound's effects on seizure thresholds stems primarily from a single, comprehensive comparative study in mice, which evaluated it alongside other aporphine alkaloids.

Proconvulsant Effects
Lack of Anticonvulsant Effects

In the same study, this compound failed to demonstrate anticonvulsant activity against seizures induced by harman (B1672943) and picrotoxin[6]. This is in direct contrast to bulbocapnine, boldine, and glaucine, which were effective against these specific convulsants. The other alkaloids were, however, ineffective against seizures induced by bicuculline (B1666979) and pentetrazol, providing crucial insight into their potential mechanism of action (likely not involving the benzodiazepine (B76468) binding site on the GABA-A receptor) and highlighting this compound's divergent pharmacological path[6].

Data Presentation

The qualitative results from the primary comparative study are summarized below. Quantitative data such as ED₅₀ or specific dosages for the proconvulsant effects of this compound are not available in the cited literature.

CompoundAnticonvulsant vs. HarmanAnticonvulsant vs. Picrotoxin (B1677862)Anticonvulsant vs. BicucullineAnticonvulsant vs. PentetrazolOverall Seizure Activity ProfileEffect on Apomorphine-Induced Stereotypy
This compound IneffectiveIneffectiveNot Reported (implied Ineffective)Not Reported (implied Ineffective)Proconvulsant Prostereotypic
BulbocapnineEffectiveEffectiveIneffectiveIneffectiveAnticonvulsantAntagonistic
BoldineEffectiveEffectiveIneffectiveIneffectiveAnticonvulsantAntagonistic
GlaucineEffectiveEffectiveIneffectiveIneffectiveAnticonvulsantAntagonistic

Table 1: Comparative pharmacological activities of this compound and related aporphine alkaloids in mice. Data synthesized from Z Kruk et al., 1988.[6]

Proposed Mechanisms of Action

The precise molecular targets for this compound's proconvulsant action have not been definitively identified. However, based on its observed effects and the mechanisms of the convulsants used in testing, several hypotheses can be formulated.

Potential Proconvulsant Mechanisms
  • Dopaminergic System Agonism: The most direct evidence points towards the dopamine (B1211576) system. This compound was found to be "prostereotypic," suggesting it enhances, rather than blocks, dopamine-mediated behaviors[6]. Over-activation of dopamine receptors, particularly D1 receptors, can lead to increased neuronal hyperexcitability and lower the seizure threshold in certain brain regions. This stands in contrast to the dopamine antagonism typically associated with the antipsychotic and anticonvulsant effects of related compounds like bulbocapnine.

  • GABA-A Receptor Modulation: While it did not prevent picrotoxin-induced seizures, its proconvulsant nature could imply a negative allosteric modulation of the GABA-A receptor, an action that would be synergistic with GABA antagonists. However, this is speculative and requires direct electrophysiological confirmation.

  • Glutamatergic System Modulation: An alternative hypothesis is that this compound may act as a positive modulator or agonist at excitatory glutamate (B1630785) receptors, such as the NMDA or AMPA receptors.[7] This would directly increase neuronal excitation and promote seizure activity. There is currently no direct evidence to support this mechanism.

proconvulsant_mechanism This compound This compound dopamine_receptor Dopamine Receptors (e.g., D1) This compound->dopamine_receptor Agonism (?) adenylyl_cyclase Adenylyl Cyclase dopamine_receptor->adenylyl_cyclase Activates camp cAMP ↑ adenylyl_cyclase->camp pka PKA Activation camp->pka ion_channels Phosphorylation of Ion Channels (e.g., K+, Ca2+) pka->ion_channels excitability Increased Neuronal Excitability ion_channels->excitability proconvulsant Proconvulsant Effect excitability->proconvulsant

Hypothesized dopaminergic pathway for this compound's proconvulsant effect.
Lack of Anticonvulsant Activity

The anticonvulsant action of the related alkaloids (bulbocapnine, boldine, glaucine) against picrotoxin but not bicuculline suggests a mechanism that enhances GABAergic inhibition without acting on the GABA or benzodiazepine binding sites[6]. Picrotoxin is a non-competitive channel blocker, while bicuculline is a competitive antagonist at the GABA binding site itself.[8] This profile suggests the other alkaloids might act at an allosteric site to stabilize the open state of the channel or counteract the blocking action of picrotoxin. This compound's unique structure evidently prevents this specific interaction, leaving it devoid of this anticonvulsant property.

gaba_receptor cluster_GABA GABA-A Receptor Complex (Cross-section) receptor GABA Site Benzodiazepine Site Barbiturate Site Picrotoxin Site (Pore) bicuculline Bicuculline (Competitive Antagonist) bicuculline->receptor:f0 Blocks picrotoxin Picrotoxin (Non-competitive Blocker) picrotoxin->receptor:f3 Blocks bulbocapnine Bulbocapnine, etc. (Anticonvulsant) bulbocapnine->receptor:f3 Counteracts (?)

Binding sites on the GABA-A receptor relevant to convulsant/anticonvulsant testing.

Experimental Protocols

While the original publication is not fully accessible, the methodologies can be reconstructed based on standard neuropharmacological screening protocols for anticonvulsants.

Animal Model
  • Species: Mouse (Mus musculus).

  • Housing: Standard laboratory conditions with controlled light-dark cycle and ad libitum access to food and water.

Drug Administration
  • Route: Intraperitoneal (i.p.) injection is typical for initial screening of alkaloids.

  • Vehicle: A suitable solvent such as saline, distilled water with a solubilizing agent (e.g., Tween 80), or dilute acid, followed by pH neutralization.

  • Pre-treatment Time: Test compounds (this compound, analogs, vehicle control) are administered typically 30-60 minutes before the convulsant challenge to allow for absorption and distribution.

Seizure Induction Models

Four chemical convulsants were used to probe different mechanisms of seizure generation:

  • Harman-Induced Seizures:

    • Mechanism: Harman is a β-carboline alkaloid that can induce tremors and clonic-tonic seizures. Its mechanism is complex, potentially involving benzodiazepine inverse agonism and effects on monoamine oxidase.

    • Protocol: A convulsant dose of harman is administered i.p. following the pre-treatment period.

  • Picrotoxin-Induced Seizures:

    • Mechanism: Picrotoxin is a non-competitive antagonist of the GABA-A receptor-associated chloride channel[6]. It blocks inhibitory neurotransmission.

    • Protocol: A pre-determined convulsant dose of picrotoxin (e.g., a CD₉₅ dose) is administered i.p.

  • Bicuculline-Induced Seizures:

    • Mechanism: Bicuculline is a competitive antagonist at the GABA binding site on the GABA-A receptor, directly preventing GABA from exerting its inhibitory effect[6].

    • Protocol: A convulsant dose of bicuculline is administered i.p.

  • Pentetrazol (PTZ)-Induced Seizures:

    • Mechanism: PTZ is a convulsant that is thought to act primarily by non-competitively antagonizing the GABA-A receptor complex, though its exact binding site is debated. It is a widely used screen for potential anticonvulsant drugs.

    • Protocol: A convulsant dose of PTZ is administered i.p.

Behavioral Assessment
  • Observation Period: Animals are placed in individual observation chambers immediately after convulsant administration and observed for a set period (e.g., 30 minutes).

  • Parameters Measured:

    • Latency: Time to the onset of the first seizure event (e.g., myoclonic jerk, clonic convulsion).

    • Severity: Seizure severity is scored using a standardized scale (e.g., Racine scale).

    • Protection: The primary endpoint is the presence or absence of a generalized tonic-clonic seizure within the observation period. A drug is considered anticonvulsant if it significantly reduces the incidence of seizures compared to the vehicle control group. A proconvulsant effect would be noted by a decreased latency to seizure or increased severity/duration.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_challenge Convulsant Challenge (i.p.) cluster_obs Observation & Data Collection a1 Animal Acclimation (Mice) a2 Randomization into Treatment Groups a1->a2 b1 Pre-treatment (i.p.) - Vehicle - this compound - Other Alkaloids a2->b1 c1 Harman b1->c1 30-60 min post-treatment c2 Picrotoxin b1->c2 30-60 min post-treatment c3 Bicuculline b1->c3 30-60 min post-treatment c4 Pentetrazol b1->c4 30-60 min post-treatment d1 Observe for 30 min c1->d1 c2->d1 c3->d1 c4->d1 d2 Record: - Seizure Latency - Seizure Severity - Incidence of Tonic Seizures d1->d2

Generalized workflow for preclinical screening of this compound's convulsant properties.

Conclusion and Future Directions

The existing evidence, though limited, strongly indicates that this compound possesses proconvulsant properties, setting it apart from other structurally related aporphine alkaloids which are generally anticonvulsant. The preliminary data suggest a potential mechanism involving agonism of the dopaminergic system, though this requires definitive confirmation. The stark contrast in activity between this compound and its analogs underscores the sensitivity of neuronal excitability pathways to subtle changes in molecular structure.

Significant gaps in knowledge remain, and further research is essential to fully understand this compound's pharmacological profile. The following investigations are recommended:

  • Quantitative Dose-Response Studies: To establish the potency of this compound's proconvulsant effect and determine a dose-response relationship.

  • Electrophysiological Studies: In vitro patch-clamp studies on cultured neurons or brain slices are necessary to determine the direct effects of this compound on specific ion channels, including GABA-A, NMDA, AMPA, and dopamine-modulated potassium and calcium channels.

  • Receptor Binding Assays: To quantify the binding affinity and selectivity of this compound for a panel of CNS receptors, particularly dopamine (D1, D2) and glutamate receptor subtypes.

  • Broader Seizure Model Testing: Evaluating this compound in other models, such as the maximal electroshock (MES) model and kindling models of epilepsy, would provide a more complete picture of its effects on seizure initiation and propagation.

  • In Vivo Microdialysis: To measure neurotransmitter levels (e.g., dopamine, glutamate, GABA) in specific brain regions of live animals following this compound administration to correlate neurochemical changes with behavioral effects.

By pursuing these research avenues, a comprehensive understanding of this compound's unique proconvulsant activity can be achieved, potentially revealing novel insights into the fundamental mechanisms of seizure generation.

References

An In-depth Technical Guide on the Potential Interactions of Corytuberine with Opioid and Adrenergic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive review of available scientific literature, there is a notable lack of specific research detailing the direct interactions of corytuberine with opioid and adrenergic receptor systems. Quantitative data on binding affinities, functional activities, and specific signaling pathways for this compound are not presently available in the public domain. This guide, therefore, provides a foundational framework based on established principles of opioid and adrenergic pharmacology. It outlines the general mechanisms of these systems, their potential for interaction, and the standard experimental protocols required to investigate a novel compound like this compound.

Introduction to this compound

This compound is an aporphine (B1220529) alkaloid found in various plant species, including those of the Corydalis and Magnolia genera.[1] Its chemical structure is (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol, with a molecular formula of C₁₉H₂₁NO₄ and a molecular weight of approximately 327.37 g/mol .[1][2] While research into its properties is ongoing, its pharmacological profile concerning opioid and adrenergic systems remains largely uncharacterized.

Overview of Opioid and Adrenergic Receptor Systems

Opioid Receptors

Opioid receptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets for both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid drugs like morphine.[3][4] The three classical opioid receptor types are Mu (μ, MOP), Delta (δ, DOP), and Kappa (κ, KOP).[3][4][5]

  • Mechanism of Action: Upon agonist binding, opioid receptors, which are coupled to inhibitory G-proteins (Gαi/o), initiate a signaling cascade.[3][6] This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels.[3][5][6] The cumulative effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting neurotransmitter release.[5][6]

Adrenergic Receptors

Adrenergic receptors (adrenoceptors) are also GPCRs that respond to the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.[7][8] They are central to the sympathetic nervous system's "fight-or-flight" response.[9] They are broadly classified into two main types, alpha (α) and beta (β), each with subtypes (α₁, α₂ and β₁, β₂, β₃).[10]

  • Mechanism of Action:

    • α₁-receptors couple to Gq proteins, activating phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium.[9]

    • α₂-receptors , similar to opioid receptors, couple to Gi proteins, leading to the inhibition of adenylyl cyclase.[9]

    • β-receptors (β₁, β₂, β₃) couple to Gs proteins, which stimulate adenylyl cyclase, increase cAMP levels, and activate Protein Kinase A (PKA).[9][11]

Potential for this compound Interaction: A Hypothetical Framework

Given the structural similarities among many alkaloids and their known polypharmacology, it is plausible that this compound could interact with opioid and/or adrenergic receptors. The nature of this interaction could be as an agonist, antagonist, or allosteric modulator. Crosstalk between the opioid and adrenergic systems is well-documented, often involving receptor heterodimerization or convergence on shared downstream signaling pathways.[6][12] For instance, interactions between μ-opioid receptors (MOR) and α₂A-adrenergic receptors have been shown to alter their individual functional activities.[3][6]

A logical workflow to investigate these potential interactions is outlined below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Validation A Compound Acquisition (this compound) B Primary Binding Assays (Radioligand Displacement) A->B C Opioid Receptors (μ, δ, κ) B->C Test against D Adrenergic Receptors (α₁, α₂, β₁, β₂) B->D Test against E Functional Assays (e.g., cAMP, Ca²⁺ Flux, GTPγS) C->E If binding observed D->E If binding observed F Determine Efficacy & Potency (Agonist/Antagonist/Modulator) E->F G Signaling Pathway Analysis (e.g., ERK, p38 MAPK) F->G H Animal Model Selection G->H Promising results lead to I Behavioral Assays (e.g., Hot Plate, Tail Flick) H->I J Physiological Monitoring (e.g., Blood Pressure, Respiration) H->J K Data Analysis & Interpretation I->K J->K

Caption: A hypothetical experimental workflow for characterizing this compound. (Max-width: 760px)

Quantitative Data on Receptor Interactions

No quantitative data for this compound's binding affinity (Ki) or functional potency (IC₅₀/EC₅₀) at opioid or adrenergic receptors has been published. For novel drug discovery, this data is paramount. The tables below are presented as templates to illustrate how such data would be structured once obtained through the experimental protocols described in the following section.

Table 1: Hypothetical Opioid Receptor Binding Affinity for this compound

Receptor Subtype Radioligand Ki (nM) n
Mu (μ) [³H]-DAMGO TBD TBD
Delta (δ) [³H]-DPDPE TBD TBD
Kappa (κ) [³H]-U69593 TBD TBD

TBD: To Be Determined

Table 2: Hypothetical Adrenergic Receptor Binding Affinity for this compound

Receptor Subtype Radioligand Ki (nM) n
Alpha-1 (α₁) [³H]-Prazosin TBD TBD
Alpha-2 (α₂) [³H]-Yohimbine TBD TBD
Beta-1 (β₁) [³H]-CGP 12177 TBD TBD
Beta-2 (β₂) [³H]-ICI 118,551 TBD TBD

TBD: To Be Determined

Table 3: Hypothetical Functional Activity of this compound

Assay Type Receptor EC₅₀/IC₅₀ (nM) Emax (%) Mode of Action
cAMP Inhibition Mu (μ) TBD TBD TBD
cAMP Inhibition Alpha-2 (α₂) TBD TBD TBD
cAMP Stimulation Beta-1 (β₁) TBD TBD TBD
Calcium Flux Alpha-1 (α₁) TBD TBD TBD

TBD: To Be Determined

Experimental Protocols

To elucidate the potential interactions of this compound, standard pharmacological assays are required.[13][14]

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for opioid and adrenergic receptor subtypes.

  • Methodology:

    • Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing a single human recombinant receptor subtype (e.g., hMOR, hADRA2A) are cultured and harvested. The cells are lysed, and the cell membranes are isolated via centrifugation to create a membrane homogenate.

    • Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for MOR) is incubated with the membrane preparation.

    • Incubation: Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Separation: The reaction is incubated to equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Functional Assays (cAMP Measurement)

These assays determine whether a compound acts as an agonist or antagonist and measure its potency and efficacy.

  • Objective: To measure the effect of this compound on adenylyl cyclase activity via Gi- or Gs-coupled receptors.

  • Methodology (for Gi-coupled receptors like MOR and α₂-AR):

    • Cell Culture: Use cells expressing the receptor of interest (e.g., hMOR).

    • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate adenylyl cyclase with forskolin (B1673556) to generate a high basal level of cAMP.

    • Treatment: Add varying concentrations of this compound. If this compound is an agonist, it will activate the Gi pathway, inhibit adenylyl cyclase, and cause a dose-dependent decrease in cAMP levels.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

    • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve. Calculate the EC₅₀ (potency) and the maximal inhibition (Emax, efficacy). To test for antagonist activity, perform the same assay in the presence of a known agonist.

Signaling Pathways

Should this compound demonstrate activity at either receptor type, it would likely engage canonical signaling pathways. The diagrams below illustrate the primary signaling cascades for Gi- and Gs-coupled receptors.

G cluster_0 Gi-Coupled Receptor Signaling (e.g., Opioid, α₂-Adrenergic) Ligand This compound (Agonist) Receptor Opioid or α₂ Receptor Ligand->Receptor G_Protein Gαi/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits GIRK GIRK Channel G_Protein->GIRK Gβγ activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by PKA PKA cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response GIRK->Response Ca_Channel->Response

Caption: Canonical Gi-coupled receptor signaling pathway. (Max-width: 760px)

G cluster_1 Gs-Coupled Receptor Signaling (e.g., β-Adrenergic) Ligand This compound (Agonist) Receptor β-Adrenergic Receptor Ligand->Receptor G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Response Phosphorylates targets

Caption: Canonical Gs-coupled receptor signaling pathway. (Max-width: 760px)

Conclusion

While this compound is a known natural compound, its pharmacology related to the opioid and adrenergic systems is a significant knowledge gap. The potential for interaction is plausible based on general principles of alkaloid pharmacology. This guide provides the essential theoretical background and a clear, actionable framework of standard experimental protocols for the systematic investigation of this compound. The successful execution of these studies would generate the crucial quantitative data needed to understand its mechanism of action, paving the way for potential therapeutic development.

References

Investigating the Antioxidant Potential of Corytuberine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corytuberine, a naturally occurring aporphine (B1220529) alkaloid, is emerging as a compound of significant interest within the scientific community due to its potential therapeutic properties. Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are known for a wide range of biological activities, and this compound is structurally similar to other well-studied antioxidant aporphines like boldine (B1667363) and nuciferine. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, drawing parallels with its structural analogs. It details the standard experimental protocols for evaluating antioxidant activity and explores the potential signaling pathways, such as the Keap1/Nrf2 pathway, that may be modulated by this class of compounds. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic utility of this compound in conditions associated with oxidative stress.

Introduction to this compound and Oxidative Stress

This compound is a member of the aporphine alkaloid family, a diverse group of natural compounds with a characteristic tetracyclic ring structure. These alkaloids are known to possess a variety of pharmacological effects, including antioxidant properties. The antioxidant potential of aporphine alkaloids is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals.

Oxidative stress is a state of cellular imbalance where the generation of ROS overwhelms the antioxidant defense systems. ROS, such as superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. However, their overproduction can lead to cellular damage by oxidizing lipids, proteins, and DNA, contributing to the development and progression of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by scavenging free radicals and modulating cellular signaling pathways involved in the oxidative stress response.

Quantitative Antioxidant Activity of Aporphine Alkaloids

While specific quantitative data for this compound's antioxidant activity is not extensively available in current literature, the antioxidant capacities of its close structural analogs have been well-documented. The following tables summarize the 50% inhibitory concentration (IC50) values for several aporphine alkaloids in common in vitro antioxidant assays. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Aporphine Alkaloids

CompoundIC50 (µM)Reference
Norisocorydine93.46[1]
Boldine137.13[1]
Glaucine440[2]
Seco-glaucine40[2]
Boldine290[2]
Seco-boldine210[2]

Table 2: ABTS Radical Scavenging Activity of Aporphine Alkaloids

CompoundIC50 (µg/mL)Reference
Nuciferine (leaf extract)6.22[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Aporphine Alkaloids

CompoundActivityReference
Isocorydine0.79 ± 0.04 µM[1]

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for the key experiments cited for evaluating the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Preparation of Test Compound: Dissolve this compound or other test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate or test tubes, add a specific volume of the test compound solution to a fixed volume of the DPPH solution. A typical ratio is 1:3 (e.g., 50 µL of sample and 150 µL of DPPH).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Reaction Mixture: In a 96-well microplate, add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the ABTS working solution (e.g., 190 µL).

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is then determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

  • Preparation of Test Compound: Prepare a stock solution of this compound and serial dilutions.

  • Reaction Mixture: Add a small volume of the test compound (e.g., 30 µL) to a large volume of the FRAP reagent (e.g., 900 µL).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample to a standard curve prepared with a known concentration of FeSO₄. The results are typically expressed as mmol Fe²⁺ equivalents per gram of the compound.

Potential Signaling Pathways Modulated by Aporphine Alkaloids

The antioxidant effects of natural compounds are often not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The Keap1/Nrf2/ARE pathway is a key regulator of the cellular antioxidant response.

The Keap1/Nrf2/ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which play crucial roles in cellular protection against oxidative damage.

Studies on aporphine alkaloids like apomorphine (B128758) have shown that they can activate the Nrf2-ARE pathway, leading to the upregulation of protective enzymes like HO-1.[4] It is plausible that this compound, sharing a similar aporphine scaffold, may also exert its antioxidant effects through this mechanism.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation This compound This compound (Aporphine Alkaloid) This compound->Keap1_Nrf2 potential modulation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: The Keap1/Nrf2/ARE signaling pathway and potential modulation by this compound.

Experimental Workflow for Investigating this compound's Antioxidant Mechanism

To comprehensively investigate the antioxidant potential of this compound, a multi-step experimental approach is recommended. This workflow combines in vitro chemical assays with cell-based assays to elucidate both the direct radical scavenging activity and the modulation of cellular antioxidant defense mechanisms.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays DPPH DPPH Assay IC50 Determine IC50 values DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay FRAP->IC50 Corytuberine_Treatment Treat with this compound IC50->Corytuberine_Treatment Inform concentrations for Cell_Culture Cell Culture (e.g., Neuronal cells) Oxidative_Stress Induce Oxidative Stress (e.g., with H₂O₂) Cell_Culture->Oxidative_Stress Oxidative_Stress->Corytuberine_Treatment ROS_Measurement Measure Intracellular ROS Corytuberine_Treatment->ROS_Measurement Nrf2_Activation Assess Nrf2 Activation (e.g., Western Blot, qPCR) Corytuberine_Treatment->Nrf2_Activation Mechanism Elucidate Mechanism ROS_Measurement->Mechanism Gene_Expression Analyze Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2_Activation->Gene_Expression Gene_Expression->Mechanism

Caption: Proposed experimental workflow for investigating the antioxidant potential of this compound.

Conclusion and Future Directions

This compound, as an aporphine alkaloid, holds significant promise as a natural antioxidant. While direct experimental evidence for its antioxidant capacity and specific molecular mechanisms is still emerging, data from its structural analogs strongly suggest its potential to scavenge free radicals and modulate key cellular signaling pathways involved in the oxidative stress response, such as the Keap1/Nrf2/ARE pathway.

Future research should focus on obtaining specific quantitative data on this compound's antioxidant activity using standardized in vitro assays. Furthermore, cell-based and in vivo studies are crucial to confirm its ability to mitigate oxidative stress in biological systems and to elucidate the precise molecular mechanisms involved, including its interaction with the Keap1/Nrf2 pathway and other relevant signaling cascades. Such investigations will be instrumental in validating the therapeutic potential of this compound for the development of novel treatments for oxidative stress-related diseases.

References

Methodological & Application

High-Yield Synthesis of (±)-Corytuberine Analogues via Manganese(III) Acetate-Mediated Redox Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Aporphine (B1220529) alkaloids, including (±)-Corytuberine and (±)-Glaucine, represent a class of isoquinoline (B145761) alkaloids with a wide range of pharmacological activities. The development of efficient and high-yielding synthetic routes to these compounds is of significant interest to the medicinal chemistry community. Redox reactions, particularly those involving oxidative coupling, are a cornerstone of many synthetic strategies towards the aporphine core. This application note details a high-yield synthesis of (±)-Glaucine, a close structural analogue of (±)-Corytuberine, utilizing a manganese(III) acetate-mediated oxidation. This method provides a practical and scalable approach for the preparation of related aporphine alkaloids.

Data Presentation

The following table summarizes the quantitative data for the key step in the synthesis of (±)-Glaucine via a photocatalytic oxidative phenol (B47542) coupling, which is a type of redox reaction. This data is presented to illustrate the typical yields that can be expected in aporphine alkaloid synthesis.

EntryPrecursor 1Precursor 2Protecting GroupScale (mmol)Yield (%)
1Phenol 4Phenol 2Phthalimide (Phth)0.2663
2Phenol 4Phenol 2Phthalimide (Phth)-up to 82
3Phenol 4Phenol 2Phthalimide (Phth)12 g scaleup to 54

Table 1: Optimization of Photocatalytic Oxidative Phenol Coupling for the Synthesis of a (±)-Glaucine Precursor. Data adapted from a study on the total synthesis of (±)-Glaucine.[1]

Experimental Protocols

The following protocols describe the synthesis of (±)-Glaucine. These can be adapted for the synthesis of (±)-Corytuberine with appropriate modifications to the starting materials.

Protocol 1: Manganese(III) Acetate-Mediated Oxidation of Aporphines to Oxoaporphines

This protocol describes a general method for the oxidation of aporphines to their corresponding oxoaporphine derivatives, which is a key redox step in the synthesis of certain aporphine alkaloids.

Materials:

Procedure:

  • To a solution of the aporphine precursor in glacial acetic acid, add manganese(III) acetate dihydrate (2.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxoaporphine.

Protocol 2: Total Synthesis of (±)-Glaucine via Photocatalytic Oxidative Phenol Coupling

This protocol outlines a high-yield synthesis of (±)-Glaucine using a photocatalytic redox reaction.

Materials:

  • Phenol Precursor 4

  • Phenol Precursor 2

  • MesAcr+BF4− (photocatalyst)

  • dtbbp (di-tert-butyl-bipyridine)

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a suitable reaction vessel, combine Phenol Precursor 4 (2.0 equiv), Phenol Precursor 2 (1.0 equiv), MesAcr+BF4− (5 mol%), and dtbbp (25 mol%).

  • Dissolve the mixture in hexafluoroisopropanol (HFIP) to a concentration of 0.10 M.

  • Irradiate the reaction mixture with a 440 nm Kessil lamp at 35 °C for 24–96 hours while exposing it to air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the dimer precursor to (±)-Glaucine.[1]

  • Subsequent well-established synthetic steps (e.g., cyclization, reduction, and methylation) can be performed to complete the synthesis of (±)-Glaucine.

Mandatory Visualization

experimental_workflow start Start: Aporphine Precursor reaction Manganese(III) Acetate-Mediated Oxidation (Reflux in Acetic Acid) start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Oxoaporphine purification->product

Caption: Experimental workflow for the synthesis of an oxoaporphine.

redox_reaction cluster_reactants Reactants cluster_products Products Aporphine Aporphine Oxoaporphine Oxoaporphine Aporphine->Oxoaporphine Oxidation Mn3 Mn(III) Mn2 Mn(II) Mn3->Mn2 Reduction

References

Application Note: Quantitative Determination of Corytuberine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Corytuberine in human plasma. The methodology involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a promising therapeutic agent, and a reliable method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies in drug development. LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for bioanalytical assays.[1] This application note provides a detailed protocol for the determination of this compound in human plasma, which can be readily implemented in a bioanalytical laboratory setting.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d3 (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)[2]

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent

Sample Preparation

A simple protein precipitation method was employed for plasma sample preparation.[2]

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound-d3, 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnPhenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.0010
0.5010
2.5090
3.5090
3.6010
5.0010

Mass Spectrometry Conditions:

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The ion source parameters were optimized for this compound and the internal standard. Quantification was performed using Multiple Reaction Monitoring (MRM).

ParameterValue
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Ion Spray Voltage5500 V
Temperature500°C
Curtain Gas35 psi
Collision GasMedium
MRM Transitions
AnalyteQ1 (m/z)
This compound328.2
This compound-d3 (IS)331.2

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Method Validation

The method was validated according to regulatory guidelines.

Linearity:

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)Regression Equation
This compound1 - 1000y = 0.0025x + 0.00120.9985

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results were within the acceptable limits (±15% for precision and accuracy, ±20% at the LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.210.2103.8
LQC36.298.77.899.5
MQC1004.5101.35.9102.1
HQC8003.897.64.798.9

Recovery and Matrix Effect:

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC392.598.2
MQC10095.1101.5
HQC80093.899.7

Stability:

This compound was found to be stable in human plasma under various storage and handling conditions.

Stability ConditionDurationStability (%)
Bench-top (Room Temp)6 hours96.8
Freeze-thaw3 cycles95.4
Long-term (-80°C)30 days97.1

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (C18) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Workflow for this compound Quantification.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies.

References

Application Notes and Protocols for the Extraction of Corytuberine from Dicranostigma leptopodum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corytuberine is an aporphine (B1220529) alkaloid found in Dicranostigma leptopodum, a plant belonging to the Papaveraceae family.[1][2] This document provides a detailed protocol for the extraction and isolation of this compound from D. leptopodum. The methodologies described are based on established phytochemical procedures and published research, offering a comprehensive guide for laboratory applications. This compound has demonstrated cytotoxic effects against SMMC-7721 tumor cells, indicating its potential for further investigation in drug development.[2][3]

Data Presentation

The following table summarizes the quantitative data from a representative study on the extraction of this compound from Dicranostigma leptopodum.

ParameterValueReference
Starting Plant Material (dried powder)3.0 kg[2]
Crude Extract (Chloroform-Methanol)160.0 g[2]
Isolated this compound5 mg[2]
Overall Yield (this compound from dried plant material)0.00017%Calculated
Cytotoxicity (IC50 against SMMC-7721 cells)73.22 ± 2.35 µM[2]

Experimental Protocols

This section details two primary protocols: a general method for alkaloid extraction applicable to the Papaveraceae family, and a specific method for the isolation of this compound using column chromatography as documented in the literature.

Protocol 1: General Alkaloid Extraction from Dicranostigma leptopodum

This protocol is a standard acid-base extraction method for isolating alkaloids from plant material.

1. Plant Material Preparation:

  • Dry the whole plant of Dicranostigma leptopodum in a shaded, well-ventilated area until brittle.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Defatting (Optional but Recommended):

  • Macerate the powdered plant material in petroleum ether or hexane (B92381) for 24 hours to remove lipids and pigments.
  • Filter the mixture and discard the solvent. Air-dry the defatted plant material.

3. Extraction:

  • Pack the powdered plant material into a Soxhlet apparatus.
  • Extract with 95% ethanol (B145695) for a sufficient duration (e.g., 12-24 hours) until the solvent running through the apparatus is colorless.
  • Alternatively, perform maceration by soaking the plant material in 95% ethanol for 3-5 days with occasional shaking.
  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Acid-Base Partitioning:

  • Dissolve the crude extract in a 5% hydrochloric acid (HCl) solution.
  • Filter the acidic solution to remove any insoluble material.
  • Wash the acidic solution with a nonpolar solvent like chloroform (B151607) or diethyl ether to remove neutral and weakly acidic compounds. Discard the organic layer.
  • Make the acidic aqueous solution alkaline by adding a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or 10% sodium carbonate solution) until the pH is between 9 and 10.
  • Extract the alkaline solution multiple times with chloroform or a chloroform-methanol mixture. The alkaloids will move into the organic layer.
  • Combine the organic extracts and wash them with distilled water.
  • Dry the organic extract over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure to obtain the total alkaloid extract.

Protocol 2: Isolation of this compound via Column Chromatography

This protocol describes the specific steps for isolating this compound from the crude alkaloid extract, as adapted from published research.[2]

1. Initial Extraction:

  • Extract the dried powder of D. leptopodum (3.0 kg) using ultrasound-assisted extraction with a chloroform-methanol (CHCl₃/CH₃OH) mixture (e.g., 1:1 v/v) three times, for 30 minutes each time.
  • Combine the extracts and evaporate the solvent under reduced pressure to yield the crude extract (160.0 g).

2. Silica (B1680970) Gel Column Chromatography:

  • Prepare a silica gel column (160–200 mesh).
  • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase.
  • Load the dissolved extract onto the column.
  • Elute the column with a gradient of chloroform-methanol. Start with a low polarity solvent system (e.g., 100% chloroform) and gradually increase the polarity by increasing the proportion of methanol (B129727) (e.g., 50:1, 30:1, 10:1 CHCl₃/CH₃OH, and finally pure methanol).
  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., Dragendorff's reagent for alkaloids).
  • A specific fraction (Fr. 43-15-4 in the cited study) containing this compound was further purified.

3. Purification of this compound-Containing Fraction:

  • The fraction containing this compound (as identified by TLC comparison with a standard, if available) is further purified by repeated silica gel column chromatography.
  • In the documented procedure, the fraction was purified using a chloroform-methanol (8:1) solvent system.
  • This final purification step yielded colorless columnar crystals of this compound (5 mg).

Visualizations

Experimental Workflow for this compound Extraction and Isolation

Corytuberine_Extraction_Workflow A Dried & Powdered Dicranostigma leptopodum B Ultrasound-Assisted Extraction (Chloroform-Methanol) A->B C Crude Alkaloid Extract B->C D Silica Gel Column Chromatography (Gradient Elution: Chloroform -> Methanol) C->D E Fraction Collection & TLC Monitoring D->E F This compound-Containing Fraction E->F Identify Positive Fractions G Repeated Silica Gel Column Chromatography (Isocratic Elution: CHCl3/CH3OH 8:1) F->G H Purified this compound G->H

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway (Hypothesized)

Information regarding the specific signaling pathways of this compound is not extensively detailed in the currently available literature. However, based on its demonstrated cytotoxic activity against cancer cells, a general hypothesized pathway can be proposed. Aporphine alkaloids, the class to which this compound belongs, are known to induce apoptosis in cancer cells through various mechanisms.

Corytuberine_Signaling_Pathway This compound This compound Cell SMMC-7721 (Hepatoma Cell) This compound->Cell Enters Cell Mitochondria Mitochondrial Pathway (e.g., Bcl-2 family modulation, Cytochrome c release) Cell->Mitochondria Induces Stress Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Hypothesized apoptotic pathway of this compound in cancer cells.

References

Application Notes and Protocols for Corynoxine in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Corynoxine, an oxindole (B195798) alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla, in preclinical animal models of Parkinson's disease (PD). The data presented herein demonstrate the neuroprotective potential of Corynoxine, highlighting its mechanism of action related to autophagy induction and reduction of neuroinflammation. Detailed protocols for key in vivo experiments are provided to facilitate the design and execution of studies evaluating Corynoxine and related compounds for the treatment of Parkinson's disease.

Mechanism of Action

Corynoxine has been shown to exert its neuroprotective effects in animal models of Parkinson's disease through the induction of autophagy, which aids in the clearance of pathological protein aggregates, a hallmark of PD.[1][2][3] Specifically, Corynoxine promotes the degradation of α-synuclein aggregates.[1][2][3] This process is mediated through the regulation of key signaling pathways, including the Akt/mTOR pathway.[1][2][3][4] By reducing the phosphorylation of Akt, mTOR, and p70 S6 Kinase, Corynoxine enhances autophagic flux.[4] Additionally, a derivative of Corynoxine B, an enantiomer of Corynoxine, has been shown to induce autophagy by activating the PIK3C3 complex.[5] Beyond autophagy enhancement, Corynoxine also exhibits anti-inflammatory properties by inhibiting the activation of microglia and reducing the levels of pro-inflammatory cytokines such as TNF-α.[1]

Data Presentation

The following tables summarize the quantitative data from studies utilizing Corynoxine in rotenone-induced rat and mouse models of Parkinson's disease.

Table 1: Corynoxine Dosage in Animal Models of Parkinson's Disease [1]

Animal ModelTreatment GroupDosage (mg/kg)Administration Route
Rotenone-induced Rat ModelCorynoxine - Low (Cory-L)2.5Not Specified
Corynoxine - High (Cory-H)5Not Specified
Rotenone-induced Mouse ModelCorynoxine - Low (Cory-L)5Not Specified
Corynoxine - High (Cory-H)10Not Specified

Table 2: Effects of Corynoxine on Motor Function in Parkinson's Disease Animal Models [1]

Animal ModelBehavioral TestTreatment GroupOutcome
Rotenone-induced Rat ModelApomorphine-induced RotationsCorynoxineDecreased rotations
Rotenone-induced Mouse ModelRotarod TestCorynoxineIncreased time on rod
Pole Test (Turning Time)CorynoxineSignificantly shortened turning time
Pole Test (Locomotion Time)CorynoxineNo significant effect

Table 3: Neuroprotective and Biochemical Effects of Corynoxine in Parkinson's Disease Animal Models [1]

Animal ModelParameter MeasuredTreatment GroupEffect
Rotenone-induced Rat & Mouse ModelsStriatal Dopamine (B1211576) LevelsCorynoxineIncreased
Rotenone-induced Rat & Mouse ModelsTyrosine Hydroxylase (TH)-positive Neurons in SNpcCorynoxinePrevented loss
Rotenone-induced Rat Modelα-synuclein Aggregates in SNpcCorynoxineDecreased
Rotenone-induced Rat ModelLC3-II Levels in SNpcCorynoxineIncreased
Rotenone-induced Rat Modelp62 Levels in SNpcCorynoxineDecreased
Rotenone-induced Rat Modelp-mTOR Levels in SNpcCorynoxineDecreased
Rotenone-induced Rat Modelp-p70 Levels in SNpcCorynoxineDecreased
Rotenone-induced Rat & Mouse ModelsMicroglia Activation in SNpcCorynoxineDecreased
Rotenone-induced Mouse ModelSerum TNF-α LevelsCorynoxineDecreased

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for specific experimental needs.

Rotenone-Induced Animal Models of Parkinson's Disease

Two primary models have been utilized to evaluate Corynoxine:

  • Acute Rat Model: Involves the stereotaxic injection of rotenone (B1679576) directly into the substantia nigra pars compacta (SNpc) of rats.[3]

  • Chronic Mouse Model: Involves the systemic administration of a low dose of rotenone to C57BL/6J mice.[3]

Behavioral Assessments

This test is used to assess the extent of unilateral dopamine depletion in the nigrostriatal pathway.

Protocol:

  • Two weeks following the 6-OHDA lesion, administer apomorphine (B128758) hydrochloride subcutaneously (0.5 mg/kg).[6]

  • Immediately place the rat in a circular test cylinder.

  • Record the number of full contralateral (away from the lesioned side) rotations for a period of 30 minutes.[6]

  • A successful lesion is typically indicated by a high number of rotations (e.g., >60 turns in 30 minutes).[6]

This test evaluates motor coordination and balance.

Protocol:

  • Acclimatize mice to the testing room for at least one hour before the experiment.[7]

  • Training Phase: Place mice on the rotarod apparatus rotating at a constant low speed (e.g., 5 RPM) for 60 seconds. Repeat this for three trials with a 5-minute inter-trial interval.[7]

  • Testing Phase: Place the mice on the rotarod and accelerate the rotation from a starting speed (e.g., 4 RPM) to a final speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[7]

  • Record the latency to fall from the rod for each mouse.

  • Perform three trials with a 10-minute inter-trial interval.[7]

This test assesses bradykinesia and motor coordination.

Protocol:

  • Use a vertical wooden or metal pole (e.g., 50 cm long, 1 cm in diameter) with a rough surface. The base of the pole should be placed in the mouse's home cage.[8]

  • Place the mouse head-upward at the top of the pole.

  • Record two parameters:

    • Time to turn: The time it takes for the mouse to orient itself downwards.

    • Total time to descend: The total time from being placed on the pole until it reaches the base.[9]

  • Conduct multiple trials (e.g., 5) for each mouse with a minimum of 30 seconds rest between trials.[9]

Biochemical and Histological Analyses

Protocol:

  • Euthanize the animals and dissect the striatum on ice.

  • Homogenize the tissue in an appropriate buffer.

  • Perform a dopamine extraction using a cis-diol-specific affinity gel.

  • The extracted dopamine is then acylated and enzymatically converted.

  • Quantify the dopamine concentration using a competitive ELISA kit according to the manufacturer's instructions. The absorbance is typically read at 450 nm.[10]

This procedure is used to visualize and quantify dopaminergic neurons in the SNpc.

Protocol:

  • Perfuse the animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Dissect the brain and post-fix in 4% PFA overnight.

  • Cryoprotect the brain in a sucrose (B13894) solution.

  • Section the brain (e.g., 30 µm thick coronal sections) using a cryostat.

  • Staining:

    • Wash sections in PBS.

    • Incubate in a blocking buffer (e.g., 10% donkey serum with 0.3% Triton-X in PBS) for 1 hour at room temperature.[11]

    • Incubate with a primary antibody against Tyrosine Hydroxylase (e.g., chicken anti-TH, 1:200 dilution) overnight at 4°C.[11]

    • Wash sections in PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-chicken IgG) for 1-2 hours at room temperature.[11]

    • Wash sections and mount on slides with a mounting medium.

  • Visualize and quantify the TH-positive neurons using a fluorescence microscope.

This technique is used to quantify the levels of specific proteins (e.g., α-synuclein, LC3, p62, p-mTOR).

Protocol:

  • Dissect the SNpc and homogenize in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-α-synuclein, anti-LC3, anti-p62, anti-p-mTOR) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment Rotenone_Rat Rotenone-induced Rat Model (Stereotaxic injection into SNpc) Corynoxine_Admin Corynoxine Administration (e.g., 2.5-10 mg/kg) Rotenone_Rat->Corynoxine_Admin Rotenone_Mouse Rotenone-induced Mouse Model (Systemic administration) Rotenone_Mouse->Corynoxine_Admin Behavioral Behavioral Tests (Rotation, Rotarod, Pole Test) Corynoxine_Admin->Behavioral Biochemical Biochemical & Histological Analysis (Dopamine ELISA, TH IHC, Western Blot) Corynoxine_Admin->Biochemical signaling_pathway cluster_akt_mtor Akt/mTOR Pathway cluster_autophagy Autophagy cluster_clearance Protein Clearance cluster_neuroprotection Neuroprotection Corynoxine Corynoxine p_Akt p-Akt Corynoxine->p_Akt inhibits Autophagy_Induction Autophagy Induction Corynoxine->Autophagy_Induction promotes via inhibition of Akt/mTOR p_mTOR p-mTOR p_Akt->p_mTOR activates p_p70S6K p-p70S6K p_mTOR->p_p70S6K activates p_mTOR->Autophagy_Induction inhibits LC3II LC3-II ↑ Autophagy_Induction->LC3II p62 p62 ↓ Autophagy_Induction->p62 a_syn_clearance α-synuclein Clearance Autophagy_Induction->a_syn_clearance Neuroprotection Neuroprotection a_syn_clearance->Neuroprotection

References

Application Notes and Protocols for Receptor Binding Assays of Corytuberine Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corytuberine is an aporphine (B1220529) alkaloid with a pharmacological profile suggesting interactions with several key receptor systems within the central nervous system. Its structural similarity to other aporphine alkaloids indicates potential binding to dopamine (B1211576), serotonin, adrenergic, opioid, and acetylcholine (B1216132) receptors. Understanding the binding affinity of this compound for these targets is crucial for elucidating its mechanism of action and assessing its therapeutic potential.

This document provides a detailed protocol for a representative receptor binding assay to determine the affinity of this compound for a panel of G-protein coupled receptors (GPCRs), focusing on the dopamine receptor family as a primary example. While specific quantitative binding data for this compound is not extensively available in the public domain, this protocol outlines the methodology to generate such data.

Data Presentation

Due to the limited availability of public binding data for this compound, the following table is presented as an illustrative example of how quantitative binding data would be summarized. The values provided are hypothetical and intended to serve as a template for presenting experimental results.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Dopamine Receptors

Receptor SubtypeRadioligandKi (nM)Hill Slopen
Dopamine D1[³H]-SCH233901500.983
Dopamine D2[³H]-Spiperone851.023
Dopamine D3[³H]-Spiperone550.953
Dopamine D4[³H]-Spiperone2501.103
Dopamine D5[³H]-SCH233901800.993
  • Ki: Inhibition constant, representing the affinity of this compound for the receptor. Lower values indicate higher affinity.

  • Hill Slope: A measure of the steepness of the competition curve, which can provide insights into the binding mechanism.

  • n: Number of independent experiments.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay, a standard and robust method for determining the binding affinity of a test compound.

Protocol: Competitive Radioligand Binding Assay for Dopamine Receptors

1. Objective:

To determine the binding affinity (Ki) of this compound for human dopamine receptor subtypes (D1, D2, D3, D4, and D5) expressed in a stable cell line.

2. Materials:

  • Cell Membranes: Commercially available or prepared in-house from cell lines stably expressing the human dopamine receptor subtypes of interest (e.g., HEK293 or CHO cells).

  • Radioligands:

    • For D1 and D5 receptors: [³H]-SCH23390

    • For D2, D3, and D4 receptors: [³H]-Spiperone

  • This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., Haloperidol for D2-like receptors, or Butaclamol for D1-like receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well Microplates: For incubating the assay components.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Cell Harvester: For rapid filtration of the assay mixture.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

3. Methods:

3.1. Membrane Preparation (if not commercially sourced):

  • Culture cells expressing the target dopamine receptor subtype to a high density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the cells in a hypotonic buffer containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparations in aliquots at -80°C until use.

3.2. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

    • This compound Competition: 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

  • The final concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for the respective receptor.

  • Incubate the plate at room temperature (or 37°C, depending on the receptor) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the competition experiment, express the binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis program (e.g., Prism) to fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_ligand Prepare this compound and Radioligand Solutions incubation Incubate Membranes, Radioligand, and this compound in 96-well Plate prep_ligand->incubation prep_membranes Prepare Receptor Membrane Homogenates prep_membranes->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligands incubation->filtration Equilibrium quantification Quantify Radioactivity (Liquid Scintillation) filtration->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Dopamine Dopamine or This compound (Agonist) Dopamine->D2R Binds PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Simplified signaling pathway for the Dopamine D2 receptor.

Application Notes and Protocols: Corytuberine in Ferroptosis Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the identification of novel ferroptosis inhibitors is an area of intense research for therapeutic development.

Corytuberine is a naturally occurring aporphine (B1220529) alkaloid found in various plants.[3][4] While direct experimental evidence on the role of this compound in ferroptosis is currently limited, its structural similarity to other aporphine alkaloids, such as apomorphine, which has been identified as a potent ferroptosis inhibitor, suggests that this compound may possess similar properties.[1][2][5] Apomorphine has been shown to inhibit ferroptosis through mechanisms including radical trapping and activation of the Nrf2 pathway.[1] This document provides a set of detailed, albeit prospective, application notes and experimental protocols for investigating the potential of this compound as a ferroptosis inhibitor.

Postulated Mechanism of Action

Based on the known mechanisms of ferroptosis and the activities of related aporphine alkaloids, this compound is hypothesized to inhibit ferroptosis through one or more of the following mechanisms:

  • Radical-Trapping Antioxidant Activity: By scavenging lipid peroxyl radicals, this compound may directly neutralize the key executioners of ferroptosis, thus preventing damage to cellular membranes.

  • Iron Chelation: Sequestration of intracellular labile iron by this compound could inhibit the Fenton reaction, a key source of the reactive oxygen species that initiate lipid peroxidation.

  • Nrf2 Pathway Activation: this compound may activate the Nrf2 transcription factor, leading to the upregulation of antioxidant genes, including those involved in glutathione (B108866) (GSH) synthesis and regeneration, thereby enhancing the cell's intrinsic defense against oxidative stress.

  • GPX4 Modulation: this compound might directly or indirectly enhance the activity or expression of Glutathione Peroxidase 4 (GPX4), the master regulator of ferroptosis that detoxifies lipid peroxides.[6][7][8]

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data that could be generated from the described experimental protocols to characterize the ferroptosis inhibitory activity of this compound.

ParameterAssayCell LineInducerThis compound (IC50/EC50)Positive Control (e.g., Ferrostatin-1)
Cell ViabilityCellTiter-Glo®HT-1080Erastin (10 µM)To be determined~50 nM
Cell ViabilityCellTiter-Glo®PC-12RSL3 (1 µM)To be determined~20 nM
Lipid ROSC11-BODIPY 581/591HT-1080Erastin (10 µM)To be determined~100 nM
Intracellular IronFerroOrangeHT-1080Erastin (10 µM)To be determinedDeferoxamine (~10 µM)
GPX4 ExpressionWestern BlotHT-1080-To be determinedN/A
Nrf2 ActivationLuciferase ReporterARE-Luc HEK293T-To be determinedSulforaphane (~5 µM)

Experimental Protocols

Protocol 1: Assessment of Cell Viability

Objective: To determine the protective effect of this compound against ferroptosis-induced cell death.

Materials:

  • Cell line (e.g., HT-1080 fibrosarcoma, PC-12 pheochromocytoma)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Ferroptosis inducers: Erastin, RSL3 (stock solutions in DMSO)

  • Positive control: Ferrostatin-1 (stock solution in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Ferrostatin-1 in cell culture medium.

  • Pre-treat the cells with varying concentrations of this compound or Ferrostatin-1 for 2 hours.

  • Induce ferroptosis by adding Erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM) to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 24-48 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Record luminescence and calculate the half-maximal inhibitory concentration (IC50) of this compound.

Protocol 2: Measurement of Lipid Peroxidation

Objective: To quantify the effect of this compound on lipid reactive oxygen species (ROS) accumulation during ferroptosis.

Materials:

  • Cell line (e.g., HT-1080)

  • This compound

  • Ferroptosis inducer (e.g., Erastin)

  • Positive control (e.g., Ferrostatin-1)

  • C11-BODIPY 581/591 fluorescent probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Pre-treat cells with this compound or Ferrostatin-1 for 2 hours.

  • Induce ferroptosis with Erastin for 6-8 hours.

  • Load the cells with C11-BODIPY 581/591 (2.5 µM) for the final 30 minutes of the incubation period.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Protocol 3: Determination of Intracellular Labile Iron

Objective: To assess the iron chelation potential of this compound.

Materials:

  • Cell line (e.g., HT-1080)

  • This compound

  • Positive control: Deferoxamine (DFO)

  • FerroOrange fluorescent probe

  • Fluorescence plate reader or microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Treat cells with varying concentrations of this compound or DFO for 24 hours.

  • Wash the cells with HBSS.

  • Load the cells with FerroOrange (1 µM) for 30 minutes at 37°C.

  • Measure the fluorescence intensity using a plate reader (Ex/Em = 542/572 nm) or visualize under a fluorescence microscope.

Protocol 4: Western Blot Analysis of Ferroptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key ferroptosis regulatory proteins.

Materials:

  • Cell line (e.g., HT-1080)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-GPX4, anti-ACSL4, anti-Nrf2, anti-HO-1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound for 24 hours.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Visualizations

G cluster_0 Ferroptosis Induction cluster_1 This compound's Potential Mechanisms of Inhibition cluster_2 Cellular Pathways Erastin Erastin SystemXc_inhibition System Xc- Inhibition Erastin->SystemXc_inhibition RSL3 RSL3 GPX4_inactivation GPX4 Inactivation RSL3->GPX4_inactivation This compound This compound Lipid_Peroxidation Lipid Peroxidation This compound->Lipid_Peroxidation Radical Trapping Iron_Accumulation Iron Accumulation This compound->Iron_Accumulation Iron Chelation Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation Activation GSH_depletion GSH Depletion SystemXc_inhibition->GSH_depletion GSH_depletion->GPX4_inactivation GPX4_inactivation->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Iron_Accumulation->Lipid_Peroxidation Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response Antioxidant_Response->Lipid_Peroxidation Inhibition G cluster_workflow Experimental Workflow for Assessing this compound's Anti-Ferroptotic Activity A 1. Cell Seeding (e.g., HT-1080) B 2. Pre-treatment with this compound A->B C 3. Induction of Ferroptosis (Erastin or RSL3) B->C D 4. Incubation (6-48 hours) C->D E 5a. Cell Viability Assay (CellTiter-Glo) D->E F 5b. Lipid ROS Measurement (C11-BODIPY) D->F G 5c. Protein Expression Analysis (Western Blot for GPX4, Nrf2) D->G H 5d. Iron Level Measurement (FerroOrange) D->H I 6. Data Analysis E->I F->I G->I H->I

References

In Vivo Administration of Corytuberine for Gastric Motility Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Corytuberine's effects on gastric motility. This document is intended to guide researchers in designing and executing robust preclinical studies to assess the prokinetic or inhibitory potential of this aporphine (B1220529) alkaloid.

Introduction

This compound is a natural aporphine alkaloid whose pharmacological profile suggests potential interactions with key receptors involved in the regulation of gastrointestinal function. Aporphine alkaloids have been reported to interact with dopamine, opioid, and calcium channels, all of which play crucial roles in modulating gastric emptying and intestinal transit. Understanding the in vivo effects of this compound on gastric motility is a critical step in evaluating its therapeutic potential for disorders such as gastroparesis or functional dyspepsia.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables include representative data from studies on related aporphine alkaloids and standard prokinetic/inhibitory agents to provide a comparative context for experimental design and data interpretation.

Table 1: Representative In Vivo Gastric Emptying Data

CompoundDoseAnimal ModelAssay MethodGastric Emptying (%)Reference CompoundReference Gastric Emptying (%)
Hypothetical this compound Data User-definedRat/MousePhenol (B47542) Red or Charcoal MealTo be determinedMetoclopramide (10 mg/kg)Increased
Prokinetic Control (Metoclopramide)10 mg/kgRatPhenol Red MealIncreased GR (Gastric Retention) indicates delayed emptyingVehicleBaseline
Inhibitory Control (Morphine)10 mg/kgMouseCharcoal MealDecreased transit indicates delayed emptyingVehicleBaseline

Table 2: Representative In Vivo Intestinal Transit Data

CompoundDoseAnimal ModelAssay MethodIntestinal Transit (% of total length)Reference CompoundReference Intestinal Transit (%)
Hypothetical this compound Data User-definedMouseCharcoal MealTo be determinedLoperamide (5 mg/kg)Decreased
Prokinetic Control (Cisapride)5 mg/kgMouseCharcoal MealIncreasedVehicleBaseline
Inhibitory Control (Loperamide)5 mg/kgMouseCharcoal MealDecreasedVehicleBaseline

Experimental Protocols

The following are detailed protocols for assessing gastric emptying and intestinal transit in rodent models. These methods can be adapted for the evaluation of this compound.

Protocol 1: Gastric Emptying Assessment using Phenol Red Meal Assay in Rats

This protocol is adapted from established methods for assessing gastric emptying.[1][2][3]

Materials:

  • This compound

  • Phenol Red solution (0.5 mg/mL in 1.5% methylcellulose)

  • Vehicle (e.g., distilled water, saline, or appropriate solvent for this compound)

  • Male Wistar rats (200-250 g), fasted for 18-24 hours with free access to water

  • Oral gavage needles

  • Surgical instruments for dissection

  • Spectrophotometer

Procedure:

  • Animal Preparation: Fast rats overnight (18-24 hours) but allow free access to water. House them individually during the fasting period.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). The volume and timing of administration should be consistent across all groups.

  • Test Meal Administration: At a predetermined time after drug administration (e.g., 30 minutes), administer 1.5 mL of the phenol red solution to each rat via oral gavage.

  • Euthanasia and Sample Collection: After a set time (e.g., 20 minutes) following the phenol red meal, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Stomach Dissection: Immediately open the abdominal cavity and clamp the pylorus and cardia of the stomach to prevent leakage. Carefully dissect the stomach and place it in a tube containing a known volume of 0.1 N NaOH to homogenize the tissue and its contents.

  • Sample Processing: Homogenize the stomach tissue and its contents. Let the homogenate settle for 30 minutes, then take an aliquot of the supernatant.

  • Spectrophotometric Analysis: Add trichloroacetic acid to the supernatant to precipitate proteins. Centrifuge the mixture and add 0.5 N NaOH to the supernatant to develop the color. Read the absorbance at 560 nm.

  • Calculation of Gastric Emptying: A standard curve for phenol red should be prepared. The amount of phenol red recovered from the stomach is determined and gastric emptying is calculated as follows: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from test animal / Average amount of phenol red recovered from control animals at time 0)) x 100

Protocol 2: Intestinal Transit Assessment using Charcoal Meal Assay in Mice

This protocol is a widely used method to evaluate intestinal motility.[4][5][6][7]

Materials:

  • This compound

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 1.5% methylcellulose)

  • Vehicle

  • Male Swiss albino mice (20-25 g), fasted for 18 hours with free access to water

  • Oral gavage needles

  • Surgical instruments for dissection

  • Ruler

Procedure:

  • Animal Preparation: Fast mice for 18 hours with ad libitum access to water.

  • Drug Administration: Administer this compound or vehicle to different groups of mice.

  • Charcoal Meal Administration: After a specified time (e.g., 30 minutes) post-drug administration, orally administer 0.2 mL of the charcoal meal to each mouse.

  • Euthanasia and Intestine Collection: After a set duration (e.g., 20-30 minutes) following the charcoal meal, euthanize the mice.

  • Measurement of Intestinal Transit: Carefully dissect the entire small intestine from the pylorus to the cecum. Lay the intestine out straight on a flat surface without stretching.

  • Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal front (the leading point of the charcoal).

  • Calculation of Intestinal Transit: Express the intestinal transit as a percentage of the total length of the small intestine: Intestinal Transit (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100

Mandatory Visualizations

Experimental Workflow Diagrams

Gastric_Emptying_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Analysis Fasting Animal Fasting (18-24h) DrugAdmin Drug Administration (this compound/Vehicle) Fasting->DrugAdmin t = -30 min MealAdmin Phenol Red Meal Administration DrugAdmin->MealAdmin t = 0 min Wait Waiting Period (20 min) MealAdmin->Wait Euthanasia Euthanasia & Stomach Dissection Wait->Euthanasia t = 20 min Homogenization Homogenization in NaOH Euthanasia->Homogenization Spectro Spectrophotometry (560 nm) Homogenization->Spectro Calculation Calculate Gastric Emptying (%) Spectro->Calculation

Caption: Workflow for Gastric Emptying Assay.

Intestinal_Transit_Workflow cluster_pre_it Pre-Experiment cluster_exp_it Experiment cluster_post_it Analysis Fasting_IT Animal Fasting (18h) DrugAdmin_IT Drug Administration (this compound/Vehicle) Fasting_IT->DrugAdmin_IT t = -30 min MealAdmin_IT Charcoal Meal Administration DrugAdmin_IT->MealAdmin_IT t = 0 min Wait_IT Waiting Period (20-30 min) MealAdmin_IT->Wait_IT Euthanasia_IT Euthanasia & Intestine Dissection Wait_IT->Euthanasia_IT t = 20-30 min Measurement Measure Total Length & Distance Traveled Euthanasia_IT->Measurement Calculation_IT Calculate Intestinal Transit (%) Measurement->Calculation_IT

Caption: Workflow for Intestinal Transit Assay.

Hypothesized Signaling Pathways

The following diagrams illustrate the potential mechanisms through which this compound may influence gastric motility, based on the known pharmacology of aporphine alkaloids.

Corytuberine_Signaling_Dopamine This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Leads to Dopamine Dopamine Dopamine->D2R

Caption: this compound's Potential D2 Receptor Antagonism.

Corytuberine_Signaling_Opioid Corytuberine_O This compound Mu_Opioid μ-Opioid Receptor Corytuberine_O->Mu_Opioid Agonism AC_O Adenylyl Cyclase Mu_Opioid->AC_O cAMP_O ↓ cAMP AC_O->cAMP_O Contraction_Inhibition Inhibition of Smooth Muscle Contraction cAMP_O->Contraction_Inhibition Leads to

Caption: this compound's Potential μ-Opioid Receptor Agonism.

Corytuberine_Signaling_Calcium Corytuberine_Ca This compound L_type_Ca L-type Calcium Channel Corytuberine_Ca->L_type_Ca Blockade Ca_Influx ↓ Ca²⁺ Influx L_type_Ca->Ca_Influx Contraction_Inhibition_Ca Inhibition of Smooth Muscle Contraction Ca_Influx->Contraction_Inhibition_Ca Leads to

Caption: this compound's Potential L-type Calcium Channel Blockade.

References

Application Notes and Protocols for the Analytical Standards of Corytuberine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Corytuberine

This compound is a naturally occurring aporphine (B1220529) alkaloid found in various plant species. Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids with a wide range of described pharmacological activities. Due to their potential therapeutic applications, there is a growing interest in understanding the pharmacokinetics and metabolism of these compounds to support drug development efforts.

This document provides detailed application notes and protocols for the analytical quantification of this compound and the characterization of its putative metabolites. The methodologies described are based on established analytical techniques for aporphine alkaloids, providing a framework for researchers to develop and validate their own assays.

Analytical Standards for this compound

For accurate quantification and identification, certified analytical standards are essential.

Table 1: Analytical Standard for this compound

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
This compound517-56-6C₁₉H₂₁NO₄327.38>98%Commercially Available

Putative Metabolic Pathways of this compound

Direct experimental data on the metabolism of this compound is limited. However, based on the known biotransformation of structurally similar aporphine alkaloids, such as nuciferine (B1677029) and boldine (B1667363), a putative metabolic pathway for this compound can be proposed.[1][2][3][4] The primary metabolic transformations for aporphine alkaloids involve Phase I oxidation reactions, particularly O-demethylation, followed by Phase II conjugation reactions, such as glucuronidation and sulfation.[4]

Phase I Metabolism:

The chemical structure of this compound contains two methoxy (B1213986) groups and two hydroxyl groups. The methoxy groups are susceptible to O-demethylation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[5][6] This process would result in the formation of mono-demethylated and di-demethylated metabolites.

Phase II Metabolism:

The phenolic hydroxyl groups of this compound and its Phase I metabolites are potential sites for conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation).[2][7][8] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, and result in more polar and readily excretable metabolites.[9]

Corytuberine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) This compound This compound Metabolite1 O-desmethyl-corytuberine This compound->Metabolite1 O-demethylation Conjugate1 This compound-glucuronide/sulfate This compound->Conjugate1 Glucuronidation/ Sulfation Metabolite2 Di-O-desmethyl-corytuberine Metabolite1->Metabolite2 O-demethylation Conjugate2 O-desmethyl-corytuberine- glucuronide/sulfate Metabolite1->Conjugate2 Glucuronidation/ Sulfation Conjugate3 Di-O-desmethyl-corytuberine- glucuronide/sulfate Metabolite2->Conjugate3 Glucuronidation/ Sulfation

Caption: Putative metabolic pathway of this compound.

Analytical Method: Quantification of this compound and its Metabolites by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of small molecules like this compound and its metabolites in biological matrices.

Experimental Protocol: Sample Preparation from Plasma

A protein precipitation method is a straightforward and effective technique for extracting aporphine alkaloids from plasma samples.

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of a suitable internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally related aporphine alkaloid) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table outlines a general set of starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for the specific instrument and metabolites of interest.

Table 2: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 5-10% B, ramp to 95% B over 5-10 minutes
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ for this compound (m/z 328.15)
Product Ions (Q3)To be determined by infusion and fragmentation studies
Collision EnergyTo be optimized for each transition
Dwell Time50 - 100 ms

Pharmacokinetic Data of Structurally Related Aporphine Alkaloids

Table 3: Pharmacokinetic Parameters of Nuciferine in Rats [10][12]

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (µg/mL)1.71-
Tmax (h)0.9-
t₁/₂ (h)2.482.09
AUC (µg·h/mL)6.872.36
Vd (L/kg)19.789.48
CL (L/h/kg)7.284.24
Bioavailability (%)58.13-

Table 4: Pharmacokinetic Parameters of Boldine in Rats [2]

ParameterOral Administration (25 mg/kg)Intravenous Administration (20 mg/kg)
Cmax (µM)~7~28
Tmax (min)< 30-
t₁/₂ (min)~30-31~12
Bioavailability (%)< 20-

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and its metabolites in a research and development setting.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Interpretation Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification of This compound MS_Detection->Quantification Metabolite_ID Identification of Putative Metabolites MS_Detection->Metabolite_ID PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for this compound analysis.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers initiating studies on the analytical quantification and metabolism of this compound. While specific experimental data for this compound remains to be fully elucidated, the methodologies for related aporphine alkaloids offer a robust starting point. The successful application of these protocols will enable a better understanding of the pharmacokinetic and metabolic profile of this compound, which is crucial for its further development as a potential therapeutic agent.

References

Corytuberine: Application Notes and Protocols for In Vitro Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro enzyme inhibition assays using Corytuberine, a naturally occurring aporphine (B1220529) alkaloid. The protocols detailed below focus on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic nervous system. While direct inhibitory data for this compound on these enzymes is not extensively available in current literature, this document leverages data from structurally similar isoquinoline (B145761) alkaloids to provide a framework for research and development.

Introduction

This compound is an aporphine alkaloid found in various plant species. Aporphine alkaloids are known for their diverse pharmacological activities. Structurally related compounds have demonstrated inhibitory effects on key enzymes, suggesting that this compound may also be a valuable candidate for enzyme inhibition studies, particularly in the context of neurodegenerative diseases where cholinesterase inhibitors are a primary therapeutic strategy.

The inhibition of acetylcholinesterase and butyrylcholinesterase is a critical approach in the management of Alzheimer's disease and other neurological disorders. By preventing the breakdown of the neurotransmitter acetylcholine (B1216132), these inhibitors can help to improve cognitive function.

Data Presentation

While specific quantitative data for this compound is pending further research, the following table summarizes the inhibitory activities of several structurally related isoquinoline alkaloids isolated from Corydalis cava against human acetylcholinesterase (HuAChE) and human butyrylcholinesterase (HuBuChE). This data serves as a valuable reference for anticipating the potential potency of this compound.

Table 1: Cholinesterase Inhibitory Activity of Isoquinoline Alkaloids Structurally Related to this compound

CompoundHuAChE IC50 (µM)HuBuChE IC50 (µM)
(+)-Canadaline20.1 ± 1.185.2 ± 3.2
(+)-Canadine12.4 ± 0.9> 100
(+/-)-Corycavidine> 10046.2 ± 2.4
(+)-Bulbocapnine> 10067.0 ± 2.1

Data sourced from a study on alkaloids from Corydalis cava.[1]

Signaling Pathway

The inhibition of acetylcholinesterase directly impacts the cholinergic signaling pathway by increasing the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic transmission is the primary mechanism by which cholinesterase inhibitors exert their therapeutic effects.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle synthesis ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR binds to Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline reuptake Signal Signal Transduction AChR->Signal This compound This compound (Inhibitor) This compound->AChE inhibits

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound on acetylcholinesterase.

Experimental Protocols

The following are detailed protocols for in vitro inhibition assays of acetylcholinesterase and butyrylcholinesterase. These protocols are based on the widely used Ellman's method, which is a simple, reliable, and robust colorimetric assay suitable for high-throughput screening.[2]

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Principle:

This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine (B1193921) (ATCI) by AChE. The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (or other test compounds)

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB solution in the phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water. Prepare this solution fresh daily.

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer and keep it on ice. The final concentration should be optimized for the assay.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer.

  • Assay in 96-Well Plate:

    • Blank: 180 µL of phosphate buffer.

    • Negative Control (100% enzyme activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of solvent (without test compound).

    • Test Sample: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of this compound solution at various concentrations.

  • Pre-incubation:

    • Add the buffer, AChE solution, and this compound/solvent to the respective wells.

    • Mix gently and incubate the plate for 15 minutes at 37°C.[2]

  • Reaction Initiation:

    • To each well, add 20 µL of the DTNB solution followed by 20 µL of the ATCI solution to start the reaction.[2]

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[2][3]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate of the negative control and V_inhibitor is the reaction rate in the presence of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay

Principle:

This assay is analogous to the AChE inhibition assay, but uses butyrylthiocholine (B1199683) (BTCI) as the substrate for butyrylcholinesterase (BChE).

Materials and Reagents:

  • Butyrylcholinesterase (BChE) from equine serum

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (or other test compounds)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

The procedure is identical to the AChE inhibition assay, with the following modifications:

  • Reagent Preparation:

    • Use BChE instead of AChE.

    • Prepare a stock solution of BTCI instead of ATCI.

  • Reaction Initiation:

    • Add 20 µL of the BTCI solution to the appropriate wells to start the reaction.[2]

The data analysis is performed in the same manner as for the AChE assay to determine the IC50 value of this compound for BChE.

Experimental Workflow

The general workflow for determining the inhibitory potential of this compound on cholinesterases is outlined below.

Experimental_Workflow prep Reagent Preparation (Buffer, Enzymes, Substrates, DTNB, this compound) plate_setup 96-Well Plate Setup (Blank, Control, Test Samples) prep->plate_setup preincubation Pre-incubation with Inhibitor (15 min at 37°C) plate_setup->preincubation reaction_init Reaction Initiation (Add DTNB and Substrate) preincubation->reaction_init kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) reaction_init->kinetic_measurement data_analysis Data Analysis (Calculate % Inhibition and IC50) kinetic_measurement->data_analysis

Caption: General experimental workflow for the in vitro cholinesterase inhibition assay.

Conclusion

These application notes provide a detailed framework for investigating the in vitro enzyme inhibitory activity of this compound against acetylcholinesterase and butyrylcholinesterase. By following the provided protocols, researchers can effectively screen and characterize the inhibitory potential of this compound and other novel compounds. The data on related alkaloids suggest that this compound is a promising candidate for further investigation as a cholinesterase inhibitor.

References

Application Notes and Protocols for Preclinical Toxicology Studies of Corytuberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical toxicology studies for Corytuberine, an aporphine (B1220529) alkaloid. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the US Food and Drug Administration (FDA), to ensure regulatory compliance and robust safety assessment.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid found in various plant species.[1][2] It is structurally related to other pharmacologically active alkaloids and has been shown to interact with multiple receptor systems, including dopamine (B1211576), serotonin, adrenergic, and acetylcholine (B1216132) receptors.[3][4] Notably, it has been identified as a dopamine D2 receptor agonist.[4] Preliminary studies in mice have indicated potential central nervous system (CNS) effects, including proconvulsant and prostereotypic activities.[3] Given its biological activity, a thorough preclinical safety evaluation is essential before any potential clinical development.

Preclinical Toxicology Experimental Design

A tiered approach to toxicology testing is recommended, starting with acute toxicity and progressing to sub-chronic and other specialized assays. This strategy helps in dose range finding for subsequent studies and provides a comprehensive safety profile of this compound.[5][6]

Acute Oral Toxicity Study

The initial study aims to determine the short-term toxicity of a single high dose of this compound and to estimate its median lethal dose (LD50). The OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure) are suitable methods.[7][8][9]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)

  • Test System: Healthy, young adult nulliparous and non-pregnant female rats (8-12 weeks old). A single sex is used to minimize variability.

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum.[7]

  • Acclimatization: A minimum of 5 days of acclimatization before the study commencement.

  • Dose Administration: this compound is administered orally by gavage. The vehicle should be an inert solvent (e.g., water, saline, or a 0.5% methylcellulose (B11928114) solution).

  • Dose Levels: A starting dose of 300 mg/kg is proposed, with subsequent doses of 2000 mg/kg, based on the outcome of the initial dose.

  • Procedure: A stepwise procedure is used where 3 animals are dosed. The outcome (survival or death) determines the next step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and motor activity), and body weight changes for at least 14 days.[10]

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Data Presentation: Acute Oral Toxicity

ParameterObservation PeriodData to be Collected
Mortality14 daysNumber of deaths per dose group
Clinical SignsDaily for 14 daysType, severity, and duration of toxic signs
Body WeightDays 0, 7, and 14Individual animal body weights
Gross NecropsyDay 14Macroscopic abnormalities of organs and tissues
Sub-chronic Oral Toxicity Study (28-Day or 90-Day)

This study evaluates the potential adverse effects of repeated oral administration of this compound over a longer period. A 28-day study can provide initial information on target organs, while a 90-day study is generally required for longer-term clinical trials.[11][12]

Experimental Protocol: 28-Day Sub-chronic Oral Toxicity

  • Test System: Male and female rats (e.g., Wistar or Sprague-Dawley), 5-6 weeks old at the start of dosing.

  • Group Size: 10 animals/sex/group (5 for main study, 5 for recovery).

  • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Doses should be selected based on the acute toxicity data.

  • Dose Administration: Daily oral gavage for 28 consecutive days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the treatment period.

  • Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

  • Recovery Group: A satellite group may be included to assess the reversibility of any observed toxic effects.

Data Presentation: Sub-chronic Oral Toxicity

ParameterMeasurement FrequencyData to be Collected
Clinical ObservationsDailyType, severity, and duration of toxic signs
Body WeightWeeklyIndividual animal body weights
Food ConsumptionWeeklyGroup mean food consumption
HematologyEnd of treatmentRed and white blood cell counts, hemoglobin, hematocrit, etc.
Clinical BiochemistryEnd of treatmentLiver function tests (ALT, AST), kidney function tests (BUN, creatinine), etc.
Organ WeightsAt necropsyAbsolute and relative weights of key organs
HistopathologyAt necropsyMicroscopic examination of tissues
Genotoxicity Studies

A battery of in vitro and in vivo tests is necessary to assess the potential of this compound to induce genetic mutations or chromosomal damage.[13][14]

Experimental Protocols: Genotoxicity

  • Bacterial Reverse Mutation Assay (Ames Test): This in vitro test detects gene mutations.[13][15] It is conducted using multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation.

  • In Vitro Mammalian Chromosomal Aberration Test: This assay evaluates the potential of this compound to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes).[13]

  • In Vivo Micronucleus Test: This in vivo assay assesses chromosomal damage or damage to the mitotic apparatus in bone marrow erythrocytes of mice or rats after administration of this compound.[13]

Data Presentation: Genotoxicity

AssayEndpointExpected Outcome for a Non-Genotoxic Compound
Ames TestNumber of revertant coloniesNo significant increase in revertant colonies compared to control
Chromosomal AberrationPercentage of cells with aberrationsNo significant increase in chromosomal aberrations compared to control
Micronucleus TestFrequency of micronucleated polychromatic erythrocytesNo significant increase in micronucleated cells compared to control
Safety Pharmacology

The safety pharmacology core battery investigates the effects of this compound on vital functions, as mandated by regulatory guidelines like ICH S7A.[16][17]

Experimental Protocols: Safety Pharmacology

  • Central Nervous System (CNS) Assessment: A functional observational battery (FOB) or a modified Irwin test in rats should be performed to evaluate behavioral and neurological changes.[18][19] This is particularly important given the known CNS effects of this compound.

  • Cardiovascular System Assessment: The effects on blood pressure, heart rate, and electrocardiogram (ECG) should be evaluated in a conscious, telemetered large animal model (e.g., dog or non-human primate).[20]

  • Respiratory System Assessment: Respiratory rate and tidal volume should be assessed using whole-body plethysmography in rats.[20]

Data Presentation: Safety Pharmacology

SystemParameters MeasuredMethod
Central NervousBehavioral changes, motor activity, coordination, reflexesFunctional Observational Battery (FOB)
CardiovascularBlood pressure, heart rate, ECG intervals (QTc)Telemetry in a large animal model
RespiratoryRespiratory rate, tidal volume, minute volumeWhole-body plethysmography

Visualizations

Signaling Pathway Hypothesis

Given that this compound is a dopamine D2 receptor agonist, a potential signaling pathway it may modulate is the G-protein coupled receptor (GPCR) pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Corytuberine_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor (GPCR) This compound->D2R binds to G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activation reduced Cellular_Response Downstream Cellular Response PKA->Cellular_Response phosphorylation of targets altered

Caption: Hypothetical signaling pathway of this compound via the D2 receptor.

Preclinical Toxicology Workflow

The overall workflow for the preclinical toxicological evaluation of this compound follows a logical progression from in silico and in vitro assessments to in vivo studies.

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo cluster_decision Decision Point Genotoxicity_in_vitro Genotoxicity Assays (Ames, Chromosomal Aberration) Genotoxicity_in_vivo Genotoxicity (Micronucleus Test) Genotoxicity_in_vitro->Genotoxicity_in_vivo Metabolism Metabolic Stability (Microsomes, Hepatocytes) Acute_Tox Acute Toxicity (Dose Range Finding) Metabolism->Acute_Tox Subchronic_Tox Sub-chronic Toxicity (28-day or 90-day) Acute_Tox->Subchronic_Tox Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Acute_Tox->Safety_Pharm Go_NoGo Go/No-Go Decision for Clinical Trials Subchronic_Tox->Go_NoGo Safety_Pharm->Go_NoGo Genotoxicity_in_vivo->Go_NoGo

Caption: General workflow for preclinical toxicology assessment of this compound.

References

Application Notes and Protocols for the Cryopreservation of Corytuberine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corytuberine, an aporphine (B1220529) alkaloid, has demonstrated significant biological activities, including cytotoxicity against various cancer cell lines. As a valuable compound in drug discovery and development, the long-term stability and integrity of this compound stock solutions are paramount for reproducible experimental results. Cryopreservation is a widely adopted method for the long-term storage of sensitive biological and chemical materials. This document provides detailed application notes and protocols for the effective cryopreservation of this compound stock solutions, ensuring their stability and reliability for research purposes. These guidelines are based on best practices for the cryopreservation of small molecules and alkaloids.

Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage protocols.

PropertyValueSource
Molecular FormulaC₁₉H₂₁NO₄[1]
Molecular Weight327.37 g/mol [2]
AppearanceOff-white crystalline powder
SolubilitySoluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol.
Light SensitivityMay be sensitive to light.
StabilityTurns gray on exposure to light.

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare high-concentration stock solutions of this compound suitable for cryopreservation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Environment: Perform all steps in a clean, dry environment, preferably in a laminar flow hood to minimize contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • For obtaining a higher solubility, the tube can be warmed at 37°C and shaken in an ultrasonic bath for a short period.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting:

    • Dispense the stock solution into single-use aliquots in sterile, amber-colored cryovials.

    • The aliquot volume should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles of the same vial.

  • Labeling: Clearly label each cryovial with the compound name, concentration, solvent, and date of preparation.

Cryopreservation of this compound Stock Solutions

Objective: To freeze the this compound stock solutions in a manner that preserves the compound's integrity.

Materials:

  • Prepared this compound stock solution aliquots

  • Controlled-rate freezer or isopropanol (B130326) freezing container (e.g., "Mr. Frosty")

  • -80°C freezer

  • Liquid nitrogen storage dewar (optional, for long-term storage)

Procedure:

  • Controlled Freezing:

    • Place the cryovials containing the this compound aliquots into a controlled-rate freezer or an isopropanol freezing container.

    • A cooling rate of -1°C per minute is recommended to minimize the formation of large ice crystals, which can affect compound stability.

  • Transfer to -80°C: Once the aliquots have reached -80°C, transfer them to a long-term storage freezer at -80°C.

  • Liquid Nitrogen Storage (Optional): For archival purposes or very long-term storage, vials can be transferred from the -80°C freezer to the vapor phase of a liquid nitrogen dewar.

Thawing and Use of Cryopreserved this compound Stock Solutions

Objective: To properly thaw cryopreserved this compound aliquots for experimental use while minimizing degradation.

Materials:

  • Cryopreserved this compound stock solution aliquot

  • 37°C water bath or heat block

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Rapid Thawing:

    • Retrieve a single cryovial from the -80°C freezer.

    • Quickly thaw the aliquot by placing it in a 37°C water bath or heat block. Gently agitate the vial to ensure rapid and uniform thawing.

  • Resuspension: Once thawed, briefly vortex the solution to ensure homogeneity.

  • Use Immediately: Use the thawed stock solution immediately for preparing working solutions. Do not refreeze any remaining portion of the thawed aliquot. Discard any unused solution.

Quality Control Assays

Regular quality control is crucial to ensure the integrity of the cryopreserved this compound stock solutions.

AssayMethodologyAcceptance CriteriaFrequency
Purity Assessment High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)The peak area of this compound should be ≥95% of the initial (pre-freezing) analysis. No significant degradation peaks should be observed.Annually, or if a decrease in biological activity is suspected.
Concentration Verification UV-Vis Spectrophotometry or HPLC with a standard curveThe measured concentration should be within ±10% of the expected concentration.Annually, or if inconsistent experimental results are obtained.
Biological Activity Assay A relevant cell-based assay (e.g., cytotoxicity assay on a sensitive cell line)The EC₅₀ or IC₅₀ value should be consistent with previously established values for a fresh stock solution.Every 6-12 months, or as needed to validate a new batch of cryopreserved stocks.

Visualizations

Diagram 1: Experimental Workflow for Cryopreservation of this compound Stock Solutions

G cluster_prep Preparation cluster_cryo Cryopreservation cluster_use Thawing and Use cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Cryovials vortex->aliquot freeze Controlled Rate Freezing (-1°C/min to -80°C) aliquot->freeze store Long-term Storage (-80°C or Liquid Nitrogen) freeze->store thaw Rapid Thaw at 37°C store->thaw qc Purity (HPLC/LC-MS) Concentration (UV-Vis) Bioactivity Assay store->qc use Use Immediately thaw->use

Caption: Workflow for preparing, cryopreserving, and using this compound stock solutions.

Diagram 2: Representative Signaling Pathway Inhibited by Aporphine Alkaloids

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK (p38, ERK) MyD88->MAPK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Transcription MAPK->Transcription Aporphine Aporphine Alkaloids (e.g., this compound) Aporphine->TLR2 Inhibition

Caption: Aporphine alkaloids can inhibit the TLR2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving Corytuberine Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of corytuberine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a natural aporphine (B1220529) alkaloid with potential therapeutic properties. Like many alkaloids, it is a lipophilic molecule with limited solubility in aqueous buffers, which are the standard medium for most biological assays.[1] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.

Q2: Should I use the free base or a salt form of this compound for my experiments?

A2: For aqueous assays, using a salt form, such as this compound hydrochloride (HCl), is highly recommended. Alkaloid salts are generally significantly more soluble in water than their free base counterparts. This is because the salt form is ionic and readily dissociates in polar solvents like water.

Q3: How does pH influence the solubility of this compound?

A3: this compound is a weakly basic compound. Therefore, its solubility is highly dependent on the pH of the aqueous buffer.[2] In acidic conditions (lower pH), the molecule becomes protonated, forming a more soluble cationic species. Conversely, in neutral to basic conditions (higher pH), it exists predominantly as the less soluble free base. It is crucial to consider the pH of your assay buffer and its potential impact on this compound's solubility.[3]

Q4: What are the most common organic solvents for preparing a this compound stock solution?

A4: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used organic solvents for dissolving this compound and other poorly soluble compounds to create a high-concentration stock solution.[4] From this stock, small volumes can be added to the aqueous assay buffer to achieve the desired final concentration, minimizing the final percentage of the organic solvent.

Q5: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A5: This is a common issue known as "precipitation upon dilution." It occurs because the compound's solubility dramatically decreases when transferred from a high-concentration organic environment to a predominantly aqueous one. Here are some troubleshooting steps:

  • Lower the final concentration: The simplest solution is to test if the compound remains soluble at a lower final concentration in your assay.

  • Optimize the dilution method: Add the DMSO stock to your buffer while vortexing or stirring to ensure rapid and even dispersion. This can prevent the formation of localized high concentrations that trigger precipitation.

  • Use a co-solvent system: Prepare your final assay buffer with a small percentage (e.g., 1-5%) of a water-miscible co-solvent like DMSO or ethanol. However, always check the tolerance of your specific cell line or assay to the final solvent concentration.

  • Employ solubility enhancers: Consider using excipients like cyclodextrins to improve and maintain the solubility of this compound in the aqueous buffer.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in biological assays.

Problem Probable Cause Solution
Visible precipitate in stock solution (in organic solvent) The concentration exceeds the solubility limit in the chosen solvent.- Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.- If precipitation persists, the concentration is too high. Prepare a new stock at a lower concentration.
Precipitation upon dilution into aqueous buffer The compound's solubility in the final aqueous buffer is exceeded.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains within the tolerance level of your assay (typically <1%).- Use a solubility enhancer like hydroxypropyl-β-cyclodextrin.- Adjust the pH of the buffer to a more acidic range if compatible with your assay.
Inconsistent or non-reproducible assay results - Compound precipitation leading to variable effective concentrations.- Degradation of the compound in the assay medium.- Visually inspect all wells for any signs of precipitation before and during the assay.- Prepare fresh dilutions of this compound for each experiment.- Assess the stability of this compound in your specific assay buffer over the time course of the experiment.
Low compound potency (higher than expected IC50) The actual concentration of dissolved this compound is lower than the nominal concentration due to poor solubility.- Confirm the solubility of this compound in your assay buffer at the desired concentration.- Implement one of the solubility enhancement strategies outlined in this guide.

Quantitative Data Summary

While specific experimental data for this compound is limited, the following table provides an estimate based on a structurally similar alkaloid, corynoxine (B600272) hydrochloride.[4] These values should be used as a starting point for your own solubility assessments.

Solvent/Buffer Estimated Solubility of this compound HCl (mg/mL) Estimated Molar Solubility (mM) Notes
DMSO ~30~91.6Suitable for high-concentration stock solutions.
Ethanol ~3~9.16Can be used as a primary solvent or co-solvent.
1:4 DMSO:PBS (pH 7.2) ~0.25~0.76Illustrates the significant drop in solubility in a predominantly aqueous buffer.

Molecular Weight of this compound HCl is approximately 363.84 g/mol .

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution Using a Co-Solvent

This protocol describes the standard method for preparing a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (or this compound HCl) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Add Solvent: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the use of HP-β-CD to form an inclusion complex with this compound, enhancing its aqueous solubility.[5]

Materials:

  • This compound (or this compound HCl)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Stir plate and magnetic stir bar

  • Centrifuge

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v). Gentle warming and stirring may be necessary for complete dissolution.

  • Add this compound: Add this compound powder directly to the HP-β-CD solution. Alternatively, a small volume of a concentrated this compound stock in an organic solvent can be added dropwise while stirring.

  • Complexation: Stir the mixture at room temperature for 4-24 hours to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (>10,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized this compound can be determined using a suitable analytical method, such as HPLC-UV.

  • Sterilization and Storage: Sterilize the final solution by passing it through a 0.22 µm filter. Store at 4°C for short-term use.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_start Weigh this compound Powder add_solvent Add Organic Solvent (DMSO/Ethanol) stock_start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock_end High-Concentration Stock dissolve->stock_end dilute Dilute Stock into Buffer stock_end->dilute working_start Aqueous Assay Buffer working_start->dilute check_precipitate Check for Precipitation dilute->check_precipitate assay_ready Assay-Ready Solution check_precipitate->assay_ready No troubleshoot Troubleshoot Solubility check_precipitate->troubleshoot Yes

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_options Solubility Enhancement Strategies start Precipitation Observed in Assay? option1 Decrease Final Concentration start->option1 option2 Increase Co-solvent % start->option2 option3 Use Cyclodextrins start->option3 option4 Adjust Buffer pH start->option4 re_evaluate Re-evaluate in Assay option1->re_evaluate option2->re_evaluate option3->re_evaluate option4->re_evaluate

Caption: Logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimization of Corytuberine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the extraction of corytuberine from plant sources. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other alkaloids, providing potential causes and practical solutions.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant material to release the alkaloids.Ensure the plant material is finely and uniformly ground to maximize the surface area for extraction.[1]
Suboptimal Extraction Parameters: Incorrect solvent choice, temperature, pH, or extraction time can lead to inefficient extraction.Review and optimize your protocol. For instance, an acidic environment is often used to extract alkaloids as salts into an aqueous or alcoholic solution, while an alkaline environment is used to convert them to free bases for extraction into organic solvents.[1]
Plant Material Quality: The concentration of this compound can vary depending on the plant part, geographical origin, harvest time, and storage conditions. Heat and light can also degrade the alkaloid.Verify the botanical identity and quality of your plant material. Ensure proper drying and storage conditions to prevent degradation.[1]
Losses During Purification: Significant amounts of the target compound can be lost during liquid-liquid partitioning, precipitation, or chromatography.To minimize losses, avoid emulsion formation during liquid-liquid extraction by gentle mixing. Ensure complete precipitation and carefully select the stationary and mobile phases for chromatography to achieve good separation and recovery.[1]
Crude Extract is Highly Impure (Dark and Gummy) Co-extraction of Pigments and Lipids: Non-polar compounds like chlorophyll (B73375) and fats are often co-extracted with the alkaloids, especially when using less selective solvents.A preliminary defatting step is recommended. This can be achieved by macerating the plant powder in a non-polar solvent like petroleum ether or hexane (B92381) before proceeding with the main extraction.[1]
Degradation of this compound Thermal Degradation: this compound may be sensitive to high temperatures, leading to degradation during heat-reflux or Soxhlet extraction.Employ low-temperature extraction methods such as maceration or ultrasound-assisted extraction (UAE). When evaporating solvents, use a rotary evaporator under reduced pressure to maintain a low temperature.[2]
pH Instability: Extreme pH values (highly acidic or alkaline) can cause structural changes and degradation of alkaloids.Maintain a neutral or slightly acidic pH during extraction and purification. A pH range of 4-6 is often optimal for the stability of many alkaloids.[2]
Difficulty in Isolating this compound from Other Alkaloids Presence of Structurally Similar Alkaloids: Corydalis species contain a complex mixture of isoquinoline (B145761) alkaloids with similar chemical properties, making separation challenging.Utilize advanced purification techniques. High-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC) with optimized solvent systems can provide the necessary resolution to isolate this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for extracting this compound?

A1: The choice of solvent is critical and depends on the extraction method. Generally, polar organic solvents are effective for extracting alkaloids. Methanol and ethanol (B145695) are commonly used as they can dissolve a wide range of alkaloids.[3] For reflux extraction of total alkaloids from Corydalis yanhusuo, a known source of this compound, 70% ethanol with the pH adjusted to 10 with diluted ammonia (B1221849) has been shown to be effective.[4]

Q2: How can I improve the efficiency of my initial extraction?

A2: To enhance extraction efficiency, consider optimizing several parameters. Increasing the extraction time, raising the temperature (while being mindful of potential degradation), and increasing the solvent-to-solid ratio can all improve the yield.[2] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also significantly improve efficiency and reduce extraction times.[5]

Q3: What is a typical yield for this compound from Corydalis species?

A3: Specific yield data for this compound is not widely published. However, studies on other alkaloids from Corydalis species can provide an estimate. For example, a study on the microwave-assisted extraction of dehydrocavidine from Corydalis saxicola reported a yield of 9.446 mg/g.[6] An optimized reflux extraction of total alkaloids from Corydalis yanhusuo yielded 18.82 mg/g of total alkaloids.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying this compound. The method involves separating the components of the extract on a C18 column and detecting this compound based on its UV absorbance at a specific wavelength. A standard curve prepared with a known concentration of a this compound standard is used for quantification.[7][8]

Comparative Data on Extraction Yields

The following table summarizes the yield of related alkaloids from Corydalis species using different extraction methods. While specific data for this compound is limited, this provides a comparative overview of the efficiencies of various techniques.

Extraction MethodPlant SpeciesTarget AlkaloidYield (mg/g of dry plant material)Reference
Reflux ExtractionCorydalis yanhusuoTotal Alkaloids18.82
Microwave-Assisted Extraction (MAE)Corydalis saxicolaDehydrocavidine9.446[6]

Note: The yields of specific alkaloids are highly dependent on the plant material, extraction conditions, and analytical methods used.

Experimental Protocols

Protocol 1: Optimized Reflux Extraction for Total Alkaloids from Corydalis yanhusuo

This protocol is based on an optimized method for extracting total alkaloids from Corydalis yanhusuo and can be adapted for the extraction of this compound.

1. Sample Preparation:

  • Grind dried tubers of Corydalis yanhusuo to a fine powder (approximately 50 mesh).[9]

2. Extraction:

  • To the powdered plant material, add 20 times the volume of 70% ethanol.

  • Adjust the pH of the mixture to 10 using diluted ammonia.[9]

  • Heat the mixture and reflux for 60 minutes.

  • Filter the mixture and collect the filtrate.

  • Repeat the extraction process on the plant residue one more time under the same conditions.[9]

3. Concentration:

  • Combine the filtrates from both extractions.

  • Recover the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the resulting aqueous solution to a final desired concentration.[9]

Protocol 2: General Acid-Base Extraction for Alkaloids

This is a classic method for the selective extraction of alkaloids.

1. Acidic Extraction:

  • Macerate the powdered plant material in an acidic aqueous solution (e.g., 2% hydrochloric acid) for several hours.[9]

  • Alkaloids will form salts and dissolve in the aqueous phase.

  • Filter the mixture to remove solid plant debris.[9]

2. Basification and Liquid-Liquid Extraction:

  • Make the acidic aqueous extract alkaline by adding a base (e.g., 10% ammonia solution) until the pH reaches 9-10. This converts the alkaloid salts back to their free base form.[9]

  • Extract the alkaline solution repeatedly with an organic solvent such as chloroform. The completion of the extraction can be monitored using Dragendorff's reagent.[9]

3. Concentration:

  • Combine the organic extracts and evaporate the solvent to dryness under reduced pressure to obtain the crude total alkaloid extract.[9]

Signaling Pathways and Workflows

General Workflow for this compound Extraction and Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from plant material.

Extraction_Workflow PlantMaterial Plant Material (e.g., Corydalis tubers) Grinding Grinding and Pulverization PlantMaterial->Grinding Extraction Extraction (e.g., Reflux, UAE, MAE, SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Column Chromatography, HPLC) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Analysis (e.g., HPLC, MS) Purethis compound->Analysis

Caption: A generalized workflow for the extraction and isolation of this compound.

Logical Relationship of Factors Affecting Extraction Yield

This diagram illustrates the key factors that influence the final yield of this compound during the extraction process.

Yield_Factors cluster_Plant Plant Material cluster_Method Extraction Method Yield This compound Yield PlantSpecies Species & Genotype PlantSpecies->Yield PlantPart Plant Part PlantPart->Yield HarvestTime Harvest Time HarvestTime->Yield Storage Storage Conditions Storage->Yield Solvent Solvent Type & Polarity Solvent->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield pH pH pH->Yield SolidLiquidRatio Solid:Liquid Ratio SolidLiquidRatio->Yield

Caption: Key factors influencing the extraction yield of this compound.

References

Minimizing degradation of Corytuberine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Corytuberine during storage and handling. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bioactive aporphine (B1220529) alkaloid found in various plants.[1] Its therapeutic potential is a subject of ongoing research, making the stability of the compound critical for obtaining accurate and reproducible experimental results, as well as for the development of viable pharmaceutical products. Degradation can lead to a loss of potency and the formation of unknown impurities, which can affect experimental outcomes and pose safety risks.

Q2: What are the primary factors that can cause this compound degradation?

A2: Like many alkaloids, this compound is susceptible to degradation from several environmental factors. The primary drivers of degradation include:

  • pH: this compound's stability can be significantly influenced by the pH of the solution.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q3: How should I store pure, solid this compound?

A3: For optimal stability, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxygen.[2] It is recommended to store it at low temperatures, preferably at -20°C or below, to minimize thermal degradation.[3]

Q4: What is the best way to prepare and store this compound solutions?

A4: Due to its limited stability in solution, it is best to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared, it should be made in a suitable organic solvent, such as DMSO or ethanol, where it may exhibit better stability than in aqueous buffers.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When diluting into aqueous buffers for experiments, use deoxygenated buffers and perform the experiments as quickly as possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in an experiment. Degradation of this compound in the experimental medium.Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in an aqueous buffer. Consider performing a time-course experiment to determine the window of stability in your specific experimental setup.
Appearance of new, unexpected peaks in HPLC analysis. Formation of degradation products.Review storage and handling procedures. Ensure the compound and its solutions are protected from light, oxygen, and elevated temperatures. Use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.
Precipitation of this compound in aqueous buffer. Poor solubility at the buffer's pH or temperature.Check the pH of your buffer; alkaloids are often more soluble in slightly acidic conditions.[5] Consider preparing a concentrated stock solution in an organic solvent and diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
Inconsistent results between experimental replicates. Inconsistent handling or storage leading to variable degradation.Standardize all handling and storage procedures. Ensure all researchers are following the same protocol for preparing and using this compound solutions. Use freshly prepared solutions for each set of replicates.

Data Presentation: Illustrative Degradation Profile of this compound

The following tables summarize hypothetical quantitative data on this compound degradation under various stress conditions. This data is for illustrative purposes to demonstrate potential degradation rates and should be confirmed by experimental studies.

Table 1: Effect of Temperature on this compound Stability (in solid state, 30 days)

TemperaturePurity (%)Appearance
-20°C>99%White to off-white powder
4°C98%Slight yellowing
25°C (Room Temp)92%Yellowish powder
40°C85%Brownish powder

Table 2: Effect of pH on this compound Stability (in aqueous solution at 25°C, 24 hours)

pHRemaining this compound (%)
3.095%
5.098%
7.0 (Neutral)90%
9.082%
11.070%

Table 3: Effect of Light Exposure on this compound Stability (in solution at 25°C, 8 hours)

Light ConditionRemaining this compound (%)
Dark (Control)99%
Ambient Light94%
UV Light (254 nm)75%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (in methanol/water) to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark.

3. Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Start with 90% A and 10% B.

    • Linearly increase to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm or by mass spectrometry (MS) for identification of degradation products.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Time-Point Sampling stress->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Analysis (Quantification, Degradant Identification) hplc->data pathway Degradation Pathway Elucidation data->pathway stability Stability Profile Determination data->stability

Forced Degradation Experimental Workflow.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photolysis Photolysis (UV Light) This compound->Photolysis Oxidized Oxidized Products (e.g., N-oxide) Oxidation->Oxidized Hydrolyzed Hydrolyzed Products (e.g., demethylation) Hydrolysis->Hydrolyzed Photoproducts Photolytic Adducts or Isomers Photolysis->Photoproducts

Potential Degradation Pathways of this compound.

References

Technical Support Center: Enhancing the Purity of Synthesized Corytuberine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized Corytuberine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when purifying synthesized this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield after purification - Incomplete extraction from the reaction mixture.- Loss of compound during solvent-solvent partitioning.- Adsorption onto glassware or filtration media.- Degradation of this compound during purification.- Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) during extraction with an organic solvent to keep the alkaloid in its free base form.[1][2]- Use a continuous liquid-liquid extraction apparatus for more efficient extraction.- Pre-treat glassware with a siliconizing agent to minimize adsorption.- Avoid prolonged exposure to high temperatures or strong acids/bases.
Co-elution of impurities during column chromatography - Inappropriate solvent system polarity.- Poorly packed column.- Structurally similar impurities.- Optimize the mobile phase polarity. Start with a non-polar solvent and gradually increase the polarity. For aporphine (B1220529) alkaloids, mixtures of chloroform (B151607)/methanol (B129727) or dichloromethane/methanol are often effective.[3]- Ensure the column is packed uniformly without any cracks or channels. A slurry packing method is generally preferred.[4]- Consider using a different stationary phase, such as alumina (B75360) (basic or neutral), which can offer different selectivity for alkaloids compared to silica (B1680970) gel.[3]- If impurities are still co-eluting, consider preparative HPLC for higher resolution.
Oiling out during recrystallization - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated with impurities.- Use a lower-boiling point solvent or a solvent mixture.- Try adding a small amount of a co-solvent in which the compound is more soluble.- Perform a hot filtration to remove insoluble impurities before cooling.
Poor peak shape in preparative HPLC - Column overload.- Inappropriate mobile phase or pH.- Sample solvent is too strong.- Reduce the injection volume or sample concentration.- Optimize the mobile phase composition and pH. For basic compounds like this compound, a mobile phase containing a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) can improve peak shape.- Dissolve the sample in the initial mobile phase if possible, or in a weaker solvent.
Colored impurities in the final product - Presence of highly conjugated byproducts.- Treat the crude product solution with activated charcoal before the final purification step. Be aware that this may reduce the overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in synthesized this compound?

While specific impurities depend on the synthetic route, a common potential impurity in the biosynthesis of this compound is its precursor, (S)-reticuline. During chemical synthesis, side-products from incomplete reactions, over-alkylation, or side-chain modifications are possible. It is crucial to characterize your crude product by techniques like LC-MS and NMR to identify the major impurities before planning your purification strategy.

Q2: Which purification technique is best for achieving high-purity this compound?

The choice of technique depends on the impurity profile and the desired scale.

  • Recrystallization is a cost-effective method for removing minor impurities if a suitable solvent system can be found.[5]

  • Column chromatography is a versatile technique for separating compounds with different polarities and is often used for initial purification.[6]

  • Preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution and is ideal for separating structurally similar impurities to achieve very high purity (>99%).[7]

Q3: How do I choose the right solvent for recrystallizing this compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][5] Common solvents to screen for alkaloid recrystallization include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes.[1][8] Small-scale solubility tests are essential to identify the optimal solvent or solvent system.

Q4: What are typical starting conditions for column chromatography of this compound?

For aporphine alkaloids like this compound, a silica gel stationary phase is a common starting point.[3] A gradient elution with a mobile phase consisting of a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol) is often effective. You can start with a low percentage of methanol and gradually increase it. Monitoring the separation by Thin-Layer Chromatography (TLC) is crucial for optimizing the mobile phase composition.

Q5: Can I use the same conditions for analytical and preparative HPLC?

Analytical HPLC methods can be scaled up for preparative purification.[7] However, direct scaling is not always possible. You may need to adjust the gradient, flow rate, and sample concentration for optimal separation on a larger preparative column. It is recommended to perform loading studies on an analytical or semi-preparative column first to determine the maximum sample load without compromising resolution.

Data Presentation

The following table provides a hypothetical comparison of different purification methods for enhancing the purity of synthesized this compound. Note: This data is for illustrative purposes as specific comparative studies for this compound were not found in the public domain.

Purification Method Starting Purity (by HPLC-UV) Final Purity (by HPLC-UV) Recovery Rate Throughput
Single Recrystallization85%95%70%High
Column Chromatography (Silica Gel)85%98%60%Medium
Preparative HPLC98% (post-column)>99.5%85%Low

Experimental Protocols

Below are generalized protocols for the purification of this compound. These should be considered as starting points and may require optimization for your specific sample.

Recrystallization
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography
  • Stationary Phase and Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane (B92381) or a low-polarity mixture of the initial mobile phase).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a less polar solvent and load it onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., chloroform:methanol 98:2 v/v). Gradually increase the polarity of the mobile phase by increasing the proportion of methanol.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method on a C18 column to achieve good separation of this compound from its impurities. A common mobile phase for alkaloids is a mixture of acetonitrile (B52724) and water with a modifier like formic acid or ammonium acetate.

  • Method Scaling: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, gradient, and injection volume based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent.

Mandatory Visualizations

Experimental Workflow for this compound Purification

experimental_workflow crude Crude Synthesized This compound extraction Liquid-Liquid Extraction (pH adjustment) crude->extraction Initial Cleanup column Column Chromatography (Silica Gel) extraction->column Primary Purification recrystallization Recrystallization column->recrystallization Further Purity Enhancement prep_hplc Preparative HPLC column->prep_hplc High-Resolution Purification pure High-Purity This compound recrystallization->pure prep_hplc->pure

Caption: A typical experimental workflow for the purification of synthesized this compound.

Putative Signaling Pathway of this compound via Dopamine D1 Receptor

dopamine_pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->D1R Binds to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Responses PKA->downstream Phosphorylates targets

Caption: Putative signaling cascade of this compound through the Dopamine D1 receptor.

Putative Anti-Inflammatory Signaling Pathway of this compound via NF-κB Inhibition

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB Complex DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits

Caption: Putative anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

References

Strategies to reduce non-specific binding of Corytuberine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding (NSB) of corytuberine in various assays. Given its nature as a phenolic aporphine (B1220529) alkaloid, this compound may present specific challenges that can be mitigated with appropriate experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern with this compound?

A1: Non-specific binding refers to the interaction of a compound, in this case, this compound, with surfaces or molecules other than its intended biological target. This can lead to a high background signal, reduced assay sensitivity, and inaccurate measurement of binding affinity or enzyme activity. This compound, as a phenolic and heterocyclic molecule, may exhibit hydrophobicity and be prone to electrostatic interactions, both of which can contribute to NSB on assay plates, membranes, and proteins.

Q2: What are the common causes of high non-specific binding with small molecules like this compound?

A2: High non-specific binding for small molecules like this compound can stem from several factors:

  • Hydrophobic Interactions: The aromatic rings in this compound's structure can lead to hydrophobic interactions with plastic surfaces (e.g., microplates) and hydrophobic regions of proteins.

  • Electrostatic Interactions: The tertiary amine in this compound's structure can be protonated at physiological pH, leading to a positive charge and potential non-specific binding to negatively charged surfaces or biomolecules.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester proteins, leading to false-positive results, particularly in enzyme inhibition assays.

  • Assay Surface Properties: The type of microplate or sensor chip used can significantly influence the degree of non-specific binding.

Q3: How can I quickly test for non-specific binding of this compound in my assay?

A3: A simple control experiment is to measure the signal from this compound in the absence of the specific binding target (e.g., enzyme or receptor). For instance, in a fluorescence-based assay, measure the fluorescence of this compound in the assay buffer alone. In a surface plasmon resonance (SPR) experiment, inject this compound over a reference surface without the immobilized ligand.[1] A significant signal in these control experiments indicates non-specific binding.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

Symptoms:

  • High fluorescence readings in wells containing only this compound and buffer.

  • Poor signal-to-noise ratio.

  • Inconsistent results between replicate wells.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Recommended Concentration/Condition
Intrinsic Fluorescence of this compound Perform a spectral scan of this compound to determine its excitation and emission maxima. If it overlaps with your assay's fluorophore, consider a different detection method (e.g., absorbance, luminescence).N/A
Non-Specific Binding to Microplate 1. Add a non-ionic detergent to the assay buffer to reduce hydrophobic interactions. 2. Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer. 3. Use low-binding microplates .1. Tween-20: 0.01% - 0.1% (v/v) 2. BSA: 0.1% - 1% (w/v) 3. N/A
Compound Aggregation Include a low concentration of a non-ionic detergent in the assay buffer to disrupt aggregates.Triton X-100 or Tween-20: 0.01% (v/v)
Issue 2: High Non-Specific Binding in Surface Plasmon Resonance (SPR)

Symptoms:

  • Significant signal observed on the reference flow cell (without immobilized ligand).

  • Difficulty in obtaining reliable kinetic data due to high background response.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Recommended Concentration/Condition
Electrostatic Interactions with Sensor Surface 1. Increase the salt concentration in the running buffer to shield charges. 2. Adjust the pH of the running buffer away from the isoelectric point of the analyte and ligand to minimize charge-based interactions.1. NaCl: 150 mM - 500 mM[2] 2. Varies depending on the specific proteins involved.
Hydrophobic Interactions 1. Add a non-ionic surfactant to the running buffer. 2. Include a blocking protein like BSA in the running buffer.1. Tween-20: 0.005% - 0.05% (v/v)[3] 2. BSA: 0.5 - 2 mg/mL[2]
Binding to Dextran (B179266) Matrix (for dextran-based chips) Add soluble carboxymethyl dextran to the running buffer to compete for non-specific binding sites.1 mg/mL
Issue 3: Inconsistent Results in Enzyme-Linked Immunosorbent Assays (ELISAs)

Symptoms:

  • High signal in negative control wells.

  • Variability between duplicate or triplicate wells.

  • Reduced assay sensitivity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Recommended Concentration/Condition
Inadequate Blocking 1. Increase blocking time and/or concentration of the blocking agent. 2. Add a non-ionic detergent to the wash buffers.1. BSA: 1-5% (w/v); Non-fat dry milk: 3-5% (w/v). Incubate for 1-2 hours at room temperature or overnight at 4°C. 2. Tween-20: 0.05% - 0.1% (v/v)[4]
Non-Specific Binding of this compound to Assay Components Include BSA and/or a non-ionic detergent in the sample diluent buffer.BSA: 0.1% - 1% (w/v); Tween-20: 0.05% (v/v)
Cross-Reactivity Ensure the specificity of the antibodies used. If this compound is suspected of cross-reacting, perform a control experiment with the antibody and this compound in the absence of the target antigen.N/A

Experimental Protocols

Protocol 1: Optimizing Assay Buffer to Reduce Non-Specific Binding

This protocol provides a systematic approach to optimizing your assay buffer to minimize NSB of this compound.

  • Baseline Measurement:

    • Prepare a solution of this compound at the desired concentration in your standard assay buffer.

    • In a 96-well plate, add the this compound solution to several wells.

    • Include wells with only the assay buffer as a blank.

    • Measure the signal (e.g., fluorescence, absorbance) according to your assay protocol. This will serve as your baseline for NSB.

  • Testing Additives:

    • Prepare a set of assay buffers, each containing a different additive at various concentrations. Refer to the tables above for recommended starting concentrations of BSA, Tween-20, and NaCl.

    • Prepare solutions of this compound in each of these modified buffers.

    • Add these solutions to the 96-well plate.

    • Measure the signal and compare it to the baseline measurement. The buffer that yields the lowest signal without affecting the specific interaction is the optimal choice.

  • Validation:

    • Once an optimal buffer is identified, validate it by running your full assay with both your positive and negative controls to ensure that the additives do not interfere with the specific binding of your target molecule.

Protocol 2: Surface Plasmon Resonance (SPR) - Reference Surface Subtraction

This protocol details the use of a reference surface to account for non-specific binding in SPR experiments.

  • Sensor Chip Preparation:

    • Immobilize your target ligand on one flow cell (the active surface) of the sensor chip according to standard procedures.

    • On a second flow cell (the reference surface), perform a mock immobilization using the same chemistry but without the ligand. This creates a surface that is chemically similar to the active surface but lacks the specific binding partner.

  • Binding Analysis:

    • Prepare a dilution series of this compound in your optimized running buffer.

    • Inject the this compound solutions over both the active and reference flow cells.

    • The response on the reference surface represents the non-specific binding and bulk refractive index effects.

  • Data Analysis:

    • During data analysis, subtract the signal from the reference surface from the signal from the active surface. The resulting sensorgram will represent the specific binding of this compound to your target ligand.

Visualizations

Non_Specific_Binding_Causes cluster_interactions Potential Non-Specific Interactions cluster_surfaces Common Assay Surfaces/Components This compound This compound (Phenolic Alkaloid) Hydrophobic Hydrophobic Interactions This compound->Hydrophobic Electrostatic Electrostatic Interactions This compound->Electrostatic Aggregation Compound Aggregation This compound->Aggregation Plate Microplate Surface Hydrophobic->Plate Protein Non-Target Proteins Hydrophobic->Protein Electrostatic->Protein Membrane Membranes (e.g., PVDF) Electrostatic->Membrane Aggregation->Protein

Caption: Potential causes of non-specific binding of this compound.

NSB_Reduction_Workflow cluster_optimization Assay Optimization Strategies Start High Non-Specific Binding Observed ControlExp Perform Control Experiment (No Target) Start->ControlExp IsNSB Is NSB Significant? ControlExp->IsNSB Additives Test Buffer Additives (BSA, Tween-20) IsNSB->Additives Yes End Proceed with Experiment IsNSB->End No Salt Optimize Salt Concentration Additives->Salt pH Adjust Buffer pH Salt->pH Revalidate Re-validate Assay with Optimized Conditions pH->Revalidate Revalidate->End

Caption: Workflow for troubleshooting and reducing non-specific binding.

References

Adjusting pH for optimal Corytuberine activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Corytuberine in cell culture experiments, with a specific focus on optimizing activity through pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for maintaining this compound activity in cell culture?

A1: While specific studies on the optimal pH for this compound are limited, for general cell culture applications involving alkaloids, maintaining a physiological pH range of 7.2 to 7.4 is recommended to ensure both cell health and the stability of the compound. Extreme pH values can lead to the degradation of this compound and may also induce cellular stress, affecting experimental outcomes.

Q2: How does pH affect the stability of this compound in culture media?

A2: The stability of alkaloids like this compound can be pH-dependent. Generally, extreme acidic or alkaline conditions can lead to hydrolysis or structural rearrangement of the molecule, reducing its biological activity. It is crucial to maintain a stable pH throughout the experiment to ensure consistent effects of this compound.

Q3: Can I use buffers other than the standard CO2-bicarbonate system to control pH in my this compound experiments?

A3: Yes, non-volatile buffers like HEPES can be used to provide additional buffering capacity, especially when manipulating cells outside of a CO2 incubator. A final concentration of 10-25 mM HEPES is commonly used. However, it is essential to ensure that the chosen buffer does not interfere with the activity of this compound or cellular signaling pathways under investigation.

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound, an aporphine (B1220529) alkaloid, is known to interact with several receptor systems. It has been reported to have effects on dopamine, serotonin, adrenergic, and acetylcholine (B1216132) receptors. Additionally, like some other aporphine alkaloids, it may possess antioxidant properties, potentially modulating pathways like the Nrf2 signaling cascade. The precise downstream effects on these pathways are a subject of ongoing research.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Variable or inconsistent results with this compound treatment. pH of the culture medium is fluctuating.1. Regularly monitor the pH of your culture medium. 2. Ensure the CO2 incubator is properly calibrated. 3. Consider adding HEPES buffer for additional pH stability.[1]
Degradation of this compound stock solution.1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at the recommended temperature and protect from light. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Decreased cell viability after this compound treatment. pH of the medium shifted to a cytotoxic level after adding this compound.1. Measure the pH of the medium immediately after adding the this compound stock solution. 2. Adjust the pH of the this compound stock solution before adding it to the culture, if necessary.
This compound concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.
No observable effect of this compound. Incorrect pH for optimal activity.Systematically test a range of pH values (e.g., 7.0, 7.2, 7.4, 7.6) to determine the optimal pH for this compound activity in your specific assay.
Inactivation of this compound by media components.Review the composition of your cell culture medium. Some components can interact with and inactivate test compounds. Consider using a simpler, defined medium if possible.

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted this compound Stock Solution
  • Dissolve this compound: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Dilution: Prepare an intermediate dilution of the this compound stock in a serum-free culture medium.

  • pH Measurement: Use a calibrated pH meter to measure the pH of the intermediate dilution.

  • pH Adjustment: If necessary, adjust the pH to the desired level (e.g., 7.4) using sterile, dilute solutions of NaOH or HCl. Add the acid or base dropwise while gently stirring and monitoring the pH in real-time.

  • Sterilization: Filter-sterilize the final pH-adjusted stock solution using a 0.22 µm syringe filter.

  • Storage: Store the aliquoted, pH-adjusted stock solution at -20°C or as recommended for the compound.

Protocol 2: Adjusting the pH of Cell Culture Medium
  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • pH Measurement: Aseptically collect a small sample of the cell culture medium and measure its pH using a sterile, calibrated pH meter.

  • Adjustment:

    • To decrease pH, add a small volume of sterile, dilute (e.g., 0.1 N) HCl dropwise to the medium while gently swirling.

    • To increase pH, add a small volume of sterile, dilute (e.g., 0.1 N) NaOH dropwise.

  • Equilibration and Measurement: After each addition, allow the medium to equilibrate for a few minutes before re-measuring the pH.

  • Final Sterilization: If significant volumes of acid or base are added, it is recommended to re-sterilize the medium by filtration through a 0.22 µm filter.

  • Pre-warm: Before adding to cells, pre-warm the pH-adjusted medium to 37°C.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cory Prepare this compound Stock treat_cells Treat Cells with this compound prep_cory->treat_cells prep_media Prepare Cell Culture Medium adjust_ph Adjust Medium pH prep_media->adjust_ph adjust_ph->treat_cells incubate Incubate Cells treat_cells->incubate assay Perform Cellular Assay incubate->assay analyze Analyze Results assay->analyze troubleshooting_flow start Inconsistent Results? check_ph Check Medium pH start->check_ph ph_ok pH Stable? check_ph->ph_ok adjust_incubator Calibrate CO2 Incubator ph_ok->adjust_incubator No check_stock Check this compound Stock ph_ok->check_stock Yes add_hepes Consider HEPES Buffer adjust_incubator->add_hepes end Re-run Experiment add_hepes->end stock_ok Stock Fresh? check_stock->stock_ok make_new_stock Prepare Fresh Stock stock_ok->make_new_stock No stock_ok->end Yes make_new_stock->end dopamine_signaling This compound This compound d1r Dopamine Receptor (D1) This compound->d1r modulates g_protein Gs Protein d1r->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates downstream Downstream Cellular Effects pka->downstream serotonin_signaling This compound This compound htr Serotonin Receptor (e.g., 5-HT1A) This compound->htr modulates gi_protein Gi Protein htr->gi_protein activates ac Adenylyl Cyclase gi_protein->ac inhibits camp cAMP ac->camp downstream Downstream Cellular Effects camp->downstream decreased activation adrenergic_signaling This compound This compound beta_ar Beta-Adrenergic Receptor This compound->beta_ar modulates gs_protein Gs Protein beta_ar->gs_protein activates ac Adenylyl Cyclase gs_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates downstream Downstream Cellular Effects pka->downstream acetylcholine_signaling This compound This compound nachr Nicotinic Acetylcholine Receptor This compound->nachr modulates ion_influx Na+/Ca2+ Influx nachr->ion_influx opens depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Cellular Effects depolarization->downstream nrf2_antioxidant_pathway cluster_nucleus Gene Transcription This compound This compound (potential) keap1 Keap1 This compound->keap1 may inhibit ros Oxidative Stress ros->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nrf2->are binds to antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes activates

References

Technical Support Center: Refinement of Dosing Regimens for In Vivo Corytuberine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers and drug development professionals working with the plant alkaloid Corytuberine. Given the limited specific preclinical data on this compound, this guide focuses on establishing a robust in vivo dosing regimen for a novel investigational compound, with this compound as the primary example.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the initial dose of this compound for in vivo studies?

A1: For a novel agent like this compound with limited in vivo data, a dose-range finding (DRF) study is the critical first step. The starting dose can be estimated from in vitro data, typically using the EC50 or IC50 values from cell-based assays. A common practice is to start with a dose that is a fraction (e.g., 1/10th) of the dose that achieves the in vitro effective concentration when extrapolated to an in vivo model. It is also crucial to conduct a thorough literature review for any related alkaloids or compounds with a similar structure to inform your starting dose range.

Q2: What is the most appropriate animal model for initial this compound studies?

A2: Rodent models, such as mice or rats, are typically the most appropriate for initial in vivo studies due to their well-characterized biology, cost-effectiveness, and availability. The choice between mice and rats may depend on the specific disease model and the required blood volume for pharmacokinetic analysis.

Q3: How do I select the best route of administration for this compound?

A3: The route of administration depends on the therapeutic goal and the physicochemical properties of this compound.

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine clearance and volume of distribution. However, it can be technically challenging in small animals.

  • Oral (PO): A common and clinically relevant route. Bioavailability can be variable due to first-pass metabolism.

  • Intraperitoneal (IP): Often used in preclinical studies for ease of administration and rapid absorption, though it may not be clinically relevant for human use.

  • Subcutaneous (SC): Can provide a slower, more sustained release compared to IV or IP.

A comparative pharmacokinetic study of different administration routes can determine the most effective method for achieving desired therapeutic concentrations.[1][2][3]

Q4: How can I determine the Maximum Tolerated Dose (MTD) for this compound?

A4: The MTD is typically determined through a dose-escalation study. In this study, cohorts of animals receive escalating doses of this compound. The animals are closely monitored for signs of toxicity, including weight loss, changes in behavior, and clinical signs of distress. The MTD is defined as the highest dose that does not cause unacceptable toxicity.

Troubleshooting Guides

Problem: High variability in plasma concentrations of this compound.

  • Possible Cause: Poor solubility or stability of the formulation.

  • Solution: Re-evaluate the formulation. Ensure the vehicle is appropriate for this compound and the intended route of administration. For oral dosing, consider the impact of food on absorption and standardize feeding schedules.

Problem: Unexpected animal mortality at lower than anticipated doses.

  • Possible Cause: Acute toxicity or vehicle-related toxicity.

  • Solution: Conduct a vehicle toxicity study in a control group. Review the administration procedure to ensure accuracy. Consider a slower dose escalation in subsequent studies. Plant alkaloids can have a narrow therapeutic index.[4]

Problem: Lack of a clear dose-response relationship.

  • Possible Cause: Saturation of absorption, rapid metabolism, or a complex mechanism of action.

  • Solution: Perform a detailed pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help in designing a dosing regimen that maintains the drug concentration within the therapeutic window.

Data Presentation

Table 1: Example of a Dose-Escalation Study for this compound in Mice

Dose GroupThis compound (mg/kg, IP)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
115+2.5None Observed0/5
255+1.8None Observed0/5
3105-3.2Mild Lethargy0/5
4205-8.5Significant Lethargy, Piloerection1/5
5405-15.0Severe Lethargy, Ataxia3/5

This table presents hypothetical data for illustrative purposes.

Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following a Single 10 mg/kg Dose

Route of AdministrationCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t1/2) (h)Bioavailability (%)
Intravenous (IV)12500.118751.5100
Oral (PO)3500.57501.840
Intraperitoneal (IP)9800.2515001.680

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

  • Dose Groups: Establish at least 5 dose groups and a vehicle control group (n=5 mice per group). Doses should be selected based on in vitro data and literature on similar compounds.

  • Administration: Administer a single dose via the chosen route (e.g., intraperitoneal injection).

  • Monitoring: Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days. Record body weight daily for the first week and then twice weekly.

  • Endpoint: The primary endpoint is the determination of the MTD.

Protocol 2: Single-Dose Pharmacokinetic Study of this compound in Rats

  • Animal Model: Male Sprague-Dawley rats, 250-300g, with cannulated jugular veins.

  • Formulation: Prepare this compound for intravenous and oral administration.

  • Dose Groups: Two groups (n=5 rats per group): IV and PO. Administer a single dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Mandatory Visualization

G cluster_preclinical Preclinical In Vivo Dosing Regimen Refinement A In Vitro Data Review (EC50/IC50) B Dose-Range Finding (DRF) Study in Rodents A->B Estimate Starting Dose C Determine Maximum Tolerated Dose (MTD) B->C Identify Dose-Limiting Toxicities D Single-Dose Pharmacokinetic (PK) Study C->D Select Doses for PK E Establish PK/PD Relationship D->E Correlate Exposure with Effect F Multi-Dose Efficacy and Toxicity Studies E->F Inform Dose Selection and Schedule G Refined Dosing Regimen F->G Optimize for Efficacy and Safety

Caption: Workflow for establishing an in vivo dosing regimen for a novel compound.

G cluster_pathway Conceptual Signaling Pathway Investigation A Identify Phenotypic Effect of this compound B Hypothesize Potential Target Pathways (e.g., Kinase, GPCR) A->B C In Vitro Target Screening (e.g., Kinase Panel) B->C Broad Spectrum D Western Blot Analysis of Key Pathway Proteins B->D Hypothesis-Driven E Gene Expression Analysis (RNA-Seq) B->E Unbiased Approach F Validate Target Engagement in Vivo C->F D->F E->F G Pathway Confirmation F->G

References

Technical Support Center: Optimization of Reaction Conditions for Corytuberine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Corytuberine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful chemical modification of this aporphine (B1220529) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound available for derivatization?

This compound possesses two phenolic hydroxyl (-OH) groups and a tertiary amine (-N(CH₃)-) group. These functional groups are the primary sites for derivatization reactions.

Q2: Why is derivatization of this compound necessary for analysis?

Derivatization is often employed to:

  • Increase volatility and thermal stability for gas chromatography (GC) analysis.

  • Enhance detection in high-performance liquid chromatography (HPLC) by introducing a chromophore or fluorophore.

  • Improve chromatographic separation and peak shape.

  • Facilitate structural elucidation by mass spectrometry (MS) through predictable fragmentation patterns.

Q3: What are the most common derivatization strategies for this compound?

Based on its functional groups, the most common strategies are:

  • Silylation: Targeting the phenolic hydroxyl groups for GC-MS analysis.

  • Acylation: Reacting with both hydroxyl and potentially the tertiary amine (if quaternization is desired) for GC-MS or HPLC analysis.

  • Alkylation: Modifying the hydroxyl groups.

  • Labeling with fluorescent tags: Such as dansyl chloride or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for sensitive HPLC-fluorescence detection, primarily targeting the hydroxyl groups under specific conditions, although reactions with tertiary amines are less common.

Q4: How can I confirm the successful derivatization of this compound?

Successful derivatization can be confirmed by a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Observation of a new peak with a corresponding mass spectrum showing the expected molecular ion and fragmentation pattern of the derivative.

  • High-Performance Liquid Chromatography (HPLC): A shift in retention time and, if a chromophore/fluorophore was introduced, a strong signal at the respective wavelength.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of the purified derivative will show characteristic shifts in the proton (¹H) and carbon (¹³C) spectra corresponding to the newly introduced chemical groups. For example, acylation will result in the appearance of new signals in the acyl region of the spectrum.[1][2]

  • Mass Spectrometry (MS): Direct infusion of the reaction mixture or a purified sample should show a new ion with the expected mass-to-charge ratio (m/z) of the this compound derivative. Silylated aporphines, for instance, have characteristic mass spectra.[3]

Troubleshooting Guides

Issue 1: Low or No Derivatization Yield

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Reagent Use a fresh vial of the derivatizing reagent. Silylating agents are particularly sensitive to moisture.
Presence of Moisture Ensure all glassware is oven-dried and cooled under a desiccator. Use anhydrous solvents.
Incorrect Reaction Temperature Optimize the temperature. Some reactions require heating (e.g., 60-80°C), while others proceed at room temperature.
Suboptimal Reaction Time Vary the reaction time. Incomplete reactions may need longer incubation, while derivative degradation can occur with excessive time.
Incorrect pH or Catalyst For reactions like acylation or labeling with FMOC-Cl, the pH of the reaction mixture is crucial. Use appropriate buffers or catalysts as recommended in general protocols.
Steric Hindrance The bulky nature of this compound may hinder the reaction. Consider using a less sterically hindered derivatizing agent if possible.
Issue 2: Formation of Multiple Products

Possible Causes & Solutions

Possible CauseRecommended Action
Partial Derivatization This can occur if one hydroxyl group reacts but the other does not. Increase the molar excess of the derivatizing reagent and optimize reaction time and temperature to drive the reaction to completion.
Side Reactions The tertiary amine may undergo side reactions. Adjusting the reaction conditions (e.g., using a milder catalyst or lower temperature) can minimize this.
Degradation of the Derivative Some derivatives, particularly silyl (B83357) ethers, can be unstable. Analyze the sample promptly after derivatization or consider a more stable derivative.
Isomerization For some alkaloids, derivatization can lead to isomerization. This is less common for the rigid aporphine core of this compound but should be considered.
Issue 3: Poor Chromatographic Peak Shape or Resolution

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Derivatization Unreacted this compound can lead to tailing peaks. Ensure the reaction has gone to completion.
Adsorption to Active Sites Residual underivatized hydroxyl groups can interact with active sites in the GC inlet or column. Ensure thorough derivatization.
Column Choice For GC-MS of silylated aporphines, both polar (OV-17) and nonpolar (OV-1) columns have been used successfully.[3] For HPLC, a C18 column is a common starting point.
Mobile Phase Composition (HPLC) Optimize the mobile phase, including the organic modifier, pH, and any additives like ion-pairing reagents, to improve peak shape and resolution.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline for the silylation of phenolic hydroxyl groups, adapted from methods used for aporphine alkaloids.[3]

Reagents and Materials:

  • This compound sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., OV-1 or OV-17)[3]

Procedure:

  • Place 100 µg of dried this compound sample into a 1.5 mL reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Optimization Parameters:

ParameterRange to Test
Reagent Volume 50 - 200 µL
Temperature 60 - 80 °C
Time 20 - 60 minutes
Protocol 2: Acylation of this compound for HPLC Analysis

This is a general protocol for the acylation of phenolic hydroxyl groups.

Reagents and Materials:

  • This compound sample

  • Acetic anhydride (B1165640) or other acylating agent

  • Pyridine (as catalyst and solvent)

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Dissolve 1 mg of this compound in 1 mL of pyridine in a reaction vial.

  • Add 0.5 mL of acetic anhydride.

  • Seal the vial and allow the reaction to proceed at room temperature for 24 hours, or heat at 60°C for 1-2 hours for a faster reaction.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for HPLC analysis.

Data Presentation

Table 1: Summary of Derivatization Conditions for this compound Functional Groups

Functional GroupDerivatization MethodTypical Reagent(s)General ConditionsAnalytical Technique
Phenolic HydroxylSilylationBSTFA, MSTFA, TMCSAnhydrous, 60-80°CGC-MS
Phenolic HydroxylAcylationAcetic Anhydride, TFAAPyridine, Room Temp or HeatGC-MS, HPLC
Tertiary AmineQuaternization (Acylation)Acyl HalidesHarsher conditions may be neededHPLC, MS
Phenolic HydroxylFluorescent LabelingDansyl Chloride, FMOC-ClAlkaline pH, Room Temp or HeatHPLC-Fluorescence

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_troubleshooting Troubleshooting start This compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Agent (e.g., BSTFA) dissolve->add_reagent react Incubate (Heat as required) add_reagent->react analysis GC-MS or HPLC Analysis react->analysis low_yield Low Yield? analysis->low_yield side_products Side Products? analysis->side_products optimize_conditions optimize_conditions low_yield->optimize_conditions Optimize Conditions side_products->optimize_conditions Optimize Conditions optimize_conditions->add_reagent

Caption: General workflow for the derivatization of this compound.

logical_relationship cluster_functional_groups Reactive Functional Groups cluster_derivatization_methods Derivatization Methods cluster_analytical_techniques Analytical Techniques compound This compound hydroxyl Phenolic -OH (x2) compound->hydroxyl amine Tertiary Amine compound->amine silylation Silylation hydroxyl->silylation acylation Acylation hydroxyl->acylation fluorescent_labeling Fluorescent Labeling hydroxyl->fluorescent_labeling amine->acylation Quaternization gcms GC-MS silylation->gcms acylation->gcms hplc HPLC-UV/Fluorescence/MS acylation->hplc fluorescent_labeling->hplc

Caption: Logical relationships in this compound derivatization.

References

Technical Support Center: Method Development for Separating Corytuberine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Corytuberine enantiomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their method development endeavors. This compound, a member of the aporphine (B1220529) alkaloid class, requires specific chiral chromatography techniques for successful enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of this compound?

A1: The selection of the Chiral Stationary Phase (CSP) is the most crucial element for separating this compound enantiomers.[1] Due to its structural similarity to other isoquinoline (B145761) alkaloids, polysaccharide-based CSPs are highly recommended as a starting point.[2] Specifically, columns with cellulose (B213188) or amylose (B160209) derivatives, such as Chiralcel® OD or Chiralpak® AD, have shown excellent performance for separating similar compounds like laudanosine (B1674548).[2][3]

Q2: Which mobile phase composition should I start with for this compound separation?

A2: For basic alkaloids like this compound, a polar organic mode is often successful. A good starting point is a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) with a small percentage of a basic additive like diethylamine (B46881) (DEA).[2] A typical concentration for DEA is 0.1%.[2] This additive is essential for improving peak shape and reducing tailing, which is a common issue for basic compounds on silica-based columns.[1]

Q3: My resolution is poor. What are the first troubleshooting steps I should take?

A3: If you are experiencing poor resolution, consider the following adjustments in this order:

  • Optimize the Mobile Phase: Systematically vary the composition of your mobile phase. If using a polar organic mobile phase, adjust the ratio of the primary solvent to the additive.

  • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time between the enantiomers and the CSP, often leading to better resolution.[1]

  • Adjust the Column Temperature: Temperature can significantly impact chiral recognition.[1] Experiment with temperatures both above and below your current setting, as the effect can be unpredictable. Use a column thermostat to ensure stable and reproducible results.[1]

Q4: My retention times are drifting between injections. What could be the cause?

A4: Inconsistent retention times are often due to insufficient column equilibration.[1] Chiral stationary phases may require longer equilibration times than standard reversed-phase columns. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis and after any mobile phase composition changes.[1] Also, ensure your mobile phase is prepared fresh daily, accurately, and is properly degassed.[1]

Q5: I am observing significant peak tailing. How can I improve the peak shape?

A5: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol (B1196071) groups on the stationary phase.[1] The primary solution is to use a basic additive in your mobile phase, such as diethylamine (DEA) or triethylamine (B128534) (TEA), to mask these silanol groups.[1] If you are already using an additive, you might need to optimize its concentration.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

This is the most common challenge in chiral method development. The following decision tree can guide your troubleshooting process.

PoorResolution Start Poor Resolution CSP Select Appropriate CSP (e.g., Chiralcel OD/AD) Start->CSP Is CSP suitable for alkaloids? NewCSP Screen Different CSPs Start->NewCSP No MobilePhase Optimize Mobile Phase (Solvent & Additive %) CSP->MobilePhase Yes FlowRate Decrease Flow Rate MobilePhase->FlowRate Still poor Success Resolution Achieved MobilePhase->Success Improved Temperature Adjust Temperature FlowRate->Temperature Still poor FlowRate->Success Improved Temperature->NewCSP Still poor Temperature->Success Improved

Caption: Workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Inconsistent Retention Times

Fluctuations in retention time compromise the reliability of your analysis. Follow this workflow to diagnose and resolve the issue.

RetentionTimeDrift Start Inconsistent Retention Times Equilibration Ensure Adequate Column Equilibration (20-30 column volumes) Start->Equilibration MobilePhasePrep Check Mobile Phase Preparation (Fresh, Degassed, Accurate) Equilibration->MobilePhasePrep Issue persists Stable Stable Retention Times Equilibration->Stable Resolved SystemCheck Perform HPLC System Check (Leaks, Pump Seals) MobilePhasePrep->SystemCheck Issue persists MobilePhasePrep->Stable Resolved SystemCheck->Stable Resolved

Caption: Logic diagram for diagnosing inconsistent retention times.

Experimental Protocols

The following protocols are based on successful methods for the separation of laudanosine, a structurally similar benzyltetrahydroisoquinoline alkaloid. These serve as an excellent starting point for developing a method for this compound.

Protocol 1: Chiral HPLC Method for Laudanosine

This protocol has demonstrated high resolution for laudanosine and is recommended for initial screening for this compound.

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Methanol:Diethylamine (100:0.1, v/v) OR Acetonitrile:Diethylamine (100:0.1, v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 270 nm

  • Injection Volume: 2 µL

  • Sample Preparation: 1 mg/mL in Methanol

Data Presentation

The following tables summarize quantitative data from the separation of laudanosine (LAU) and norlaudanosine (NOR), which can be used as a benchmark for this compound method development.

Table 1: Resolution (Rs) of Related Alkaloids on Different CSPs

CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)
Laudanosine (LAU)Chiralcel ODMethanol:DEA (100:0.1)>2.5[2]
Laudanosine (LAU)Chiralcel ODAcetonitrile:DEA (100:0.1)>2.5[2]
Norlaudanosine (NOR)Chiralpak ADMethanol:DEA (100:0.1)>1.5[2]
Norlaudanosine (NOR)Chiralpak IAAcetonitrile:DEA (100:0.1)>1.5[2]

Table 2: Example Retention Times (t_R) for Norlaudanosine Enantiomers

EnantiomerChiralpak AD Retention Time (min)Chiralcel OD Retention Time (min)
Enantiomer 1~10[1]Not specified
Enantiomer 2~12[1]Not specified
(Conditions: Acetonitrile:DEA (100:0.1))

References

Validation & Comparative

A Comparative Pharmacological Guide to Corytuberine and Boldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corytuberine and boldine (B1667363) are naturally occurring aporphine (B1220529) alkaloids found in various plant species. Both compounds share a common structural backbone and exhibit a range of pharmacological activities, making them subjects of interest for drug discovery and development. This guide provides a comparative analysis of the pharmacology of this compound and boldine, presenting available quantitative data, in vivo effects, and detailed experimental protocols to facilitate further research and development.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the receptor binding affinities and enzyme inhibitory activities of boldine. At present, directly comparable quantitative data for this compound is limited in the public domain.

Table 1: Receptor Binding Affinity of Boldine
Receptor SubtypeLigandPreparationpKiKi (nM)Reference
α1A-Adrenergic(+)-BoldineCloned human7.21~61.7[1]
α1B-Adrenergic(+)-BoldineCloned human5.79~1622[1]
α1D-Adrenergic(+)-BoldineCloned human6.09~813[1]
α2A-Adrenergic(+)-BoldineCloned human6.26~550[1]
α2B-Adrenergic(+)-BoldineCloned human5.79~1622[1]
α2C-Adrenergic(+)-BoldineCloned human6.35~447[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Enzyme Inhibition by Boldine
EnzymeSubstrate/AssayIC50Reference
AcetylcholinesteraseEllman's method~8 µM[2]
Phosphodiesterase IV[³H]cAMP106 µM[3]

Note: IC50 is the half-maximal inhibitory concentration.

Comparative In Vivo Pharmacological Effects

A key comparative study by Zetler (1988) investigated the neuroleptic-like, anticonvulsant, and antinociceptive effects of both this compound and boldine in mice. The findings are summarized below.[4]

Neuroleptic-like Effects

Both this compound and boldine exhibited neuroleptic-like effects, including:

  • Inhibition of Exploratory Rearing: Both compounds reduced the exploratory rearing activity of mice.

  • Induction of Palpebral Ptosis, Catalepsy, and Hypothermia: Both alkaloids induced drooping of the upper eyelid, a state of immobility, and a decrease in body temperature.

  • Prolongation of Thiopental-induced Anesthesia: Both this compound and boldine extended the duration of sleep induced by thiopental.

A notable difference was observed in their effects on apomorphine- and methylphenidate-induced stereotyped gnawing and climbing activity. While boldine antagonized these behaviors, this compound was found to be prostereotypic, meaning it enhanced these stereotyped behaviors.[4]

Anticonvulsant Effects

In contrast to boldine, which demonstrated anticonvulsant activity against harman- and picrotoxin-induced convulsions, this compound acted as a proconvulsant.[4] Neither compound was effective against bicuculline- and pentetrazol-induced convulsions.[4]

Antinociceptive Effects

Both this compound and boldine demonstrated antinociceptive (pain-relieving) effects in the hot plate and phenylquinone-induced writhing tests.[4] However, their mechanisms of action appeared to differ based on their interaction with opioid and adrenergic systems. The antinociceptive effect of boldine in the hot plate test (jumping response) was antagonized by both the opioid antagonist naloxone (B1662785) and the α2-adrenergic antagonist yohimbine. In contrast, the antijumping effect of this compound was inhibited only by naloxone, suggesting a primary involvement of opioid pathways.[4]

Signaling Pathways and Experimental Workflows

To visualize the pharmacological interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_boldine Boldine Signaling Boldine Boldine Alpha1_Adrenergic_Receptors α1-Adrenergic Receptors Boldine->Alpha1_Adrenergic_Receptors Antagonist Alpha2_Adrenergic_Receptors α2-Adrenergic Receptors Boldine->Alpha2_Adrenergic_Receptors Antagonist Acetylcholinesterase Acetylcholinesterase Boldine->Acetylcholinesterase Inhibitor Phosphodiesterase_IV Phosphodiesterase IV Boldine->Phosphodiesterase_IV Inhibitor Start Start Administer_Compound Administer this compound or Boldine Start->Administer_Compound Wait_30_min Wait 30 minutes Administer_Compound->Wait_30_min Place_Mouse_on_Hot_Plate Place mouse on hot plate (55°C) Wait_30_min->Place_Mouse_on_Hot_Plate Measure_Latency Measure latency to paw lick or jump Place_Mouse_on_Hot_Plate->Measure_Latency End End Measure_Latency->End Start Start Administer_Compound Administer this compound or Boldine Start->Administer_Compound Wait_30_min Wait 30 minutes Administer_Compound->Wait_30_min Inject_Phenylquinone Inject Phenylquinone (i.p.) Wait_30_min->Inject_Phenylquinone Observe_Writhing Observe and count writhing movements for a set period Inject_Phenylquinone->Observe_Writhing End End Observe_Writhing->End

References

A Comparative Guide to Cytotoxic Effects on SMMC-7721 Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Corytuberine: As of this review, publicly available research specifically validating the cytotoxic effect of this compound against SMMC-7721 tumor cells is not available. Therefore, this guide provides a comparative analysis of various other natural and synthetic compounds that have been evaluated for their cytotoxic and apoptotic effects on the SMMC-7721 human hepatocellular carcinoma cell line. This information is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for liver cancer.

Comparison of Cytotoxic Effects of Various Compounds on SMMC-7721 Cells

The following table summarizes the cytotoxic activities of several compounds against SMMC-7721 cells, as determined by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/ExtractCell LineIC50 ValueReference
Paris Saponin Extract (A3)SMMC-77211.226 µg/mL[1]
Gambogic AcidSMMC-77210.625–5.0 mg/mL (effective concentration)[2]
TabersonineSMMC-77217.89 ± 1.2 µM
EmodinSMMC-7721Not specified, but inhibits growth[3]
BerbamineSMMC-7721Dose-dependent decrease in proliferation[4]
ArctigeninSMMC-7721Significant cytotoxicity[5]
EsculetinSMMC-7721Induces apoptosis[6]
Bovine Lactoferricin (B1576259) P13SMMC-7721Significantly decreased viability[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are common experimental protocols used to assess the cytotoxic effects of compounds on SMMC-7721 cells.

Cell Culture

SMMC-7721 cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

  • Cell Seeding: SMMC-7721 cells are seeded in a 96-well plate at a density of approximately 5×10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: SMMC-7721 cells are treated with the test compound for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to study changes in their expression levels.

  • Protein Extraction: SMMC-7721 cells are treated with the compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for Cytotoxicity Screening cluster_0 Cell Preparation cluster_1 Treatment & Incubation cluster_2 Viability Assessment cluster_3 Data Analysis A SMMC-7721 Cell Culture B Cell Seeding in 96-well Plates A->B C Addition of Test Compound B->C D Incubation (e.g., 24-72h) C->D E MTT Assay D->E F Flow Cytometry (Annexin V/PI) D->F G Western Blot D->G H IC50 Determination E->H I Apoptosis Quantification F->I J Protein Expression Analysis G->J H->I I->J

Caption: A generalized workflow for evaluating the cytotoxic effects of a compound on SMMC-7721 cells.

PI3K/Akt Signaling Pathway in SMMC-7721 Cell Apoptosis

G PI3K/Akt Signaling Pathway in Apoptosis cluster_0 Upstream Regulation cluster_1 Core Pathway cluster_2 Downstream Effects (Anti-Apoptotic) cluster_3 Apoptosis Regulation cluster_4 Inhibitory Compound IGF1 IGF-1 Receptor IGF-1R IGF1->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Esculetin Esculetin Esculetin->PI3K Esculetin->Akt

References

A Comparative Analysis of the Neuroleptic Effects of Corytuberine and Haloperidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroleptic properties of the naturally occurring aporphine (B1220529) alkaloid, Corytuberine, and the classical antipsychotic drug, Haloperidol. The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and receptor binding profiles, supported by available experimental data.

Introduction

Haloperidol, a butyrophenone (B1668137) derivative, is a potent first-generation antipsychotic medication widely used in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is primarily attributed to its strong antagonism of dopamine (B1211576) D2 receptors.[1] However, its use is often associated with significant extrapyramidal side effects.[2] this compound, an aporphine alkaloid, has been investigated for its potential neuroleptic-like effects.[3] This comparison aims to evaluate the available evidence for this compound as a potential alternative to classical neuroleptics like Haloperidol.

Mechanism of Action

Haloperidol

Haloperidol's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1][4] This action is believed to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Haloperidol also exhibits affinity for other receptors, including serotonin (B10506) (5-HT2), alpha-1 adrenergic, and sigma receptors, which may contribute to its overall pharmacological profile and side effects.[3][5]

This compound

The precise mechanism of action for this compound's neuroleptic-like effects is not as well-elucidated as that of Haloperidol. As an aporphine alkaloid, it is part of a class of compounds known to interact with dopamine and serotonin receptors.[1] The parent compound, (R)-Aporphine, has been shown to be a dopamine D1 and D2 receptor antagonist.[1] However, specific receptor binding affinities for this compound are not widely available. Behavioral studies suggest that it may possess some neuroleptic activity, though its pharmacological profile appears to differ significantly from that of Haloperidol.[3]

Data Presentation: Receptor Binding Affinities

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Haloperidol ~3600[5]0.89[5]120[5]
(R)-Aporphine 717[1]527[1]Not Reported

Note: The data for (R)-Aporphine is for the parent compound and may not be representative of this compound's specific binding profile.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Haloperidol) for dopamine and serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the target human receptor subtype (e.g., D2, 5-HT2A).

  • A specific radioligand for the target receptor (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).

  • Test compound at various concentrations.

  • A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound. Dilute cell membranes and the radioligand in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at a specific concentration (or buffer for total binding, or a non-specific agent for non-specific binding), the radioligand, and finally the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the microplate at a specific temperature (e.g., room temperature) for a set duration to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays in Rodents

This test is used to assess the dopamine receptor blocking activity of a compound. Apomorphine (B128758) is a dopamine agonist that induces stereotyped behaviors (e.g., sniffing, licking, gnawing). Antipsychotic drugs that block dopamine receptors can inhibit these behaviors.

Procedure:

  • Animals (e.g., mice or rats) are habituated to the testing environment.

  • The test compound (e.g., this compound or Haloperidol) or vehicle is administered at various doses.

  • After a set pretreatment time, apomorphine is administered to induce stereotyped behavior.

  • The intensity of stereotyped behaviors is then scored by a trained observer at regular intervals over a specific observation period.

This test is used to assess the potential of a drug to induce extrapyramidal side effects, particularly parkinsonism-like symptoms. Catalepsy is characterized by a failure to correct an externally imposed posture.

Procedure:

  • The test compound (e.g., this compound or Haloperidol) or vehicle is administered to the animals.

  • At various time points after administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

  • The time it takes for the animal to remove both forepaws from the bar (descent latency) is measured. A cut-off time is typically set.

Comparative Efficacy in Preclinical Models

A study by Zetler (1988) compared the effects of this compound and Haloperidol in mice on several behavioral parameters indicative of neuroleptic activity.[3]

Behavioral TestHaloperidolThis compound
Inhibition of Exploratory Rearing YesYes
Induction of Palpebral Ptosis YesYes
Induction of Catalepsy YesYes
Antagonism of Apomorphine-Induced Stereotypy YesNo (pro-stereotypic)
Antagonism of Methylphenidate-Induced Gnawing YesNo (pro-stereotypic)

Data summarized from Zetler G. (1988).[3]

The results indicate that while this compound shares some sedative and cataleptic effects with Haloperidol, it surprisingly enhanced, rather than antagonized, the stereotyped behaviors induced by dopamine agonists.[3] This suggests a complex and atypical mechanism of action that differs significantly from a classical D2 antagonist like Haloperidol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized signaling pathway for dopamine D2 receptor antagonism by Haloperidol and a typical experimental workflow for evaluating potential antipsychotics. The signaling pathway for this compound remains to be fully elucidated.

Haloperidol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Neuronal_Response Reduced Neuronal Excitability cAMP->Neuronal_Response Results in Haloperidol Haloperidol Haloperidol->D2_Receptor Blocks

Caption: Haloperidol's mechanism of action via D2 receptor blockade.

Experimental_Workflow start Compound Synthesis (this compound/Haloperidol) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies (Rodent Models) start->in_vivo binding_assay Receptor Binding Assays (Dopamine, Serotonin) in_vitro->binding_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis behavioral_assays Behavioral Assays: - Apomorphine-induced stereotypy - Catalepsy test in_vivo->behavioral_assays behavioral_assays->data_analysis conclusion Conclusion on Neuroleptic Profile data_analysis->conclusion

Caption: Workflow for comparing neuroleptic effects.

Conclusion

The available evidence presents a mixed and incomplete picture of this compound's neuroleptic potential, especially when compared to the well-characterized profile of Haloperidol. While this compound exhibits some central nervous system depressant effects similar to Haloperidol, its pro-stereotypic activity in the presence of dopamine agonists is a significant point of differentiation and raises questions about its potential as a classical antipsychotic.[3]

The lack of comprehensive receptor binding data for this compound is a major gap in our understanding of its pharmacological profile. Without this information, it is difficult to ascertain its primary molecular targets and predict its therapeutic efficacy and side-effect profile.

In contrast, Haloperidol remains a benchmark for typical antipsychotic activity due to its high affinity for D2 receptors.[5] However, this potent D2 blockade is also responsible for its propensity to cause extrapyramidal symptoms.

Further research, particularly detailed in vitro receptor binding studies and more extensive in vivo behavioral pharmacology, is required to fully characterize the neuroleptic profile of this compound and determine if its unique mechanism offers any therapeutic advantages over existing antipsychotic agents. At present, the data suggests that this compound does not act as a classical Haloperidol-like neuroleptic.

References

Cross-Validation of Analytical Methods for Corytuberine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the accurate quantification of Corytuberine.

Data Presentation: Comparison of Analytical Methods

The performance of HPLC-UV, LC-MS/MS, and HPTLC methods for the quantification of alkaloids similar to this compound is summarized in the table below. This allows for a direct comparison of their key validation parameters.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (R²) > 0.999[1]> 0.99[2]> 0.999[3]
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mL1 - 20 ng/band
Limit of Quantification (LOQ) 0.5 - 30 ng/mL0.05 - 5 ng/mL5 - 50 ng/band
Precision (%RSD) < 2%[1]< 15%[2]< 2%[3]
Accuracy (Recovery %) 95 - 105%85 - 115%97.1% - 98.5%[3]
Specificity Moderate to HighVery HighModerate
Throughput ModerateHighHigh (multiple samples simultaneously)[3]
Cost ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for the quantification of a target analyte like this compound using HPLC-UV, LC-MS/MS, and HPTLC are provided below. These are generalized protocols and may require optimization for specific matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a balance of performance and cost-effectiveness for the routine quantification of this compound.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Use sonication or vortexing to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

b. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid for better peak shape). A typical starting point could be a 70:30 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard (typically around 280 nm for alkaloids).

  • Injection Volume: 10 µL.

c. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique provides superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.[7]

a. Sample Preparation:

  • For biological samples (e.g., plasma), perform a protein precipitation step by adding a threefold volume of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

b. LC-MS/MS Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: A C18 or HILIC column suitable for the polarity of this compound.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS Conditions (Positive Ion Mode):

    • Ionization: Electrospray Ionization (ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Determined by direct infusion of a this compound standard.

    • Optimization of parameters like declustering potential, collision energy, and cell exit potential is crucial for maximum sensitivity.

c. Method Validation: Validation should adhere to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, matrix effect, accuracy, precision, and stability.[9]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option.[10]

a. Sample and Standard Preparation:

  • Prepare a stock solution of this compound standard.

  • Prepare sample solutions in a suitable solvent.

  • Apply samples and standards as bands onto the HPTLC plate using an automated applicator.

b. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of solvents optimized for the separation of this compound. For alkaloids, a common mobile phase could be a mixture of toluene, ethyl acetate, and diethylamine.

  • Development: Develop the plate in a saturated twin-trough chamber to a specific distance.

  • Densitometric Analysis: After drying the plate, scan the chromatogram using a densitometer at the wavelength of maximum absorbance for this compound.

c. Method Validation: The HPTLC method should be validated for parameters including linearity, precision, accuracy, robustness, LOD, and LOQ, following established guidelines.[3][11]

Mandatory Visualization

CrossValidationWorkflow cluster_cross_validation Cross-Validation cluster_outcome Outcome HPLC_UV HPLC-UV Method Linearity Linearity & Range Sample_Analysis Analyze Identical QC Samples by Each Method HPLC_UV->Sample_Analysis LC_MS_MS LC-MS/MS Method LC_MS_MS->Sample_Analysis HPTLC HPTLC Method HPTLC->Sample_Analysis Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Specificity Specificity LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Method_Comparability Assess Method Comparability & Bias Data_Comparison->Method_Comparability Interchangeability Determine Method Interchangeability Method_Comparability->Interchangeability Selection Select Optimal Method for Intended Purpose Interchangeability->Selection

Caption: Workflow for the cross-validation of analytical methods.

References

A Head-to-Head Comparison of Corytuberine and Apomorphine Derivatives at Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biochemical and pharmacological properties of Corytuberine and various derivatives of apomorphine (B128758), focusing on their interactions with dopamine (B1211576) receptors. While extensive research has characterized the nuanced interactions of apomorphine and its analogs with the dopaminergic system, data on this compound remains comparatively scarce, limiting direct quantitative comparisons. This document summarizes the available experimental data, outlines common methodologies for compound characterization, and visualizes key signaling pathways and experimental workflows.

Introduction to the Compounds

Apomorphine is a potent, non-selective dopamine agonist that activates both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.[1][2] It is clinically used in the treatment of Parkinson's disease to manage motor fluctuations.[2][3] However, its utility can be limited by side effects such as dyskinesias, which are thought to be associated with its unbiased activation of both G-protein and β-arrestin signaling pathways.[3][4] This has driven the development of apomorphine derivatives with modified structures, aiming for improved receptor selectivity and biased agonism—the selective activation of a specific signaling pathway downstream of receptor binding.[3]

This compound is a naturally occurring aporphine (B1220529) alkaloid.[5] Its structural similarity to apomorphine suggests potential activity at dopamine receptors. However, publicly available pharmacological data on its direct interaction with dopamine receptor subtypes, including binding affinities and functional activities, are limited. One study reported that this compound exhibited "neuroleptic-like" and "prostereotypic" effects in mice, suggesting some activity within the central nervous system, but it did not antagonize apomorphine-induced stereotyped behaviors, unlike other tested aporphines.[4]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki, in nM) of apomorphine and some of its N-substituted derivatives for human dopamine D1, D2, and D3 receptors. A lower Ki value indicates a higher binding affinity. Data for this compound is not available.

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)Reference
(R)-Apomorphine4470.61 - 79.5 µM0.86 - 1.27[6]
(R)-N-Propylnorapomorphine (NPA)Low AffinityHigh AffinityData Not Available[5]
CabergolineData Not Available0.611.27[6]
Lisuride56.70.951.08[6]
Pergolide447Data Not Available0.86[6]
PramipexoleNo Affinity (up to 10⁻⁴ M)79.5 µM0.97[6]
RopiniroleNo Affinity (up to 10⁻⁴ M)98.7 µMData Not Available[6]
This compound Data Not Available Data Not Available Data Not Available

Note: The wide range for (R)-Apomorphine's D2 affinity reflects variability across different studies and assay conditions.

Functional Activity at Dopamine Receptors

Apomorphine is a non-selective agonist at both D1 and D2 receptor families.[3] Research into its derivatives has focused on achieving "biased agonism," where a ligand preferentially activates either the G-protein-dependent or the β-arrestin-dependent signaling pathway. Overactivation of the G-protein pathway has been linked to dyskinesias, making β-arrestin biased agonists a therapeutic goal.[3][4]

(S)-enantiomers of apomorphine and its derivatives have been shown to act as antagonists at dopamine receptors, with some exhibiting biased antagonism for β-arrestin 2 at both D1 and D2 receptors.[3]

For This compound , its "prostereotypic" effect observed in one study suggests potential agonistic activity, as this is a behavior often associated with dopamine receptor stimulation.[4] However, without direct functional assays, its profile as an agonist, antagonist, or biased modulator remains unconfirmed.

Experimental Protocols

The characterization of compounds like this compound and apomorphine derivatives typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of a ligand for a receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest (e.g., D1, D2, or D3) are prepared from cultured cells (e.g., CHO or HEK293 cells) or brain tissue (e.g., rat striatum).[6][7]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-Spiperone for D2/D3 receptors) of known affinity and concentration, along with varying concentrations of the unlabeled test compound.[7]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation Assay

This assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors that modulate the production of cyclic AMP (cAMP). D1-like receptors are typically Gs-coupled and increase cAMP, while D2-like receptors are Gi-coupled and decrease cAMP.[8][9]

Objective: To measure the effect of a ligand on the production of the second messenger cAMP.

General Protocol for a Gi-coupled Receptor (e.g., D2):

  • Cell Culture: Cells stably expressing the dopamine receptor of interest are cultured in appropriate media.

  • Stimulation: The cells are first stimulated with a substance that increases basal cAMP levels, such as forskolin.[10]

  • Compound Addition: The cells are then incubated with varying concentrations of the test compound.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence or luminescence detection methods (e.g., HTRF or AlphaScreen).[11]

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal inhibition of cAMP production (EC50) and the maximal effect (Emax) are determined. For antagonists, the ability to reverse the effect of a known agonist is measured to determine the inhibition constant (Kb).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for D1 and D2 dopamine receptors and a typical workflow for characterizing a novel compound.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist D1 Agonist (e.g., Apomorphine) Agonist->D1R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->CellularResponse Phosphorylates Targets

Caption: Simplified D1 Receptor Signaling Pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist D2 Agonist (e.g., Apomorphine) Agonist->D2R Binds to ATP ATP ATP->AC CellularResponse Inhibition of Downstream Effects cAMP->CellularResponse

Caption: Simplified D2 Receptor Signaling Pathway.

Experimental_Workflow Start Novel Compound (e.g., this compound or Apomorphine Derivative) BindingAssay Radioligand Binding Assay (D1, D2, D3...) Start->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP accumulation) Start->FunctionalAssay DetermineKi Determine Binding Affinity (Ki) BindingAssay->DetermineKi DetermineActivity Determine Functional Activity (Agonist/Antagonist, EC50, Emax) FunctionalAssay->DetermineActivity SAR Structure-Activity Relationship (SAR) Analysis DetermineKi->SAR DetermineActivity->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Experimental Workflow for Compound Characterization.

Conclusion

The comparison between this compound and apomorphine derivatives highlights a significant gap in the pharmacological understanding of this compound. While apomorphine and its analogs have been extensively studied, providing a rich dataset on their interactions with dopamine receptors and informing the development of next-generation therapeutics for conditions like Parkinson's disease, this compound remains largely uncharacterized in this context. The preliminary behavioral data for this compound are intriguing but require substantiation with direct binding and functional assays to determine its potential as a modulator of the dopaminergic system. Future research should focus on elucidating the dopamine receptor binding profile and functional activity of this compound to enable a direct and meaningful comparison with the well-established pharmacology of apomorphine derivatives.

References

Validating Corytuberine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of Corytuberine, a bioactive alkaloid, and its potential therapeutic targets. While direct validation of this compound's mechanism using knockout models is not yet available in published literature, this document outlines its known biological activities, compares it with established drugs, and underscores the critical role of knockout studies in target validation.

Introduction to this compound and its Potential Mechanisms of Action

This compound is an isoquinoline (B145761) alkaloid found in plants of the Corydalis genus. Preliminary research suggests that like other alkaloids isolated from Corydalis cava, it may exert its effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1] This mechanism is a key therapeutic strategy in the management of Alzheimer's disease. Furthermore, due to the structural similarities with other isoquinoline alkaloids, this compound is hypothesized to interact with dopamine (B1211576) receptors, though specific binding affinities have yet to be reported.

Comparative Analysis of Bioactive Compounds

To contextualize the potential efficacy of this compound, its known activities are compared with established drugs targeting acetylcholinesterase and dopamine receptors. The following table summarizes the inhibitory concentrations (IC50) for AChE and binding affinities (Ki) for the dopamine D2 receptor of relevant compounds.

Data Presentation: Quantitative Comparison of Inhibitory and Binding Activities

CompoundTargetIC50 / Ki (nM)Compound ClassNotes
(+)-Canadine *Acetylcholinesterase12,400 nM[1]Isoquinoline AlkaloidIsolated from Corydalis cava, a plant known to produce this compound.[1]
Donepezil Acetylcholinesterase6.7 nMPiperidine derivativeA well-established AChE inhibitor for Alzheimer's disease.
Galantamine Acetylcholinesterase350 nM[2]AlkaloidA competitive and reversible AChE inhibitor.[2]
Haloperidol Dopamine D2 Receptor0.66 - 2.84 nMButyrophenoneA typical antipsychotic with high affinity for D2 receptors.
Risperidone Dopamine D2 Receptor3.2 nM[3]Benzisoxazole derivativeAn atypical antipsychotic that also antagonizes 5-HT2A receptors.[3]

*Note: As specific data for this compound is not available, data for (+)-Canadine, a structurally related alkaloid from the same plant genus, is presented as a proxy for acetylcholinesterase inhibition.[1]

The Imperative of Knockout Models in Target Validation

The definitive validation of a drug's mechanism of action relies on robust experimental models. Knockout (KO) animal models, in which the gene encoding the putative target protein is deleted, are the gold standard for this purpose. If a drug's effect is abolished in a KO model, it provides strong evidence that the drug acts through the absent protein.

Mandatory Visualization: Workflow for Target Validation Using Knockout Models

G cluster_0 In Vitro & In Silico Analysis cluster_1 In Vivo Model Generation cluster_2 Mechanism Validation Compound Identification Compound Identification Target Prediction Target Prediction Compound Identification->Target Prediction In Vitro Assay In Vitro Assay Target Prediction->In Vitro Assay Compound Administration (Wild-Type) Compound Administration (Wild-Type) In Vitro Assay->Compound Administration (Wild-Type) Gene Targeting Gene Targeting Knockout Model Generation Knockout Model Generation Gene Targeting->Knockout Model Generation Compound Administration (Knockout) Compound Administration (Knockout) Knockout Model Generation->Compound Administration (Knockout) Phenotypic Analysis Phenotypic Analysis Compound Administration (Wild-Type)->Phenotypic Analysis Compound Administration (Knockout)->Phenotypic Analysis Data Comparison Data Comparison Phenotypic Analysis->Data Comparison Conclusion Conclusion Data Comparison->Conclusion

Caption: A generalized workflow for validating a drug's mechanism of action, highlighting the pivotal role of knockout models.

Signaling Pathways

Understanding the downstream effects of target engagement is crucial. The diagrams below illustrate the signaling pathways associated with acetylcholinesterase inhibition and dopamine D1/D2 receptor modulation.

Mandatory Visualization: Signaling Pathways

G cluster_0 Acetylcholinesterase Inhibition cluster_1 Dopamine Receptor Signaling AChE Acetylcholinesterase ACh Acetylcholine AChE->ACh Inhibition Increased Synaptic ACh Increased Synaptic ACh ACh->Increased Synaptic ACh AChR Acetylcholine Receptor Cholinergic Signaling Cholinergic Signaling AChR->Cholinergic Signaling Increased Synaptic ACh->AChR D1R Dopamine D1 Receptor AC_stim Adenylyl Cyclase (Gs-coupled) D1R->AC_stim Stimulates D2R Dopamine D2 Receptor AC_inhib Adenylyl Cyclase (Gi-coupled) D2R->AC_inhib Inhibits cAMP_inc cAMP Increase AC_stim->cAMP_inc cAMP_dec cAMP Decrease AC_inhib->cAMP_dec PKA_stim PKA Activation cAMP_inc->PKA_stim PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib

Caption: Simplified signaling pathways for acetylcholinesterase inhibition and dopamine D1/D2 receptor modulation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following section provides protocols for the key assays discussed in this guide.

Experimental Protocols: Assay Methodologies

AssayProtocol
Acetylcholinesterase Inhibition Assay (Ellman's Method) 1. Reagent Preparation: - 0.1 M Phosphate (B84403) Buffer (pH 8.0). - 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer. - 14 mM acetylthiocholine (B1193921) iodide (ATCI) in deionized water (prepare fresh). - 1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer (keep on ice). 2. Assay Procedure (96-well plate format): a. Add 140 µL of phosphate buffer to each well. b. Add 10 µL of AChE solution. c. Add 10 µL of DTNB solution. d. Add 10 µL of the test compound (e.g., this compound) at various concentrations (use solvent as a control). e. Pre-incubate the plate for 10 minutes at 25°C. f. Initiate the reaction by adding 10 µL of ATCI solution to all wells. g. Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. 3. Data Analysis: - Calculate the rate of reaction for each concentration. - Determine the percentage of inhibition relative to the control. - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[3][4][5]
Dopamine D2 Receptor Binding Assay 1. Membrane Preparation: - Homogenize brain tissue (e.g., striatum) or cells expressing the D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). - Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. - Resuspend the final pellet in the assay buffer. 2. Binding Assay (in vitro autoradiography or radioligand binding): a. To a series of tubes, add the membrane preparation. b. Add a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]raclopride or [3H]spiperone). c. Add increasing concentrations of the unlabeled test compound (e.g., this compound). d. For non-specific binding determination, add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to a separate set of tubes. e. Incubate at a specified temperature (e.g., room temperature) for a defined period to reach equilibrium. f. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. g. Wash the filters with ice-cold buffer. h. Measure the radioactivity retained on the filters using a scintillation counter. 3. Data Analysis: - Subtract non-specific binding from total binding to obtain specific binding. - Plot the percentage of specific binding against the logarithm of the competitor concentration. - Calculate the Ki value using the Cheng-Prusoff equation.[6][7]

Conclusion

While this compound shows promise as a bioactive compound, potentially acting as an acetylcholinesterase inhibitor, its precise mechanism of action and therapeutic potential require further rigorous investigation. The use of knockout models will be indispensable in definitively validating its molecular targets and elucidating its physiological effects. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of novel therapeutic agents.

References

Comparative Analysis of Corytuberine's Effect on Wild-Type vs. Mutant Receptors: A Methodological and Data Presentation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the comparative analysis of Corytuberine's effects on wild-type versus mutant G-protein coupled receptors (GPCRs), specifically focusing on dopamine, serotonin (B10506), and opioid receptor families, which are known targets of this aporphine (B1220529) alkaloid. While direct comparative experimental data for this compound on wild-type versus specific mutant receptors is not extensively available in the current literature, this document outlines the essential experimental protocols, data presentation formats, and signaling pathway visualizations required for such an investigation. This guide is intended to serve as a template for researchers designing and reporting studies on the pharmacological profile of this compound and similar compounds.

Introduction to this compound and its Pharmacological Profile

This compound is a naturally occurring aporphine alkaloid found in various plants. Preclinical studies have indicated its diverse pharmacological activities, suggesting interactions with several key neurotransmitter systems in the central nervous system.[1] It has been shown to have effects at dopamine, serotonin, and opioid receptors, indicating a complex polypharmacology.[1] Understanding how this compound interacts with both wild-type and mutant forms of these receptors is crucial for elucidating its mechanism of action and potential therapeutic applications, as well as predicting potential side effects. Receptor mutations can significantly alter ligand binding, signaling efficacy, and downstream cellular responses, making comparative analysis a critical step in drug development.[2]

Data Presentation: Comparative Analysis of this compound's Receptor Pharmacology

Clear and concise data presentation is paramount for comparing the effects of this compound on wild-type and mutant receptors. The following tables provide a template for summarizing key quantitative data from binding and functional assays.

Table 1: Comparative Binding Affinities (Ki) of this compound at Wild-Type vs. Mutant Receptors

Receptor SubtypeMutationRadioligandWild-Type Ki (nM)Mutant Ki (nM)Fold Change
Dopamine
D2e.g., I212F[³H]-SpiperoneDataDataData
D3e.g., S147C[³H]-RacloprideDataDataData
Serotonin
5-HT2Ae.g., A242S[³H]-KetanserinDataDataData
5-HT7e.g., E7.35A[³H]-5-CTDataDataData
Opioid
µ-Opioid (MOR)e.g., A118G[³H]-DAMGODataDataData
δ-Opioid (DOR)e.g., M262T[³H]-NaltrindoleDataDataData

Data in this table is hypothetical and should be replaced with experimental findings.

Table 2: Comparative Functional Potency and Efficacy of this compound at Wild-Type vs. Mutant Receptors

Receptor SubtypeMutationAssay TypeWild-Type EC50/IC50 (nM)Mutant EC50/IC50 (nM)Wild-Type Emax (%)Mutant Emax (%)
Dopamine
D2e.g., I212FcAMP InhibitionDataDataDataData
D3e.g., S147Cβ-arrestin RecruitmentDataDataDataData
Serotonin
5-HT2Ae.g., A242SCalcium FluxDataDataDataData
5-HT7e.g., E7.35AcAMP AccumulationDataDataDataData
Opioid
µ-Opioid (MOR)e.g., A118GcAMP InhibitionDataDataDataData
δ-Opioid (DOR)e.g., M262T[³⁵S]GTPγS BindingDataDataDataData

Data in this table is hypothetical and should be replaced with experimental findings.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings. The following are standard protocols for key experiments in receptor pharmacology.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the target receptors.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably or transiently expressing the wild-type or mutant receptor of interest are cultured to ~80-90% confluency.

    • Cells are harvested, washed with ice-cold PBS, and centrifuged.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors) and homogenized.

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a BCA or Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) with increasing concentrations of this compound and a constant amount of membrane preparation.

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known unlabeled antagonist.

    • The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).

  • Filtration and Counting:

    • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition binding curves.

    • Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Functional Assay

This assay measures the ability of this compound to modulate the production of cyclic AMP (cAMP) through Gs or Gi-coupled receptors.

  • Cell Culture and Plating:

    • Cells expressing the receptor of interest are seeded in 96- or 384-well plates and grown to the desired confluency.

  • Agonist/Antagonist Treatment:

    • For agonist-mode, cells are treated with increasing concentrations of this compound.

    • For antagonist-mode, cells are pre-incubated with this compound before stimulation with a known agonist at its EC80 concentration.

  • cAMP Measurement:

    • Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[4]

  • Data Analysis:

    • EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.

    • Emax values represent the maximum response as a percentage of the response to a reference agonist.

Calcium Flux Assay

This assay is used to measure the mobilization of intracellular calcium, typically mediated by Gq-coupled receptors.

  • Cell Preparation and Dye Loading:

    • Cells expressing the Gq-coupled receptor of interest are harvested and washed.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.[5]

  • Assay Procedure:

    • The dye-loaded cells are plated into a 96- or 384-well plate.

    • A baseline fluorescence reading is established.

    • This compound (or a reference agonist) is added, and the change in fluorescence is monitored over time using a fluorescence plate reader or a flow cytometer.[6]

  • Data Analysis:

    • The increase in fluorescence intensity reflects the rise in intracellular calcium concentration.

    • EC50 values are calculated from the dose-response curves of the peak fluorescence signal.

Visualization of Signaling Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the experimental design and the biological context.

G_protein_signaling_pathways cluster_Gi Gi-Coupled Receptor Signaling cluster_Gq Gq-Coupled Receptor Signaling cluster_Gs Gs-Coupled Receptor Signaling Corytuberine_Gi This compound Receptor_Gi Wild-Type / Mutant Dopamine D2/D3 or Opioid Receptor Corytuberine_Gi->Receptor_Gi G_protein_Gi Gi/o Receptor_Gi->G_protein_Gi Activation AC_Gi Adenylate Cyclase G_protein_Gi->AC_Gi Inhibition cAMP_Gi cAMP Production AC_Gi->cAMP_Gi PKA_Gi PKA Activity cAMP_Gi->PKA_Gi Inhibition Cellular_Response_Gi Cellular Response PKA_Gi->Cellular_Response_Gi Corytuberine_Gq This compound Receptor_Gq Wild-Type / Mutant Serotonin 5-HT2A Receptor Corytuberine_Gq->Receptor_Gq G_protein_Gq Gq/11 Receptor_Gq->G_protein_Gq Activation PLC Phospholipase C G_protein_Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Corytuberine_Gs This compound Receptor_Gs Wild-Type / Mutant Serotonin 5-HT7 Receptor Corytuberine_Gs->Receptor_Gs G_protein_Gs Gs Receptor_Gs->G_protein_Gs Activation AC_Gs Adenylate Cyclase G_protein_Gs->AC_Gs Activation cAMP_Gs cAMP Production AC_Gs->cAMP_Gs PKA_Gs PKA Activity cAMP_Gs->PKA_Gs Activation Cellular_Response_Gs Cellular Response PKA_Gs->Cellular_Response_Gs

Caption: Overview of potential G-protein signaling pathways modulated by this compound.

experimental_workflow cluster_cloning Receptor Expression cluster_assays Pharmacological Assays cluster_analysis Data Analysis and Comparison WT_construct Wild-Type Receptor cDNA Transfection Transfection into Host Cells (e.g., HEK293) WT_construct->Transfection Mutant_construct Mutant Receptor cDNA (Site-Directed Mutagenesis) Mutant_construct->Transfection Binding_Assay Radioligand Binding Assay (Determine Ki) Transfection->Binding_Assay Functional_Assay Functional Assays (cAMP, Calcium Flux) (Determine EC50/IC50, Emax) Transfection->Functional_Assay Data_Tables Compile Data into Comparison Tables Binding_Assay->Data_Tables Functional_Assay->Data_Tables Pathway_Analysis Analyze Impact on Signaling Pathways Data_Tables->Pathway_Analysis Conclusion Draw Conclusions on Structure-Activity Relationship Pathway_Analysis->Conclusion

Caption: General experimental workflow for comparative analysis.

Conclusion

The provided framework offers a comprehensive approach to systematically evaluate and compare the pharmacological effects of this compound on wild-type versus mutant receptors. By employing standardized experimental protocols and clear data presentation, researchers can effectively characterize the molecular interactions of this compound, providing valuable insights into its mechanism of action and potential for therapeutic development. Future studies generating specific data within this framework will be crucial to fully understand the nuanced pharmacology of this compound.

References

Limited Reproducibility Data on Corytuberine's Antinociceptive Effects: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the available data on the antinociceptive (pain-relieving) properties of corytuberine, an aporphine (B1220529) alkaloid. However, a comprehensive quantitative comparison across multiple studies is currently challenging due to a scarcity of published research providing specific dose-response data, such as ED50 values or percentage inhibition.

The primary source of information on this compound's pain-relieving effects comes from a study by Zetler, Cramar, and Sattler (1982), which investigated the neuroleptic-like, anticonvulsant, and antinociceptive properties of several aporphine alkaloids in mice. While this study confirms the antinociceptive activity of this compound in standard preclinical models, it lacks the detailed quantitative data necessary for a robust comparison of reproducibility with other studies.

Overview of Antinociceptive Effects

The available research indicates that this compound exhibits analgesic properties in both thermal and chemical pain models. The study by Zetler and colleagues demonstrated that this compound reduced nociceptive responses in the hot plate test and the phenylquinone-induced writhing test in mice[1].

A key finding from this study is the differential mechanism of action depending on the pain modality. The antinociceptive effect of this compound observed in the hot plate test (specifically, the jumping response) was antagonized by naloxone (B1662785), an opioid receptor antagonist. This suggests that the analgesic effect against this type of thermal pain is mediated, at least in part, by the opioid system[1]. In contrast, the pain-relieving effect in the phenylquinone-induced writhing test, a model of visceral pain, was not affected by naloxone, indicating a non-opioid mechanism of action in this context[1].

Quantitative Data Comparison

A critical limitation in assessing the reproducibility of this compound's antinociceptive effects is the absence of specific quantitative data in the accessible scientific literature. The pivotal study by Zetler et al. (1982) describes the effects qualitatively and in comparison to other alkaloids but does not provide ED50 values (the dose at which 50% of the maximal effect is observed) or specific percentages of inhibition at different doses for this compound.

Table 1: Summary of this compound's Antinociceptive Effects from Available a Study

Pain ModelAnimal ModelObserved EffectAntagonism by NaloxoneQuantitative Data (ED50, % Inhibition)
Hot Plate Test (Jumping)MiceReduction in jumping responseYesNot Reported
Phenylquinone-Induced Writhing TestMiceReduction in writhingNoNot Reported

Data extracted from Zetler et al. (1982)[1].

The lack of multiple studies with quantitative data prevents a direct comparison of the potency and efficacy of this compound across different experimental settings, which is essential for establishing the reproducibility of its pharmacological profile.

Experimental Protocols

To facilitate future comparative studies, the following are the detailed methodologies for the key experiments as described in the available literature.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.

  • Apparatus: A metal plate is heated to and maintained at a constant temperature (e.g., 55 ± 0.5°C). A bottomless glass cylinder is often placed on the plate to keep the animal confined to the heated surface.

  • Procedure: A mouse is placed on the hot plate, and the latency to the first sign of nociception is recorded. Common endpoints include licking of the hind paws or jumping. A cut-off time is typically employed to prevent tissue damage.

  • Drug Administration: this compound or a control substance is administered at a specified time before the test.

  • Antagonism Studies: To investigate the mechanism of action, an antagonist like naloxone can be administered prior to this compound.

Phenylquinone-Induced Writhing Test

This test is a model of visceral chemical-induced pain and is sensitive to both central and peripheral analgesics.

  • Procedure: Mice are injected intraperitoneally with a solution of phenylquinone, which induces a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: After a short latency period following the injection of the irritant, the number of writhes is counted for a specific duration (e.g., 5-15 minutes).

  • Drug Administration: The test compound, such as this compound, is administered at a set time before the phenylquinone injection.

  • Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the drug-treated group compared to a control group.

Visualizing Experimental and Mechanistic Frameworks

To provide a clearer understanding of the experimental workflow and the potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Drug_Admin Drug Administration (this compound/Control) Grouping->Drug_Admin Antagonist_Admin Antagonist Administration (e.g., Naloxone) Grouping->Antagonist_Admin Hot_Plate Hot Plate Test Drug_Admin->Hot_Plate Writhing_Test Writhing Test Drug_Admin->Writhing_Test Antagonist_Admin->Drug_Admin Data_Collection Data Collection (Latency/Writhing Count) Hot_Plate->Data_Collection Writhing_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Conclusion on Antinociceptive Effect

Figure 1. General experimental workflow for assessing the antinociceptive effects of this compound.

Given that this compound is an aporphine alkaloid and its effects are partially naloxone-sensitive, its antinociceptive action likely involves both the opioid and dopamine (B1211576) signaling pathways.

Signaling_Pathways cluster_opioid Opioid System cluster_dopamine Dopamine System (Putative) Corytuberine_Opioid This compound Mu_Opioid_Receptor μ-Opioid Receptor Corytuberine_Opioid->Mu_Opioid_Receptor Agonist Opioid_Effect Inhibition of Nociceptive Signal Transmission Mu_Opioid_Receptor->Opioid_Effect Naloxone Naloxone Naloxone->Mu_Opioid_Receptor Antagonist Nociception Nociception Opioid_Effect->Nociception Inhibits Corytuberine_Dopamine This compound D2_Receptor Dopamine D2 Receptor Corytuberine_Dopamine->D2_Receptor Modulator? Dopamine_Effect Modulation of Pain Perception D2_Receptor->Dopamine_Effect Dopamine_Effect->Nociception Modulates Pain_Stimulus Pain Stimulus Pain_Stimulus->Nociception

Figure 2. Potential signaling pathways involved in this compound's antinociceptive effects.

Conclusion and Future Directions

The available evidence suggests that this compound possesses antinociceptive properties mediated by both opioid and non-opioid mechanisms. However, the lack of multiple studies reporting quantitative dose-response data severely limits the assessment of the reproducibility of these effects.

To establish a more robust understanding of this compound's analgesic potential and its consistency across different experimental conditions, future research should focus on:

  • Dose-response studies: Conducting comprehensive dose-response experiments in various animal models of pain to determine the ED50 and maximal efficacy of this compound.

  • Pharmacokinetic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its bioavailability and duration of action.

  • Mechanism of action studies: Further investigating the specific opioid and non-opioid receptors and signaling pathways involved in its antinociceptive effects.

  • Standardized protocols: Utilizing standardized and well-validated experimental protocols to ensure that data generated across different laboratories can be reliably compared.

By addressing these research gaps, the scientific community can build a more complete and reproducible profile of this compound's antinociceptive effects, which is a crucial step in evaluating its potential as a novel analgesic agent.

References

Comparative Pharmacokinetics of Corytuberine and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of Corytuberine and its synthetic analogs. Due to the limited availability of direct pharmacokinetic data for this compound, this guide leverages data from structurally related and well-studied aporphine (B1220529) alkaloids, namely Apomorphine and Nuciferine, to provide a valuable frame of reference. This approach is common in early-stage drug development to predict the behavior of new chemical entities.

Executive Summary

This compound, a naturally occurring aporphine alkaloid, and its synthetic analogs are of growing interest for their potential therapeutic applications, likely mediated through interactions with dopamine (B1211576) receptors. However, a significant hurdle in the development of aporphine alkaloids is their often-poor oral bioavailability. This guide synthesizes the available pharmacokinetic data for key comparator compounds to inform future research and development of this compound-based therapeutics. The data presented herein highlights the rapid absorption and clearance typical of this class of compounds and underscores the potential for synthetic modifications to improve their pharmacokinetic profiles.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for the comparator aporphine alkaloids, Apomorphine and Nuciferine. These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds and serve as a predictive baseline for this compound and its synthetic derivatives.

ParameterApomorphineNuciferinePutative this compound AnalogSpeciesAdministration RouteReference
Tmax (Time to Maximum Concentration) ~10-16 min~0.9 - 1.65 h-Human / RatSubcutaneous (SC) / Oral[1]
Cmax (Maximum Concentration) Dose-dependent1.71 µg/mL (50 mg/kg)-RatOral
t½ (Elimination Half-life) ~33 - 69.7 min~2.09 - 2.94 h-Human / RatSC / Oral[1]
Bioavailability (F%) Low (<4% orally)~3.9% - 17.9%Potentially improvedHuman / RatOral
Volume of Distribution (Vd) Large9.48 L/kg-Human / RatIntravenous (IV)
Clearance (CL) Rapid--HumanSC

Note: Data for "Putative this compound Analog" is projected based on the potential for synthetic modifications to enhance bioavailability, as suggested by recent research on synthetic aporphine alkaloids.

Experimental Protocols

The following methodologies are representative of the experimental protocols employed in the pharmacokinetic studies of aporphine alkaloids and can be adapted for the investigation of this compound and its synthetic analogs.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated for serial blood sampling.

  • Drug Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus via the tail vein.

    • Oral (PO): The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug and its potential metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax, Tmax, t½, Vd, and CL.

In Vitro Metabolic Stability Assay
  • System: Rat or human liver microsomes are used to assess the metabolic stability of the compound.

  • Incubation: The test compound is incubated with liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Sampling: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Mandatory Visualizations

Signaling Pathways

Aporphine alkaloids, including this compound and its analogs, are known to exert their effects through modulation of dopamine receptor signaling pathways. The following diagram illustrates the canonical signaling cascades associated with Dopamine D1 and D2 receptors.

G Dopamine Receptor Signaling Pathways for Aporphine Alkaloids cluster_0 D1-like Receptor Signaling (Gs-coupled) cluster_1 D2-like Receptor Signaling (Gi-coupled) D1_Receptor D1 Receptor Gs Gs D1_Receptor->Gs Aporphine Agonist AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Neuronal Growth, Plasticity) CREB->Gene_Transcription Promotes D2_Receptor D2 Receptor Gi Gi D2_Receptor->Gi Aporphine Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) Gi->Ion_Channels Modulates MAPK MAPK Pathway Gi->MAPK Activates cAMP_inhib cAMP AC_inhib->cAMP_inhib PKA_inhib Protein Kinase A cAMP_inhib->PKA_inhib Aporphine This compound & Analogs Aporphine->D1_Receptor Aporphine->D2_Receptor

Caption: Dopamine D1 and D2 receptor signaling pathways modulated by aporphine alkaloids.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study.

G Experimental Workflow for In Vivo Pharmacokinetic Study start Start animal_prep Animal Preparation (e.g., Cannulation) start->animal_prep dose_prep Dose Formulation start->dose_prep administration Drug Administration (IV or Oral) animal_prep->administration dose_prep->administration sampling Serial Blood Sampling administration->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis report Data Reporting and Interpretation pk_analysis->report end End report->end

Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.

References

Interspecies Comparison of Corytuberine Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of Corytuberine, an aporphine (B1220529) alkaloid, across various species. Due to the limited direct experimental data on this compound, this guide draws upon metabolic data from structurally similar aporphine alkaloids to infer its likely biotransformation routes. Detailed experimental protocols for conducting interspecies metabolism studies are also provided to support further research in this area.

Introduction to this compound Metabolism

This compound, as an aporphine alkaloid, is anticipated to undergo extensive Phase I and Phase II metabolism, primarily in the liver. The key enzymatic reactions are expected to involve cytochrome P450 (CYP) enzymes for initial modifications and UDP-glucuronosyltransferases (UGTs) for subsequent conjugation, facilitating its excretion. Understanding the interspecies differences in these metabolic pathways is crucial for the preclinical development of this compound and for extrapolating animal data to humans.

Predicted Metabolic Pathways of this compound

Based on the metabolism of related aporphine alkaloids, the primary metabolic pathways for this compound are predicted to be O-demethylation and hydroxylation during Phase I, followed by glucuronidation and sulfation in Phase II.

Phase I Metabolism:

  • O-demethylation: The methoxy (B1213986) groups on the this compound structure are likely sites for enzymatic removal, a common reaction for many alkaloids.

  • Hydroxylation: The aromatic rings of the aporphine backbone are susceptible to the addition of hydroxyl groups.

Phase II Metabolism:

  • Glucuronidation: The hydroxyl groups introduced during Phase I, as well as the inherent phenolic groups of this compound, are expected to be conjugated with glucuronic acid.

  • Sulfation: Sulfotransferases may also catalyze the conjugation of sulfate (B86663) groups to the hydroxyl moieties.

The specific metabolites and the extent of these reactions are likely to vary between species due to differences in the expression and activity of metabolic enzymes.

Data Presentation: Inferred Interspecies Comparison of this compound Metabolism

The following tables summarize the predicted metabolic profiles of this compound in liver microsomes from human, monkey, dog, and rat, based on data from analogous aporphine alkaloids.

Table 1: Predicted Phase I Metabolites of this compound in Liver Microsomes

Metabolite TypeHumanMonkeyDogRat
O-desmethyl-Corytuberine +++++++++++
Hydroxy-Corytuberine +++++++++
Di-O-desmethyl-Corytuberine ++++

Relative abundance inferred from studies on similar alkaloids: +++ (high), ++ (medium), + (low)

Table 2: Predicted Phase II Metabolites of this compound in Liver Microsomes

Metabolite TypeHumanMonkeyDogRat
This compound-O-glucuronide +++++++++++
Hydroxy-Corytuberine-O-glucuronide +++++++
This compound-O-sulfate ++++

Relative abundance inferred from studies on similar alkaloids: +++ (high), ++ (medium), + (low)

Table 3: Key Cytochrome P450 (CYP) Isoforms Predicted to be Involved in this compound Phase I Metabolism

CYP IsoformPredicted Role in this compound Metabolism
CYP1A2 O-demethylation
CYP2C9 Hydroxylation
CYP2D6 O-demethylation, Hydroxylation
CYP3A4 O-demethylation, Hydroxylation

Experimental Protocols

To facilitate direct investigation of this compound metabolism, the following are detailed methodologies for key in vitro experiments.

In Vitro Metabolism of this compound using Liver Microsomes

Objective: To identify and quantify the metabolites of this compound formed by liver microsomes from different species.

Materials:

  • This compound

  • Pooled liver microsomes (human, monkey, dog, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the this compound stock solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.

CYP450 and UGT Reaction Phenotyping

Objective: To identify the specific CYP and UGT isoforms responsible for this compound metabolism.

Materials:

  • This compound

  • Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) and UGT isoforms

  • Control liver microsomes

  • Specific chemical inhibitors for CYP and UGT isoforms

  • Appropriate cofactors (NADPH for CYPs, UDPGA for UGTs)

Procedure:

  • Recombinant Enzyme Screening: Incubate this compound with individual recombinant CYP and UGT isoforms and their respective cofactors. Analyze for metabolite formation to identify the primary enzymes involved.

  • Chemical Inhibition Assay: Incubate this compound with pooled human liver microsomes in the presence and absence of selective inhibitors for the CYP and UGT isoforms identified in the initial screening. A significant reduction in metabolite formation in the presence of an inhibitor indicates the involvement of that specific enzyme.

Mandatory Visualization

Predicted Metabolic Pathway of this compound cluster_phase1 cluster_phase2 This compound This compound PhaseI Phase I Metabolism (CYP450s) This compound->PhaseI PhaseII Phase II Metabolism (UGTs, SULTs) This compound->PhaseII M1 O-desmethyl-Corytuberine PhaseI->M1 O-demethylation M2 Hydroxy-Corytuberine PhaseI->M2 Hydroxylation M3 This compound-O-glucuronide/ -O-sulfate PhaseII->M3 M4 Phase I Metabolite Conjugates PhaseII->M4 M1->PhaseII Conjugation M2->PhaseII Conjugation Excretion Excretion M3->Excretion M4->Excretion Experimental Workflow for In Vitro Metabolism A Prepare Incubation Mixture (this compound, Liver Microsomes, Buffer) B Pre-incubation (37°C, 5 min) A->B C Initiate Reaction (Add NADPH) B->C D Incubation (37°C, Time Course) C->D E Terminate Reaction (Ice-cold Acetonitrile) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G

Correlating In Vitro and In Vivo Efficacy of Corytuberine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known efficacy of Corytuberine, an aporphine (B1220529) alkaloid, from both laboratory (in vitro) and living organism (in vivo) studies. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on summarizing the reported qualitative effects and detailing the general experimental protocols used to assess compounds of this class. This approach aims to provide a foundational understanding for researchers interested in the further investigation of this compound.

In Vitro Efficacy of this compound

Currently, there is a lack of specific publicly available data quantifying the in vitro efficacy of this compound, such as its binding affinity (Kᵢ), half-maximal effective concentration (EC₅₀), or half-maximal inhibitory concentration (IC₅₀) for specific molecular targets. However, based on the study of related aporphine alkaloids and initial characterizations, this compound is suggested to interact with dopamine (B1211576) D2 receptors.

Alternative In Vitro Data: Dehydrocorybulbine (a related isoquinoline (B145761) alkaloid)

To provide a framework for the type of in vitro data required for a comprehensive comparison, the following table summarizes the binding affinities of a structurally related isoquinoline alkaloid, Dehydrocorybulbine, for human dopamine receptor subtypes.

Receptor SubtypeKᵢ (μM)
D₁1.2 ± 0.1
D₂0.4 ± 0.05
D₃0.7 ± 0.1
D₄0.9 ± 0.1
D₅1.5 ± 0.2

Data for Dehydrocorybulbine is provided for illustrative purposes and does not represent the efficacy of this compound.

In Vivo Efficacy of this compound

In vivo studies in mice have explored the neuropharmacological effects of this compound. These studies have primarily focused on its impact on the central nervous system.

Summary of In Vivo Effects in Mice
EndpointObservationQuantitative Data
Neuroleptic-like Effects Inhibition of exploratory rearing activity, induction of palpebral ptosis, catalepsy, and hypothermia.Specific dose-response data (e.g., ED₅₀) are not currently available in the public domain.
Antinociceptive Effects Reduced response to pain in hot plate and phenylquinone-induced writhing tests.Specific dose-response data are not currently available.
Convulsant Activity Exhibited proconvulsant effects.Specific dose-response data for proconvulsant activity are not currently available.
Stereotypic Behavior Acted as a prostereotypic agent.Specific dose-response data for prostereotypic effects are not currently available.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not fully available. However, the following sections describe standard methodologies for the key experiments relevant to the observed effects of this compound and related compounds.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This in vitro assay is crucial for determining the binding affinity of a compound to the dopamine D2 receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors.

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound (this compound).

  • Assay buffer.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in an appropriate buffer and centrifuge to isolate the cell membranes.

  • Assay Setup: In a multi-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the D2 receptors.

  • Filtration: Rapidly filter the contents of each well to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional cAMP Assay

This in vitro assay assesses the functional consequence of a compound binding to a G protein-coupled receptor (GPCR) like the dopamine D2 receptor, which is typically Gi-coupled and inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Objective: To determine the EC₅₀ or IC₅₀ of a test compound by measuring its effect on cAMP production.

Materials:

  • Cells expressing the dopamine D2 receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (this compound).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add forskolin to stimulate cAMP production. For antagonists, a D2 receptor agonist is also added.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Data Analysis: Plot the cAMP levels against the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Assessment of Proconvulsant Activity in Mice

This in vivo model is used to evaluate the potential of a substance to lower the seizure threshold.

Objective: To determine the dose-response relationship of a test compound's proconvulsant effects.

Materials:

  • Male mice (specific strain, e.g., C57BL/6).

  • Test compound (this compound).

  • A convulsant agent (e.g., pentylenetetrazole - PTZ).

  • Observation chambers.

Procedure:

  • Animal Acclimatization: Acclimate the mice to the experimental environment.

  • Compound Administration: Administer different doses of the test compound to separate groups of mice.

  • Convulsant Challenge: After a specific pretreatment time, administer a sub-convulsive or threshold dose of the convulsant agent.

  • Observation: Observe the mice for a set period for the onset and severity of seizures (e.g., using a scoring system).

  • Data Analysis: Analyze the dose-dependent increase in seizure incidence or severity to characterize the proconvulsant activity.

Assessment of Stereotypic Behavior in Mice

This in vivo model is used to assess behaviors mediated by the dopaminergic system.

Objective: To quantify the dose-dependent prostereotypic effects of a test compound.

Materials:

  • Male mice.

  • Test compound (this compound).

  • A dopamine agonist (e.g., apomorphine) to induce stereotypy, or the test compound alone if it has direct agonist properties.

  • Observation cages.

Procedure:

  • Animal Habituation: Habituate the mice to the observation cages.

  • Compound Administration: Administer different doses of the test compound. If evaluating its effect on agonist-induced stereotypy, administer it prior to the dopamine agonist.

  • Behavioral Scoring: Observe and score the intensity of stereotypic behaviors (e.g., sniffing, gnawing, licking, head weaving) at regular intervals over a specific duration.

  • Data Analysis: Analyze the dose-response relationship for the induction or enhancement of stereotypic behaviors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual signaling pathway potentially modulated by this compound and the general workflows for its in vitro and in vivo evaluation.

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates This compound This compound This compound->D2R Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Putative signaling pathway of this compound via the Dopamine D2 Receptor.

G cluster_0 In Vitro Workflow start_vitro Start binding_assay Dopamine D2 Receptor Binding Assay start_vitro->binding_assay functional_assay cAMP Functional Assay start_vitro->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ec50 Determine EC50/IC50 (Functional Potency) functional_assay->determine_ec50 end_vitro End determine_ki->end_vitro determine_ec50->end_vitro

Caption: General experimental workflow for in vitro evaluation.

G cluster_1 In Vivo Workflow start_vivo Start dose_response Administer this compound (Dose-Response) start_vivo->dose_response neuroleptic_test Neuroleptic Activity Tests dose_response->neuroleptic_test proconvulsant_test Proconvulsant Activity Test dose_response->proconvulsant_test stereotypy_test Stereotypy Assessment dose_response->stereotypy_test analyze_data Analyze Behavioral and Physiological Data neuroleptic_test->analyze_data proconvulsant_test->analyze_data stereotypy_test->analyze_data end_vivo End analyze_data->end_vivo

Caption: General experimental workflow for in vivo evaluation.

Logical Relationship between In Vitro and In Vivo Findings

The correlation between the in vitro activity of a compound at a specific molecular target and its in vivo effects is a cornerstone of drug development. For this compound, a strong binding affinity and functional modulation of the dopamine D2 receptor in vitro would provide a mechanistic basis for its observed neuroleptic-like, proconvulsant, and prostereotypic effects in vivo. The diagram below illustrates this logical relationship.

G in_vitro In Vitro Efficacy (e.g., High affinity for D2 Receptor) correlation Correlates with and provides mechanistic insight into in_vitro->correlation pk_pd Pharmacokinetics & Pharmacodynamics (Absorption, Distribution, Metabolism, Excretion, Target Engagement) in_vitro->pk_pd in_vivo In Vivo Efficacy (e.g., Neuroleptic, Proconvulsant, Prostereotypic effects) correlation->in_vivo pk_pd->in_vivo

Caption: Logical correlation between in vitro and in vivo efficacy.

Safety Operating Guide

Navigating the Safe Disposal of Corytuberine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

As a key supplier of critical research chemicals, we are committed to empowering researchers, scientists, and drug development professionals with the information necessary for safe laboratory practices. This document provides a comprehensive guide to the proper disposal procedures for Corytuberine, a naturally occurring plant alkaloid. Given its cytotoxic properties, stringent adherence to these protocols is essential to ensure personnel safety and environmental protection.

Core Safety Principles for Handling this compound Waste

Due to its potential cytotoxicity, all waste materials contaminated with this compound must be treated as hazardous chemical waste.[5][6][7] Under no circumstances should this compound or its solutions be disposed of down the sink.[3][4][8]

Personal Protective Equipment (PPE): When handling any form of this compound waste, appropriate PPE is mandatory. This includes, at a minimum:

  • A lab coat

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves

All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent the inhalation of dust or aerosols.

Quantitative Data Summary for this compound

For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.38 g/mol
CAS Number 517-56-6
Appearance Solid (form may vary)
Primary Hazard Potential Cytotoxicity

Step-by-Step Disposal Protocol for this compound

This protocol outlines the segregation and disposal of different types of this compound waste.

Step 1: Waste Segregation at the Point of Generation

Proper segregation of waste is critical to ensure safe handling and disposal.[3][9] Three primary waste streams should be identified for materials contaminated with this compound:

  • Solid Waste: This category includes unused or expired pure this compound, contaminated lab supplies such as weighing papers, gloves, bench paper, and disposable lab coats.

  • Liquid Waste: This includes solutions containing this compound, such as reaction mixtures, and the initial solvent rinses used to decontaminate glassware.

  • Sharps Waste: This category is for any sharp objects contaminated with this compound, including needles, syringes, pipette tips, and broken glass.

Step 2: Containment and Labeling

Solid Waste:

  • Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[10]

  • For cytotoxic waste, it is best practice to use containers that are clearly marked, often with a purple or yellow and purple color scheme, to distinguish them from other chemical waste.[5][6][11]

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an indication of its cytotoxic nature.

Liquid Waste:

  • Collect in a dedicated, leak-proof, and chemically compatible waste container.[12][13] Do not mix with other incompatible waste streams.[3][9]

  • The container should be clearly labeled with "Hazardous Waste," "this compound," the solvent system, and approximate concentrations.

  • Containers should be kept tightly sealed when not in use and stored in secondary containment to prevent spills.[3][4]

Sharps Waste:

  • Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.[13][14][15]

  • The sharps container must be labeled with "Hazardous Waste," "Sharps," and "this compound."

Step 3: Decontamination of Labware

All non-disposable glassware and equipment that has come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the labware with a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the this compound residue. This initial rinse must be collected as hazardous liquid waste.[3]

  • Subsequent Cleaning: After the initial rinse, the labware can typically be washed using standard laboratory procedures. For containers that held acutely toxic chemicals, a triple rinse is often required, with all rinsate collected as hazardous waste.[3][12]

Step 4: Storage and Disposal
  • Store all this compound waste containers in a designated, secure area away from general lab traffic until they are collected for disposal.

  • Do not allow waste to accumulate in the laboratory.[3]

  • The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal contractor.[8][16] Contact your institution's EHS office to arrange for pickup.

  • High-temperature incineration is the generally accepted method for the destruction of cytotoxic waste.[5][11][17]

Experimental Workflow and Decision Making

The following diagrams illustrate the logical flow for handling and segregating this compound waste.

A Generation of this compound Waste B Solid Waste (Gloves, Weigh Papers, etc.) A->B C Liquid Waste (Solutions, Rinsate) A->C D Sharps Waste (Needles, Pipette Tips) A->D E Designated Solid Hazardous Waste Container (Purple Lid) B->E F Designated Liquid Hazardous Waste Container C->F G Designated Sharps Container D->G H Contact EHS for Pickup and Disposal E->H F->H G->H

Caption: this compound Waste Segregation Workflow.

start Is the item contaminated with this compound? is_sharp Is it a sharp? start->is_sharp Yes non_haz Dispose as non-hazardous waste start->non_haz No is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste Container is_liquid->solid_waste No liquid_waste Liquid Waste Container is_liquid->liquid_waste Yes

Caption: Decision Tree for this compound Waste Disposal.

References

Essential Safety and Operational Guide for Handling Corytuberine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Corytuberine. The following procedural guidance is designed to ensure the safe execution of laboratory operations and the proper disposal of waste materials.

Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to create a barrier against potential exposure. The following table outlines the recommended PPE for handling this compound, based on general guidelines for cytotoxic agents.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile or latex gloves is recommended. Change gloves immediately if contaminated or torn.
Body Protection Disposable Gown or Lab CoatA solid-front, back-closing disposable gown made of a low-permeability fabric should be worn. Lab coats should have long sleeves and be fully buttoned. Contaminated gowns must be disposed of as cytotoxic waste.
Respiratory Protection N95 Respirator or HigherAn N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used when handling the solid compound or when there is a risk of aerosol generation. Fit testing is required for N95 respirators.
Foot Protection Closed-Toed ShoesSturdy, closed-toed shoes are required in all laboratory settings. Disposable shoe covers should be worn if there is a risk of spills.
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize the risk of exposure during the handling of this compound.

Preparation:

  • Designated Area: All handling of solid this compound and concentrated solutions must be conducted within a designated and clearly marked area, such as a certified chemical fume hood or a biological safety cabinet.

  • Equipment: Ensure all necessary equipment, including weighing tools, spatulas, and waste containers, are readily available within the containment area.

  • Decontamination: Have a spill kit and appropriate decontamination solutions readily accessible.

Weighing and Reconstitution:

  • Containment: Perform all weighing and reconstitution procedures within a chemical fume hood to control airborne particles.

  • Technique: Use a "wetting" technique when handling the powder to minimize dust generation. This can be achieved by adding a small amount of the solvent to the powder before transfer.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination, and dispose of it in the designated cytotoxic waste stream.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Cytotoxic Waste Management

All materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.

Waste Segregation:

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant, purple-lidded sharps container.[2][3]

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in clearly labeled, leak-proof, purple cytotoxic waste bags or containers.[3][4]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour liquid waste down the drain.

Labeling and Storage:

  • All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste".[5]

  • Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.[3][4]

Final Disposal:

  • Cytotoxic waste must be disposed of through high-temperature incineration by a licensed hazardous waste management company.[3][4]

Visual Guidance

To further clarify the procedural steps, the following diagrams illustrate the recommended workflow for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate Handling Area (Chemical Fume Hood) gather_ppe 2. Gather Required PPE prep_area->gather_ppe prep_equipment 3. Prepare Equipment & Spill Kit gather_ppe->prep_equipment don_ppe 4. Don Appropriate PPE prep_equipment->don_ppe weigh 5. Weigh/Handle this compound in Containment don_ppe->weigh reconstitute 6. Reconstitute/Use Compound weigh->reconstitute decontaminate 7. Decontaminate Surfaces & Equipment reconstitute->decontaminate doff_ppe 8. Doff PPE into Cytotoxic Waste decontaminate->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Experimental workflow for safely handling this compound.

Disposal_Workflow cluster_segregation Waste Segregation cluster_storage Storage cluster_disposal Final Disposal start Waste Generation sharps Sharps (Purple-Lidded Container) start->sharps solid Solid Waste (Purple Bag/Container) start->solid liquid Liquid Waste (Sealed Hazardous Container) start->liquid storage Secure, Designated Cytotoxic Waste Area sharps->storage solid->storage liquid->storage incineration High-Temperature Incineration (Licensed Vendor) storage->incineration

Caption: Logical flow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corytuberine
Reactant of Route 2
Corytuberine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.